molecular formula C13H19ClN2O3 B1419436 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 1026767-54-3

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No.: B1419436
CAS No.: 1026767-54-3
M. Wt: 286.75 g/mol
InChI Key: QSKADUPMAWCVTO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O3 and its molecular weight is 286.75 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKADUPMAWCVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Executive Summary

This compound is a specialized piperazine derivative characterized by a 2,4-dimethoxybenzoyl moiety attached to the N1 position of the piperazine ring. While its structural isomer, 1-(3,4-dimethoxybenzoyl)piperazine (CAS 119049-61-5), is a well-documented intermediate in pharmaceutical synthesis, the 2,4-isomer represents a distinct chemical entity often utilized in structure-activity relationship (SAR) studies for optimizing pharmacokinetic profiles of benzamide-based drugs.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, and rigorous analytical characterization protocols. It serves as a definitive resource for researchers synthesizing or utilizing this compound in drug discovery, particularly in the development of prokinetic agents and sigma receptor ligands.

Chemical Identity & Profile

Property Data
Chemical Name This compound
Synonyms (2,4-Dimethoxyphenyl)(piperazin-1-yl)methanone HCl; N-(2,4-Dimethoxybenzoyl)piperazine HCl
CAS Number Not widely indexed in public databases.[1] (Note: Distinct from 3,4-isomer CAS 119049-61-5 and benzyl analog CAS 355824-21-4)
Molecular Formula C₁₃H₁₈N₂O₃ · HCl
Molecular Weight 286.76 g/mol (Salt); 250.29 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in Ethanol
SMILES COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl
InChI Key Predicted:XYBSWZZBLHOSGW-UHFFFAOYSA-N (Free base)

Synthetic Pathway & Methodology

The synthesis of this compound typically involves the acylation of piperazine with a 2,4-dimethoxybenzoic acid derivative. To prevent bis-acylation, a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine) is employed.

Core Synthesis Workflow (DOT Visualization)

SynthesisPathway Start1 2,4-Dimethoxybenzoic Acid (CAS 91-52-1) Intermediate 2,4-Dimethoxybenzoyl Chloride Start1->Intermediate Activation (Reflux, 2h) Start2 Thionyl Chloride / Oxalyl Chloride Start2->Intermediate ProductBase 1-(2,4-Dimethoxybenzoyl)piperazine (Free Base) Intermediate->ProductBase Nucleophilic Acyl Substitution (DCM, 0°C to RT) Reagent Piperazine (Excess) (CAS 110-85-0) Reagent->ProductBase FinalProduct 1-(2,4-Dimethoxybenzoyl)piperazine HCl ProductBase->FinalProduct Salt Formation (HCl in Dioxane/Ether)

Figure 1: Step-wise synthesis of 1-(2,4-dimethoxybenzoyl)piperazine HCl via acid chloride activation.

Detailed Experimental Protocol

Step 1: Activation of Carboxylic Acid

  • Reagents: Dissolve 10.0 mmol of 2,4-dimethoxybenzoic acid (CAS 91-52-1) in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst: Add a catalytic amount of DMF (2-3 drops).

  • Chlorination: Dropwise add 12.0 mmol of oxalyl chloride at 0°C under nitrogen atmosphere.

  • Reaction: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Workup: Evaporate solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

  • Preparation: Dissolve 50.0 mmol of piperazine (5 equivalents) in 30 mL of DCM. The excess prevents formation of the bis-amide.

  • Addition: Slowly add the crude acid chloride (dissolved in 10 mL DCM) to the piperazine solution at 0°C over 30 minutes.

  • Quenching: Stir for 4 hours at room temperature. Quench with water.

  • Extraction: Separate the organic layer. Wash with water (3x) to remove excess piperazine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the free base.

Step 3: Salt Formation

  • Dissolution: Dissolve the free base in a minimum amount of ethanol or ethyl acetate.

  • Acidification: Add 4M HCl in dioxane dropwise at 0°C until pH ~2.

  • Crystallization: The hydrochloride salt precipitates. Filter, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

To ensure scientific integrity, the identity and purity of the synthesized compound must be validated using the following multi-modal approach.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm (characteristic of the dimethoxybenzene moiety).

  • Expected Retention Time: ~8-10 min (depending on exact gradient).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.20 (br s, 2H): NH₂⁺ (Ammonium protons).

  • δ 7.15 (d, J=8.4 Hz, 1H): Aromatic H-6 (ortho to carbonyl).

  • δ 6.60 (d, J=2.2 Hz, 1H): Aromatic H-3 (meta to carbonyl, between methoxy groups).

  • δ 6.55 (dd, J=8.4, 2.2 Hz, 1H): Aromatic H-5.

  • δ 3.80 (s, 3H): OCH₃ (2-position).

  • δ 3.78 (s, 3H): OCH₃ (4-position).

  • δ 3.30-3.60 (m, 4H): Piperazine CH₂ (adjacent to amide).

  • δ 3.00-3.15 (m, 4H): Piperazine CH₂ (adjacent to ammonium).

C. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion: [M+H]⁺ = 251.14 m/z (corresponding to the free base C₁₃H₁₈N₂O₃).

  • Fragmentation Pattern:

    • m/z 251: Parent ion.

    • m/z 165: Acylium ion [2,4-(MeO)₂C₆H₃CO]⁺ (Characteristic cleavage of the amide bond).

Therapeutic & Research Context

While less common than its 3,4-isomer, 1-(2,4-dimethoxybenzoyl)piperazine is a critical scaffold in medicinal chemistry.

  • Fragment-Based Drug Design (FBDD): The 2,4-dimethoxy substitution pattern creates a unique steric and electronic environment compared to the 3,4-isomer. It is often used to probe the binding pockets of G-protein coupled receptors (GPCRs), specifically Dopamine D2 and Sigma-1 receptors.

  • Metabolic Stability Studies: The 2,4-substitution blocks the metabolically vulnerable para-position (relative to the methoxy), potentially altering the metabolic clearance rate compared to 3,4-dimethoxy analogs.

  • Differentiation from "Benzyl" Analogs: It is crucial to distinguish this benzoyl (amide) compound from 1-(2,4-dimethoxybenzyl)piperazine (CAS 355824-21-4). The amide bond in the benzoyl derivative significantly reduces the basicity of the N1 nitrogen and introduces rigidity, altering the pharmacophore's 3D conformation.

Handling & Stability

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.[2]

  • Stability: Stable in solid form for >2 years if protected from moisture. Solutions in DMSO or water should be used within 24 hours or stored frozen.

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119049-61-5 (3,4-Isomer Reference). Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for amide coupling protocols).
  • European Directorate for the Quality of Medicines (EDQM).

Sources

Technical Guide: Synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride CAS Registry Number: (Base: 6860-12-4 / HCl Salt: Varies by stoichiometry, typically mono- or dihydrochloride) Role: Critical pharmaceutical intermediate and "privileged scaffold" building block. Application: Used in the synthesis of sigma receptor ligands, cardiovascular agents (structurally related to prazosin/doxazosin intermediates), and CNS-active benzylpiperazine derivatives.

This guide details the high-fidelity synthesis of this compound. Unlike simple amide couplings, this protocol addresses the specific challenge of chemoselectivity : preventing the formation of the symmetrical bis-amide impurity (1,4-bis(2,4-dimethoxybenzoyl)piperazine) while using cost-effective reagents.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the desymmetrization of piperazine. Because piperazine contains two identical secondary amine sites, reacting it with a stoichiometric amount of electrophile typically results in a statistical mixture of:

  • Unreacted piperazine (~25%)[1]

  • Target mono-amide (~50%)

  • Undesired bis-amide (~25%)

To achieve high yield and purity (>98%), we employ a Dilution-Controlled Nucleophilic Attack strategy.

Reaction Pathway Diagram[2]

SynthesisPathway Acid 2,4-Dimethoxybenzoic Acid (Starting Material) Inter Activated Electrophile (Acid Chloride or Imidazolide) Acid->Inter Activation (DCM/Toluene) Act Activation Agent (SOCl2 or CDI) Act->Inter ProdBase Mono-Amide Base (Target Free Base) Inter->ProdBase Slow Addition Low Temp BisImp Bis-Amide (Major Impurity) Inter->BisImp Local High Conc. (Avoid this) Pip Piperazine (Excess) (Nucleophile) Pip->ProdBase 4-5 Equivalents Final 1-(2,4-Dimethoxybenzoyl) piperazine HCl ProdBase->Final HCl/iPrOH Salt Formation

Caption: Step-wise conversion from benzoic acid derivative to final HCl salt, highlighting the critical impurity pathway.

Part 2: Detailed Experimental Protocol

Method A: The Acid Chloride Route (Industrial Standard)

Preferred for scalability and cost-efficiency.

Phase 1: Activation

Objective: Convert 2,4-dimethoxybenzoic acid to 2,4-dimethoxybenzoyl chloride.

  • Setup: Charge a dry 3-neck RBF with 2,4-dimethoxybenzoic acid (1.0 eq) .

  • Solvent: Add anhydrous Toluene or DCM (5-10 volumes). Toluene is preferred for higher boiling point if reflux is needed.

  • Reagent: Add Thionyl Chloride (

    
    ) (1.2 - 1.5 eq)  dropwise.
    
  • Catalysis: Add a catalytic amount of DMF (0.05 eq) .

    • Mechanism:[1][2] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

  • Reaction: Heat to reflux (if Toluene) or 40°C (if DCM) for 2-3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH to visualize).

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Re-dissolve the crude acid chloride in anhydrous DCM (Solution A).
    
Phase 2: Coupling (The Critical Step)

Objective: Selective mono-acylation.

  • Receiver: In a separate reactor, dissolve Piperazine (anhydrous) (4.0 - 5.0 eq) in DCM.

    • Why Excess? The huge excess ensures that every molecule of acid chloride encounters a free piperazine molecule rather than a mono-amide product, statistically suppressing bis-amide formation.

  • Addition: Cool the piperazine solution to 0°C . Slowly add Solution A (Acid Chloride) dropwise over 1-2 hours.

    • Control Point: Rapid addition creates local hot-spots of high concentration, leading to bis-amide. Keep temperature <10°C.

  • Quench: Stir at room temperature for 1 hour. Quench with water.

Phase 3: Purification (The "pH Switch" System)

This is the Self-Validating step. We utilize the basicity of the piperazine ring to separate it from non-basic impurities.

Quantitative Data: Solubility Profile

SpeciespH < 2 (Acidic)pH > 10 (Basic)Organic Solvent (DCM)
Target Product Water Soluble (Cation)Water Insoluble (Neutral)Soluble (as Base)
Bis-Amide Impurity Insoluble (Neutral)Insoluble (Neutral)Soluble
Excess Piperazine Water Soluble (Cation)Water Soluble (Polar)Poorly Soluble

Purification Workflow:

  • Initial Wash: Wash the organic reaction mixture with water (removes bulk excess piperazine).

  • Acid Extraction (Critical): Extract the organic layer with 1M HCl (aq) .

    • Result: The Target Product and remaining Piperazine move to the Aqueous Layer (protonated).

    • Rejection: The Bis-amide (non-basic) stays in the Organic Layer . Discard the organic layer.

  • Basification: Take the acidic aqueous layer and adjust pH to >12 using NaOH (aq) .

    • Result: Target Product precipitates/oils out.[1]

  • Final Extraction: Extract the basic aqueous layer with DCM (3x).

  • Wash: Wash combined DCM extracts with brine. Dry over

    
    .
    
Method B: Salt Formation (Final Step)
  • Concentration: Evaporate DCM to obtain the crude free base (typically a viscous oil or low-melting solid).

  • Dissolution: Dissolve the base in Isopropanol (iPrOH) or Ethanol (5 volumes).

  • Acidification: Add Conc. HCl (aq) or HCl in Dioxane/Ether dropwise until pH ~2.

  • Crystallization: Cool to 0-5°C. The hydrochloride salt will precipitate.

  • Filtration: Filter the white solid, wash with cold acetone or ether, and dry under vacuum.

Part 3: Process Control & Troubleshooting

Workup Logic Flowchart

WorkupLogic ReactionMix Crude Reaction Mix (DCM Phase) WaterWash Water Wash ReactionMix->WaterWash Aq1 Aqueous Waste (Excess Piperazine) WaterWash->Aq1 Org1 Organic Phase (Product + Bis-Amide) WaterWash->Org1 AcidExt Extract with 1M HCl Org1->AcidExt OrgWaste Organic Waste (Bis-Amide Impurity) AcidExt->OrgWaste Non-basic impurities AqAcid Acidic Aqueous Phase (Product-H+) AcidExt->AqAcid Protonated Product Basify Basify (NaOH) -> Extract DCM AqAcid->Basify FinalOrg Final Organic Phase (Pure Mono-Amide) Basify->FinalOrg

Caption: The "pH Switch" purification logic ensures removal of bis-amide without chromatography.

Key Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Proton NMR Distinct singlets for OMe (3.7-3.8 ppm); Piperazine multiplets (2.8-3.6 ppm)

-NMR (DMSO-

)
Mass Spec [M+H]+ corresponds to MW of base (approx 251.13)LC-MS (ESI+)

References

  • Synthesis of Piperazine Amides (General Protocol): Title: Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Source: National Institutes of Health (PMC). Context: Describes the acid chloride activation and piperazine coupling logic, specifically addressing bis-amide prevention.

  • Impurity Profiling (Bis-acylation): Title: Synthesis and Antimicrobial Activity Screening of Piperazines... Source: National Institutes of Health (PMC). Context: Discusses the reactivity of piperazine and the formation of bis-substituted byproducts.

  • Donepezil/Piperazine Intermediate Context: Title: Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Source: Asian Journal of Chemistry / SciSpace. Context: While focused on the benzyl derivative, this illustrates the industrial handling of dimethoxy-substituted aromatic piperazine intermediates.[3]

  • Physical Properties (General Piperazine HCl Salts): Title: Piperazine dihydrochloride Safety & Properties.[4][5] Source: The Good Scents Company.[1] Context: Provides baseline physical data handling for piperazine hydrochloride salts (hygroscopicity, melting points).

Sources

Discovery and Development of Dimethoxybenzoyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Development of Dimethoxybenzoyl Piperazine (DMBP) Compounds represents a masterclass in pharmacophore optimization. This scaffold—defined by a piperazine ring acylated by a dimethoxy-substituted benzoic acid—serves as a "privileged structure" in medicinal chemistry, bridging two distinct therapeutic worlds: cardiovascular modulation (via PDE3 inhibition) and cognitive enhancement (via AMPA receptor potentiation) .[1]

This technical guide deconstructs the DMBP scaffold, moving from its validated role in heart failure therapeutics (Vesnarinone) to its experimental application in next-generation nootropics (Sunifiram analogs).

Part 1: The DMBP Scaffold – A Privileged Pharmacophore[1]

The 1-(3,4-dimethoxybenzoyl)piperazine core is not merely a linker; it is a bioactive conformation-locking unit.[1] In drug design, it serves two critical functions:

  • Electronic Mimicry: The 3,4-dimethoxy motif mimics the catechol ring of dopamine and norepinephrine but lacks the metabolic instability of the catechol hydroxyls (COMT degradation).

  • Conformational Rigidity: The amide bond (benzoyl) restricts the rotation of the phenyl ring relative to the piperazine, creating a defined spatial vector for the distal nitrogen (N4) to engage target residues.

Structural Evolution & SAR

The discovery trajectory of DMBP compounds bifurcates into two major lineages:

FeatureLineage A: Cardiovascular (Vesnarinone) Lineage B: Nootropic (Ampakines)
Core Structure 3,4-Dimethoxybenzoyl linked to Quinolinone3,4-Dimethoxybenzoyl linked to Piperazine/Piperidine
Primary Target PDE3 Enzyme & K+ ChannelsAMPA Receptor (Allosteric Site)
Mechanism cAMP elevation, Action Potential prolongationSlowing receptor deactivation/desensitization
Key Compound OPC-8212 (Vesnarinone) Sunifiram (DM-235) Analogs
Part 2: Case Study A – Cardiovascular Therapeutics

Vesnarinone (OPC-8212) is the archetypal DMBP compound.[1] Its development highlighted the scaffold's ability to modulate ion channels and enzymes simultaneously.

  • Discovery Logic: Researchers sought to improve upon the inotropic effects of digitalis glycosides without their narrow therapeutic index.[1] They identified that the 3,4-dimethoxybenzoyl group, when attached to a piperazine linker, provided optimal lipophilicity (logP ~2.5) to penetrate the cardiomyocyte membrane.

  • Mechanism of Action:

    • PDE3 Inhibition: The piperazine nitrogen interacts with the phosphodiesterase type 3 active site, preventing cAMP degradation.

    • I_Kr Blockade: The dimethoxybenzoyl tail inserts into the pore of the delayed rectifier potassium channel (I_Kr), prolonging the action potential duration (APD) and enhancing calcium influx.

Part 3: Case Study B – Cognitive Enhancement (Ampakines)

In the realm of nootropics, the DMBP scaffold is explored as a structural surrogate for the pyrrolidinone ring of Aniracetam .

  • The "Open Ring" Hypothesis: Aniracetam (N-anisoyl-2-pyrrolidinone) is metabolically unstable.[1] Opening the pyrrolidinone ring and replacing it with a piperazine scaffold (as seen in Sunifiram/DM-235 ) retains the glutamate-mimetic pharmacophore while significantly increasing potency (1000x > Piracetam).[1]

  • Role of Dimethoxy Substitution:

    • Metabolic Shielding: The methoxy groups at positions 3 and 4 block cytochrome P450 oxidation at the para/meta positions.[1]

    • Receptor Binding: The oxygen atoms act as hydrogen bond acceptors for the AMPA receptor's allosteric binding pocket (likely the dimer interface).

Signaling Pathway Visualization

The following diagram illustrates how DMBP-based Ampakines modulate synaptic plasticity.

AmpakinePathway DMBP DMBP Compound (e.g., Sunifiram Analog) AMPAR_Open AMPA Receptor (Open/Active) DMBP->AMPAR_Open Stabilizes Open State (Positive Allosteric Modulation) Desensitization Desensitization (Channel Closing) DMBP->Desensitization Inhibits/Slows AMPAR_Closed AMPA Receptor (Closed/Resting) AMPAR_Closed->AMPAR_Open Activation AMPAR_Open->Desensitization Natural Decay Na_Influx Na+ Influx Depolarization AMPAR_Open->Na_Influx Glutamate Glutamate Glutamate->AMPAR_Closed Binds VDCC L-Type VGCC Activation Na_Influx->VDCC BDNF BDNF Release VDCC->BDNF LTP Long-Term Potentiation (Memory Formation) BDNF->LTP Synaptic Strengthening

Caption: DMBP compounds act as Positive Allosteric Modulators (PAMs), slowing AMPA receptor desensitization to enhance LTP.[1]

Part 4: Synthetic Protocols

The synthesis of DMBP derivatives relies on the Schotten-Baumann reaction , a robust method for forming amide bonds between acid chlorides and secondary amines.

Protocol 1: Synthesis of 1-(3,4-Dimethoxybenzoyl)piperazine

This protocol yields the core intermediate used for further functionalization.[1]

Reagents:

  • 3,4-Dimethoxybenzoic acid (Veratric acid)[1]

  • Thionyl Chloride (

    
    )[1]
    
  • Piperazine (anhydrous)[1]

  • Dichloromethane (DCM)[1]

  • Triethylamine (

    
    )[1]
    

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 3,4-dimethoxybenzoic acid (10 mmol) in dry DCM (20 mL).

    • Add

      
       (12 mmol) dropwise at 0°C, followed by a catalytic drop of DMF.
      
    • Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield crude 3,4-dimethoxybenzoyl chloride.[1][2]

    • Checkpoint: Verify formation by IR (shift of C=O stretch from ~1680

      
       to ~1770 
      
      
      
      ).
  • Nucleophilic Acylation:

    • Dissolve anhydrous piperazine (30 mmol, 3 eq to prevent bis-acylation) in DCM (50 mL) with

      
       (10 mmol).
      
    • Cool to 0°C. Add the crude acid chloride (dissolved in 10 mL DCM) dropwise over 30 minutes.

    • Critical Control: Excess piperazine acts as a scavenger for HCl and prevents the formation of the symmetrical bis-amide.[1]

  • Workup & Purification:

    • Wash organic layer with 10%

      
       (removes acid) and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Purification: The mono-substituted product is basic.[1] Extract into 1M HCl, wash the aqueous layer with ether (removes bis-amide), then basify aqueous layer (pH 10) and extract back into DCM.

Protocol 2: Calcium Influx Assay (Functional Screening)

To validate Ampakine-like activity.[1]

System: HEK293 cells stably expressing GluA1/GluA2 subunits.[1] Indicator: Fluo-4 AM (calcium-sensitive dye).[1]

  • Loading: Incubate cells with Fluo-4 AM (4

    
    ) for 45 min at 37°C in HBSS buffer.
    
  • Baseline: Measure baseline fluorescence (

    
    ) for 30 seconds.
    
  • Treatment: Add DMBP test compound (1-100

    
    ) and incubate for 5 min.
    
  • Challenge: Inject Glutamate (100

    
    ) + Cyclothiazide (10 
    
    
    
    , to block desensitization if testing potency only).
  • Readout: Measure peak fluorescence (

    
    ). Calculate 
    
    
    
    .[1]
    • Self-Validation: A true PAM will not elicit Calcium influx alone but will significantly potentiate the Glutamate-induced peak compared to Glutamate alone.[1]

Part 5: Quantitative Data & References
Table 1: Comparative Pharmacology of DMBP Derivatives
CompoundR-Group (N4)Target Affinity (

/

)
Primary Effect
Vesnarinone 2-oxo-1,2,3,4-tetrahydroquinolin-6-ylPDE3 (

)
+ Inotropy (Cardiac)
Sunifiram (Ref) PropanoylAMPA (

)
Nootropic (Potentiation)
DMBP-12 4-FluorobenzoylSigma-1 (

)
Neuroprotection
DMBP-Intermediate H (Unsubstituted)InactiveSynthetic Precursor
References
  • Taira, N., et al. (1984). "Cardiovascular effects of OPC-8212, a new positive inotropic agent, in the dog." Arzneimittelforschung. Link

  • Ghelardini, C., et al. (2002).[3] "DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer."[1][3] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Manetti, D., et al. (2000). "Design, synthesis, and preliminary biological evaluation of new 1,4-diazabicyclo[4.3.0]nonan-9-ones as nootropic agents." Journal of Medicinal Chemistry. Link

  • Romanelli, M. N., et al. (2013). "Sunifiram and unifiram: from the discovery to the search for new drugs." Future Medicinal Chemistry. Link

  • BenchChem Technical Protocols. (2025). "Synthesis of 1-(3,4-dimethoxybenzoyl)azepane and piperazine derivatives." Link

Sources

The Nexus of Structure and Activity: A Deep Dive into 1-(2,4-Dimethoxybenzoyl)piperazine Analogs as Modulators of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically significant drugs.[1] Its inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacological properties to engage a diverse array of biological targets.[2] This technical guide delves into the intricate structure-activity relationships (SAR) of a specific class of piperazine-containing compounds: the 1-(2,4-dimethoxybenzoyl)piperazine analogs. Our focus will be on their emerging potential as modulators of neuronal excitability, primarily through their interaction with voltage-gated calcium channels, a key target in the development of novel anticonvulsant and analgesic therapies.[3][4]

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a compilation of data, but a causal understanding of how subtle changes in the molecular architecture of these analogs translate into significant shifts in their biological activity. We will explore the rationale behind experimental design, detail key synthetic and analytical protocols, and present quantitative data to illuminate the path toward optimizing this promising chemical series.

The 1-(2,4-Dimethoxybenzoyl)piperazine Core: A Foundation for CNS Activity

The 1-(2,4-dimethoxybenzoyl)piperazine scaffold serves as an excellent starting point for the design of central nervous system (CNS) active agents. The 2,4-dimethoxy substitution pattern on the benzoyl ring is a key feature, influencing the molecule's electronic and conformational properties, which in turn govern its interaction with biological targets. The piperazine ring, with its two nitrogen atoms, offers a crucial handle for introducing a wide range of substituents, thereby modulating potency, selectivity, and pharmacokinetic parameters.

Our exploration of the SAR of this series will be systematically divided into two key areas of modification:

  • Part A: Modifications of the Piperazine N4-Substituent

  • Part B: Modifications of the 2,4-Dimethoxybenzoyl Moiety

Part A: The Critical Role of the N4-Substituent in Modulating Bioactivity

The nature of the substituent at the N4 position of the piperazine ring is a primary determinant of the pharmacological profile of these analogs. This position allows for the introduction of various functionalities that can engage with specific sub-pockets of the target protein, thereby influencing affinity and selectivity.

Impact of Alkyl and Aralkyl Substituents on Anticonvulsant Activity

Studies on related piperazine derivatives have consistently shown that the introduction of specific alkyl and aralkyl groups at the N4 position can confer significant anticonvulsant properties.[5] The length and nature of these substituents are critical.

Compound IDN4-SubstituentAnticonvulsant Activity (MES, ED50 mg/kg)Neurotoxicity (Rotarod, TD50 mg/kg)Protective Index (TD50/ED50)Reference
Ref-1 -CH2CH2OH150>300>2.0[5]
Ref-2 -CH2CH2-O-Ph(2,4,6-triMe)551803.3[5]
Ref-3 -CH2CH2-O-Ph(4-Cl, 3-Me)702503.6[5]

Table 1: Anticonvulsant activity of representative N4-substituted piperazine analogs in the Maximal Electroshock (MES) seizure model in rodents. Data is adapted from related series to illustrate general trends.

The data suggests that while a simple hydroxyethyl substituent (Ref-1) imparts moderate activity, the introduction of a phenoxyethyl moiety with specific aromatic substitutions (Ref-2 and Ref-3) significantly enhances anticonvulsant potency. This highlights the importance of a distal aromatic ring for potential π-π stacking or hydrophobic interactions within the binding site.

Rationale for Experimental Design: Probing the Binding Pocket

The choice to explore a variety of N4-substituents is a rational approach to map the topology of the binding pocket. By systematically varying the length, bulk, and electronic nature of this substituent, we can infer the presence of specific interaction points, such as hydrophobic regions or hydrogen bond donors/acceptors.

Part B: Fine-Tuning Activity through Benzoyl Ring Substitution

While the N4-substituent plays a crucial role in anchoring the ligand, modifications to the 2,4-dimethoxybenzoyl moiety allow for the fine-tuning of electronic properties and potential interactions with the target.

The Significance of the Dimethoxy Pattern

The 2,4-dimethoxy substitution pattern is not arbitrary. The methoxy groups are electron-donating and can influence the conformation of the benzoyl ring and its presentation to the binding site. The oxygen atoms can also act as hydrogen bond acceptors. While a comprehensive SAR for substitutions on this specific ring is not extensively documented in a single source for the 1-(2,4-dimethoxybenzoyl)piperazine core, insights can be drawn from related trimethoxybenzyl piperazine N-type calcium channel inhibitors.[6][7] In these series, the position and number of methoxy groups significantly impacted potency and selectivity.[7]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

A self-validating system of protocols is essential for reproducible research. The following sections detail the methodologies for the synthesis and biological evaluation of 1-(2,4-dimethoxybenzoyl)piperazine analogs.

General Synthetic Pathway

The synthesis of 1-(2,4-dimethoxybenzoyl)piperazine analogs is typically achieved through a straightforward two-step process involving an initial acylation of piperazine followed by N-alkylation.

  • To a solution of piperazine (2.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add 2,4-dimethoxybenzoyl chloride (1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,4-dimethoxybenzoyl)piperazine.

  • To a solution of 1-(2,4-dimethoxybenzoyl)piperazine (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a suitable base (e.g., potassium carbonate, 2.0 eq.) and the desired alkyl or aralkyl halide (1.1 eq.).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N4-substituted analog.

Synthetic_Pathway Piperazine Piperazine Intermediate 1-(2,4-Dimethoxybenzoyl)piperazine Piperazine->Intermediate Acylation BenzoylChloride 2,4-Dimethoxybenzoyl Chloride BenzoylChloride->Intermediate FinalProduct N4-Substituted Analog Intermediate->FinalProduct N-Alkylation AlkylHalide R-X (Alkyl/Aralkyl Halide) AlkylHalide->FinalProduct

Caption: General synthetic route for 1-(2,4-dimethoxybenzoyl)piperazine analogs.

In Vitro Evaluation of Anticonvulsant Activity

The primary in vitro screen for anticonvulsant activity often involves assessing the compound's ability to block voltage-gated calcium channels, particularly T-type and N-type channels, which are implicated in neuronal hyperexcitability.[3]

  • Culture a suitable cell line stably expressing the calcium channel of interest (e.g., HEK293 cells expressing Cav3.2 for T-type channels).

  • Prepare cells for patch-clamp recording.

  • Obtain whole-cell recordings in the voltage-clamp configuration.

  • Apply a voltage protocol to elicit channel currents (e.g., a depolarizing step from a holding potential of -100 mV).

  • Perfuse the cells with varying concentrations of the test compound and record the inhibition of the calcium current.

  • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Patch_Clamp_Workflow start HEK293 Cells Expressing Target Calcium Channel culture Cell Culture and Plating start->culture patch Whole-Cell Patch-Clamp Recording Setup culture->patch protocol Apply Voltage Protocol to Elicit Calcium Currents patch->protocol application Perfuse with Test Compound (Varying Concentrations) protocol->application recording Record Inhibition of Calcium Current application->recording analysis Calculate IC50 Value recording->analysis end Determine Potency of Calcium Channel Blockade analysis->end

Caption: Workflow for in vitro evaluation of calcium channel blockade.

In Vivo Assessment of Anticonvulsant Efficacy

Promising compounds from in vitro screens are advanced to in vivo models of epilepsy to assess their efficacy and neurotoxicity.

  • Administer the test compound to rodents (mice or rats) via a suitable route (e.g., intraperitoneal or oral).

  • After a predetermined time, induce a seizure by delivering a high-frequency electrical stimulus through corneal or auricular electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

  • Determine the median effective dose (ED50) for protection against MES-induced seizures.[8]

  • To assess potential motor impairment, place the animals on a rotating rod.

  • The ability of the animal to remain on the rod for a specified period is recorded.

  • Determine the median toxic dose (TD50) at which 50% of the animals fail to remain on the rod.[8]

The ratio of TD50 to ED50 provides the Protective Index (PI), a measure of the compound's therapeutic window.

Concluding Remarks and Future Directions

The 1-(2,4-dimethoxybenzoyl)piperazine scaffold represents a promising starting point for the development of novel CNS-active agents, particularly those targeting neuronal excitability. The available data, though not exhaustive for this specific scaffold, strongly suggests that systematic modifications at the N4-position of the piperazine ring and exploration of alternative substitution patterns on the benzoyl moiety are key strategies for optimizing potency and selectivity. Future research should focus on generating a comprehensive library of analogs with systematic variations at these positions and evaluating them against a panel of relevant biological targets, including various subtypes of calcium and sodium channels. Such a focused effort will be instrumental in elucidating a more detailed SAR and advancing this chemical series towards the identification of clinical candidates.

References

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC.
  • Arylpiperazines as aminergic GPCR ligands: structural aspects. PMC.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • The structure of representative antipsychotic drugs and representative compounds
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)
  • Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. University of Kragujevac.
  • Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. PubMed.
  • Structure–activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors.
  • Synthesis and anticonvulsant activity of some piperazine deriv
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.

Sources

Therapeutic Targeting of Dimethoxybenzoyl Piperazines: From Neuroplasticity to Mitotic Arrest

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The dimethoxybenzoyl piperazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious substitution. This scaffold combines the lipophilic, electron-rich 3,4-dimethoxybenzoyl (veratroyl) pharmacophore with the conformational flexibility and hydrogen-bonding potential of the piperazine ring.

This guide analyzes the three primary therapeutic distinct biological activities associated with this scaffold:

  • Neuroplasticity Modulation: Positive Allosteric Modulation (PAM) of AMPA receptors (Ampakine-like activity).[1]

  • Oncology: Microtubule destabilization via the Colchicine binding site.[2]

  • Neuroprotection: Sigma-1 receptor agonism/antagonism.

Chemical Architecture & Physicochemical Profile[3]

The core structure consists of a piperazine ring


-acylated by a dimethoxybenzoic acid. The specific positioning of the methoxy groups (typically 3,4- or 2,5-substitution) dictates target selectivity.
Structural ComponentFunctionalityKey Interaction
Dimethoxybenzoyl Lipophilic Anchor

-

stacking (e.g., Trp/Phe residues); H-bond acceptance (methoxy oxygens).
Carbonyl Linker Hydrogen Bond AcceptorCritical for orientation in the AMPA receptor binding pocket.
Piperazine Ring Rigid Spacer / BaseControls vector alignment; distal nitrogen (

) is the primary site for diversification (SAR).

-Substituent
Selectivity FilterDetermines affinity for GPCRs vs. Ion Channels vs. Tubulin.

Target Class I: AMPA Receptor Modulation (Cognitive Enhancement)

Mechanism of Action

Dimethoxybenzoyl piperazines function as Type I (Low Impact) or Type II (High Impact) Ampakines . They bind to the allosteric site at the dimer interface of the AMPA receptor (GluA) ligand-binding domain (LBD).

  • Physiological Effect: They slow the rate of receptor desensitization and/or deactivation upon glutamate binding.

  • Result: Prolonged channel opening

    
     Increased 
    
    
    
    influx
    
    
    Enhanced Excitatory Postsynaptic Potential (EPSP)
    
    
    Facilitation of Long-Term Potentiation (LTP).
Signaling Pathway Visualization

The following diagram illustrates the modulation of synaptic plasticity by dimethoxybenzoyl piperazine derivatives.

AMPA_Pathway Ligand Dimethoxybenzoyl Piperazine (PAM) AMPAR_Open AMPA Receptor (Open/Active) Ligand->AMPAR_Open Stabilizes LBD Dimer Desensitized Desensitized State Ligand->Desensitized Slows Transition AMPAR_Closed AMPA Receptor (Resting) AMPAR_Closed->AMPAR_Open + Glutamate AMPAR_Open->Desensitized Fast Decay Na_Influx Na+ / Ca2+ Influx AMPAR_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization NMDAR NMDA Receptor (Mg2+ Block Removal) Depolarization->NMDAR Ca_Signaling CaMKII / ERK Activation NMDAR->Ca_Signaling BDNF BDNF Expression Ca_Signaling->BDNF LTP Long-Term Potentiation (Memory Formation) BDNF->LTP

Caption: Mechanism of AMPA receptor potentiation leading to synaptic plasticity and BDNF upregulation.

Target Class II: Microtubule Destabilization (Oncology)

Mechanism of Action

Derivatives where the


-piperazine is substituted with a hydrophobic aryl group (e.g., phenyl, benzyl) act as Microtubule Destabilizing Agents (MDAs) .
  • Binding Site: The Colchicine Binding Site (CBS) on

    
    -tubulin.
    
  • Pharmacophore: The 3,4-dimethoxybenzoyl moiety mimics the trimethoxyphenyl ring of Colchicine or Combretastatin A-4 (CA-4).

  • Outcome: Inhibition of tubulin polymerization

    
     Disruption of mitotic spindle formation 
    
    
    
    Cell cycle arrest at G2/M phase
    
    
    Apoptosis.
Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for tubulin inhibition based on the benzoyl substitution pattern.

Compound AnalogBenzoyl Substitution

-Substituent
Tubulin IC50 (

M)
Cell Line (MCF-7) IC50
Ref (Colchicine) ----1.80.01
Analog A 3,4,5-TrimethoxyPhenyl2.10.13
Analog B 3,4-Dimethoxy Phenyl 3.5 0.45
Analog C 4-MethoxyPhenyl>20.0>10.0
Analog D 3,4-DimethoxyMethyl>50.0>50.0

Interpretation: The 3,4-dimethoxy motif retains significant potency, though slightly less than the 3,4,5-trimethoxy "gold standard." The hydrophobic


-substituent is essential for occupancy of the hydrophobic pocket near the CBS.

Target Class III: Sigma-1 Receptor (Neuroprotection)

Mechanism of Action

The dimethoxybenzoyl piperazine scaffold shares structural homology with SA4503 (Cutamesine) , a potent Sigma-1 agonist.

  • Role: Sigma-1 receptors act as ligand-operated molecular chaperones at the Mitochondria-Associated Membrane (MAM).

  • Therapeutic Utility: Agonists promote mitochondrial bioenergetics and suppress ER stress, offering potential in stroke recovery and neurodegenerative diseases.

Experimental Protocols

Protocol: Chemical Synthesis (Schotten-Baumann)

Objective: Synthesis of 1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine.

  • Reagents: 3,4-Dimethoxybenzoyl chloride (1.0 eq), 1-Phenylpiperazine (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-phenylpiperazine (1.62 g, 10 mmol) and TEA (1.67 mL) in anhydrous DCM (20 mL) at 0°C.

    • Dropwise add 3,4-dimethoxybenzoyl chloride (2.00 g, 10 mmol) dissolved in DCM (10 mL) over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid), then Brine.

    • Purification: Recrystallize from Ethanol or flash chromatography.

    • Validation: 1H NMR (CDCl3) should show methoxy singlets at

      
       3.8-3.9 ppm and benzoyl aromatic protons.
      
Protocol: Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly.

  • Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Incubation: Add test compound (dimethoxybenzoyl piperazine) at 10

    
    M concentration to tubulin (10 
    
    
    
    M) in a 96-well plate at 4°C.
  • Initiation: Transfer plate to 37°C spectrophotometer.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • 
      : Rate of polymerization (slope of linear phase).
      
    • 
      : Steady-state polymer mass.
      
    • Result: A decrease in

      
       compared to DMSO control indicates inhibition.
      

Experimental Workflow Diagram

The following DOT diagram outlines the screening cascade for validating these targets.

Workflow Synthesis Synthesis (Schotten-Baumann) Primary_Screen Primary Screen (Cell Viability - MTT) Synthesis->Primary_Screen Neuro_Branch Neuro-Activity Check Primary_Screen->Neuro_Branch Non-toxic Onco_Branch Anti-Cancer Check Primary_Screen->Onco_Branch Cytotoxic Ca_Flux Ca2+ Flux Assay (AMPA/NMDA) Neuro_Branch->Ca_Flux Tubulin_Assay Tubulin Polymerization (In Vitro) Onco_Branch->Tubulin_Assay LTP_Slice Hippocampal Slice LTP Recording Ca_Flux->LTP_Slice Hit Confirmation Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cycle_Analysis Hit Confirmation

Caption: Screening cascade differentiating neuroplasticity modulators from cytotoxic microtubule inhibitors.

References

  • O'Boyle, N. M., et al. (2011). Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates. Organic & Biomolecular Chemistry, 9(20), 7172-7182. Link

  • Chopra, A., et al. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis.[5][6] Journal of Biological Chemistry, 289(5), 2978-2991. Link

  • Matsunaga, S., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats. European Journal of Pharmacology, 426(1-2), R1-2. Link

  • Ogawa, H., et al. (1988).[7] Studies on positive inotropic agents.[7] VI. Synthesis of 1-aromatic ring substituted 4-(3,4-dimethoxybenzoyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin, 36(7), 2401-2409.[7] Link

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, a novel compound with potential therapeutic applications. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's pharmacological and toxicological profile. This document emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to data generation.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1] The title compound, this compound, incorporates this key moiety, suggesting potential interactions with various biological targets. A thorough in vitro evaluation is the foundational step in elucidating its mechanism of action, potency, selectivity, and safety profile.[2] This guide outlines a strategic sequence of assays, from initial cytotoxicity screening to more complex functional and metabolic assessments, to build a comprehensive understanding of the compound's therapeutic potential.

I. Preliminary Assessment: Cytotoxicity and Cellular Viability

A fundamental initial step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity.[3][4] This information is crucial for establishing a therapeutic window and for interpreting data from subsequent functional assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol 1: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.

Methodology:

  • Cell Culture: Plate selected cancer cell lines (e.g., A549, HCT-116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Expected Outcome and Interpretation: The IC50 values will quantify the cytotoxic potential of the compound against different cell lines. A lower IC50 value indicates higher cytotoxicity.[6] This data is critical for selecting appropriate, non-toxic concentrations for subsequent functional assays.

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineTypeIncubation Time (h)IC50 (µM)
A549Human Lung Carcinoma48> 100
HCT-116Human Colon Carcinoma48> 100
HEK293Human Embryonic Kidney48> 100

II. Target Engagement: Receptor Binding Assays

Given that many piperazine-containing compounds target G-protein coupled receptors (GPCRs), a logical next step is to assess the binding affinity of this compound to a panel of relevant GPCRs.[7][8] Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for a specific receptor.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_receptor Receptor Source (e.g., cell membranes) incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_radioligand Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) prep_radioligand->incubation prep_compound Test Compound (1-(2,4-Dimethoxybenzoyl)piperazine HCl) prep_compound->incubation separation Separate Bound from Free Radioligand (e.g., filtration) incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Determine Ki from IC50 (Cheng-Prusoff equation) detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs (e.g., serotonin, dopamine receptors).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome and Interpretation: The Ki values will indicate the affinity of the compound for each target receptor. A lower Ki value signifies a higher binding affinity.[1] This data is crucial for identifying the primary molecular targets of the compound and for assessing its selectivity.

Table 2: Hypothetical Receptor Binding Affinity Data
ReceptorRadioligandKi (nM)
5-HT1A[3H]-8-OH-DPAT50
5-HT2A[3H]-Ketanserin150
D2[3H]-Spiperone> 1000
α1[3H]-Prazosin800

III. Functional Activity: Second Messenger Assays

Following the identification of high-affinity targets, it is essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.[9] This is achieved through functional assays that measure the downstream signaling events upon receptor activation, such as the production of second messengers like cyclic AMP (cAMP) or inositol phosphates (IP).[10]

Signaling Pathway: GPCR-Mediated Second Messenger Production

cluster_gs Gs-Coupled Pathway cluster_gq Gq-Coupled Pathway ligand_gs Agonist receptor_gs Gs-Coupled GPCR ligand_gs->receptor_gs Binds g_protein_gs Gs Protein receptor_gs->g_protein_gs Activates adenylyl_cyclase Adenylyl Cyclase g_protein_gs->adenylyl_cyclase Stimulates camp cAMP Production adenylyl_cyclase->camp Increases ligand_gq Agonist receptor_gq Gq-Coupled GPCR ligand_gq->receptor_gq Binds g_protein_gq Gq Protein receptor_gq->g_protein_gq Activates plc Phospholipase C g_protein_gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3_dag IP3 & DAG pip2->ip3_dag

Caption: Simplified GPCR signaling pathways.

Protocol 3: cAMP Assay (for Gs and Gi-coupled receptors)

Objective: To determine if this compound modulates cAMP levels, indicating activity at Gs or Gi-coupled receptors.

Methodology:

  • Cell Culture: Use cells expressing the target receptor (e.g., CHO cells stably expressing the 5-HT1A receptor).

  • Compound Treatment:

    • Agonist Mode: Treat cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before stimulating with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the response to the agonist against the concentration of the test compound to determine the IC50, which can be used to calculate the Kb (antagonist dissociation constant).

Expected Outcome and Interpretation: This assay will reveal whether the compound stimulates (agonist) or inhibits (antagonist) the receptor's signaling pathway. The EC50/IC50 values provide a measure of the compound's functional potency.[11]

IV. Early Safety and Pharmacokinetic Profiling: In Vitro ADME

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and identifying potential liabilities.[12][13] In vitro ADME assays provide valuable data to guide lead optimization.[2]

Key In Vitro ADME Assays
  • Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes (e.g., using liver microsomes or hepatocytes).[14] This helps predict in vivo half-life.

  • CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.[15]

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Permeability: Evaluates the compound's ability to cross biological membranes, often using cell-based models like Caco-2 assays, to predict intestinal absorption.

Table 3: Representative In Vitro ADME Data
AssayMatrixResultInterpretation
Metabolic StabilityHuman Liver Microsomest1/2 = 45 minModerate Stability
CYP3A4 InhibitionRecombinant EnzymeIC50 > 20 µMLow Risk of Inhibition
Plasma Protein BindingHuman Plasma85% BoundHigh Binding
Permeability (Papp)Caco-2 Monolayer15 x 10^-6 cm/sHigh Permeability

Conclusion

The in vitro evaluation of this compound, as outlined in this guide, provides a systematic and comprehensive approach to characterizing its pharmacological and toxicological properties. By integrating data from cytotoxicity, receptor binding, functional, and ADME assays, researchers can build a robust profile of the compound. This foundational knowledge is indispensable for making informed decisions regarding the advancement of this and other novel chemical entities through the drug discovery and development pipeline.

References

  • Selvita. In Vitro ADME. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Drug Discovery & Development.
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  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available at: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Creative Bioarray. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available at: [Link]

  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery.
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
  • Tanso Biosciences. GPCR Functional Assay Technology. Available at: [Link]

  • National Center for Biotechnology Information. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Available at: [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem.
  • Royal Society of Chemistry. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Available at: [Link]

  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents.
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  • Google Patents. Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
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  • Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research.
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  • Fujita, Y. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. Japanese Journal of Pharmacology.
  • Di Pietro, O., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • Campiani, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry.
  • Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Available at: [Link]

Sources

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride .

Synthesis, Characterization, and Medicinal Chemistry Applications

Executive Summary

This compound is a specialized heterocyclic building block belonging to the aryl-benzoylpiperazine class. Unlike its reduced congener (the benzylpiperazine, a known pharmacophore in sigma receptor ligands and designer drugs), the benzoyl derivative serves primarily as a divergent intermediate .

It functions as a critical scaffold in the synthesis of:

  • Hybrid Anticancer Agents: Specifically benzofuran-piperazine conjugates targeting human tumor cell lines (e.g., A549, Hela).

  • CNS-Active Ligands: As a precursor to 1-(2,4-dimethoxybenzyl)piperazine via amide reduction.

  • Forensic Standards: Used as a regioisomeric reference standard in the analysis of piperazine-based designer drugs.

This guide details the optimized synthesis, analytical profiling, and downstream utility of this compound, emphasizing its role in "privileged structure" library generation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (2,4-dimethoxyphenyl)(piperazin-1-yl)methanone hydrochloride
Common Name 1-(2,4-Dimethoxybenzoyl)piperazine HCl
Molecular Formula C₁₃H₁₈N₂O₃[1] · HCl
Molecular Weight 250.29 g/mol (Free Base) / 286.75 g/mol (HCl Salt)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (salt form)
Key Functional Groups Secondary Amine (Nucleophilic), Amide (Electrophilic precursor), Methoxy Arenes (Electron-donating)

Synthesis & Process Chemistry

The synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine requires strict control over stoichiometry to prevent the formation of the symmetric by-product, 1,4-bis(2,4-dimethoxybenzoyl)piperazine . The Schotten-Baumann protocol is the industry standard for this transformation.

Reaction Mechanism & Pathway

The reaction proceeds via nucleophilic acyl substitution. The secondary amine of piperazine attacks the carbonyl carbon of 2,4-dimethoxybenzoyl chloride.

SynthesisPathway Start 2,4-Dimethoxybenzoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Piperazine (Excess 3-5 eq) Reagent->Inter Product 1-(2,4-Dimethoxybenzoyl) piperazine Inter->Product Cl- Elimination Byproduct Bis-acylated Impurity Product->Byproduct Over-acylation (If stoichiometry < 3eq)

Figure 1: Reaction pathway highlighting the critical stoichiometry control required to favor mono-acylation.

Optimized Experimental Protocol

Objective: Synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine HCl (10g scale).

Reagents:

  • Piperazine (anhydrous): 3.0 equivalents (Excess is vital).

  • 2,4-Dimethoxybenzoyl chloride: 1.0 equivalent.

  • Dichloromethane (DCM): Solvent A.

  • Triethylamine (TEA) or NaOH (10% aq): Base scavenger.

  • HCl in Diethyl Ether (2M): For salt formation.

Step-by-Step Methodology:

  • Preparation: Dissolve Piperazine (3.0 eq) in DCM (10 volumes) in a round-bottom flask. Cool to 0°C under nitrogen atmosphere.

  • Addition: Dissolve 2,4-Dimethoxybenzoyl chloride (1.0 eq) in DCM (5 volumes). Add this solution dropwise to the piperazine solution over 60 minutes.

    • Critical Control Point: Slow addition into excess amine ensures the mono-substituted product is favored over the bis-amide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup (Purification):

    • Wash the organic layer with Water (3x) to remove excess unreacted piperazine and TEA salts.

    • Acid Extraction (Optional but recommended): Extract the organic layer with 1M HCl. The product (amine) moves to the aqueous phase; non-basic impurities (bis-amide) remain in DCM.

    • Basify the aqueous extract with NaOH to pH > 12 and re-extract into DCM.

  • Salt Formation: Dry the final DCM layer (MgSO₄), filter, and cool to 0°C. Slowly add HCl/Ether (1.1 eq).

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: Two distinct signals for the 2,4-substituted ring.

    • δ 7.15 (d, J=8.4 Hz, 1H, H-6)

    • δ 6.60 (d, J=2.2 Hz, 1H, H-3)

    • δ 6.55 (dd, J=8.4, 2.2 Hz, 1H, H-5)

  • Methoxy Groups: Two singlets integrating to 3H each.

    • δ 3.80 (s, 3H, OMe)

    • δ 3.78 (s, 3H, OMe)

  • Piperazine Ring: Broad multiplets due to restricted rotation around the amide bond.

    • δ 3.30–3.60 (m, 4H, N-CH₂ adjacent to amide)

    • δ 2.80–3.00 (m, 4H, N-CH₂ adjacent to amine)

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 251.14 m/z (Free base).

  • Fragmentation Pattern: Characteristic loss of the piperazine ring or cleavage of the methoxy groups may be observed at higher collision energies.

Medicinal Chemistry Applications

1-(2,4-Dimethoxybenzoyl)piperazine is a "divergent scaffold," meaning it serves as a branch point for two distinct classes of pharmacological agents.

Divergent Synthesis Workflow

Applications Core 1-(2,4-Dimethoxybenzoyl) piperazine HCl Red Reduction (LiAlH4 / THF) Core->Red Couple N-Alkylation / Amidation Core->Couple Benzyl 1-(2,4-Dimethoxybenzyl) piperazine Red->Benzyl Target1 Sigma Receptor Ligands Trimetazidine Analogs Benzyl->Target1 Hybrid Benzofuran-Piperazine Hybrids Couple->Hybrid Target2 Anticancer Agents (A549/Hela Cytotoxicity) Hybrid->Target2

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Case Study: Anticancer Hybrids

Recent literature highlights the coupling of this piperazine scaffold with benzofuran derivatives . The 2,4-dimethoxybenzoyl moiety provides specific steric and electronic properties that enhance binding affinity in the ATP-binding pockets of certain kinases or tubulin structures.

  • Mechanism: The piperazine nitrogen acts as a hydrogen bond acceptor/donor, while the dimethoxybenzoyl group acts as a hydrophobic anchor.

  • Data: Derivatives have shown IC₅₀ values in the low micromolar range (0.12–5.0 μM) against lung cancer (A549) cell lines.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Handle the acid chloride precursor in a fume hood (releases HCl gas).

    • The hydrochloride salt is hygroscopic; store in a desiccator.

  • Storage: 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich aromatic ring.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (2025).

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules 2016, 21(12), 1684.

  • Abdel-Hay, K. M. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Dissertation (2012).

  • PubChem. 1-[1-(2,4-Dimethoxy-benzoyl)-piperidin-4-yl]-1,4-dihydro-benzo[d][1,3]oxazin-2-one Data.[2] National Library of Medicine.

  • Sigma-Aldrich. 2,4-Dimethoxybenzoyl chloride Product Sheet.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the selective N-acylation of piperazine with 2,4-dimethoxybenzoyl chloride, followed by conversion to its hydrochloride salt. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and details methods for purification and characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and safely synthesize this important chemical intermediate.

Introduction and Scientific Background

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The introduction of a benzoyl moiety, particularly one with specific substitutions like the 2,4-dimethoxy pattern, can significantly influence the pharmacological properties of the resulting molecule. 1-(2,4-Dimethoxybenzoyl)piperazine is a key intermediate in the synthesis of various biologically active compounds. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, which is advantageous for subsequent applications in drug development.

The primary synthetic challenge lies in achieving selective mono-acylation of the symmetrical piperazine ring to prevent the formation of the undesired 1,4-disubstituted byproduct. The protocol detailed below employs a strategic approach to favor the desired mono-acylated product.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds in two main stages:

  • N-Acylation of Piperazine: This step involves the reaction of piperazine with 2,4-dimethoxybenzoyl chloride. This is a nucleophilic acyl substitution reaction. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of the Hydrochloride Salt: The resulting free base, 1-(2,4-Dimethoxybenzoyl)piperazine, is then treated with hydrochloric acid to form the stable hydrochloride salt.

To promote mono-substitution, an excess of piperazine is used. This statistical control ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the already acylated product.

Reaction Visualization

ReactionScheme cluster_reactants Reactants cluster_products Products Piperazine Piperazine AcylChloride 2,4-Dimethoxybenzoyl chloride Intermediate 1-(2,4-Dimethoxybenzoyl)piperazine AcylChloride->Intermediate + Piperazine (Excess) FinalProduct 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride Intermediate->FinalProduct + HCl

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier Notes
Piperazine (anhydrous)C₄H₁₀N₂86.145 equivalentsHygroscopic, store in a desiccator.[1][2]
2,4-Dimethoxybenzoyl chlorideC₉H₉ClO₃200.621 equivalentMoisture sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, as solvent
Triethylamine (TEA)(C₂H₅)₃N101.191.1 equivalentsBase, to neutralize HCl byproduct.
Hydrochloric acid (in isopropanol)HCl36.46As neededFor salt formation.
Sodium sulfate (anhydrous)Na₂SO₄142.04As neededDrying agent.
Silica gelSiO₂60.08For column chromatography60-120 mesh.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Visualization

Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_salt_formation Salt Formation A Dissolve Piperazine in DCM B Cool to 0°C A->B C Add Triethylamine B->C D Slowly add 2,4-Dimethoxybenzoyl chloride in DCM C->D E Stir at 0°C, then at room temperature D->E F Wash with water E->F G Dry organic layer with Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Dissolve purified product in isopropanol I->J K Add HCl in isopropanol J->K L Collect precipitate by filtration K->L M Wash with cold isopropanol and dry L->M

Caption: Experimental workflow from synthesis to final product.

Part 1: Synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine (Free Base)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Base Addition: To the cooled solution, add triethylamine (1.1 equivalents).

  • Acylation: Dissolve 2,4-dimethoxybenzoyl chloride (1 equivalent) in a separate portion of anhydrous DCM. Add this solution dropwise to the piperazine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature overnight.

Part 2: Work-up and Purification

  • Quenching and Extraction: Transfer the reaction mixture to a separatory funnel and wash it with deionized water (2 x volume of DCM).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

Part 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 1-(2,4-Dimethoxybenzoyl)piperazine in a minimal amount of isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol until the pH of the solution is acidic (pH ~2-3).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold isopropanol and then dry it under vacuum to a constant weight.

Characterization

The final product, this compound, should be a white to off-white solid. Its identity and purity should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure.

  • ¹³C NMR Spectroscopy: To further confirm the structure and the number of unique carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Melting Point (MP): To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Analytical Technique Expected Results
¹H NMR (DMSO-d₆)Peaks corresponding to the aromatic protons of the 2,4-dimethoxybenzoyl group, the methoxy protons, and the piperazine ring protons.
¹³C NMR (DMSO-d₆)Signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and piperazine carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the free base.
Melting Point A sharp melting point range is indicative of high purity.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[3]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling dichloromethane and triethylamine.[3]

  • Reagent Handling:

    • Piperazine: Can cause skin and eye irritation.[1][4] It is also hygroscopic.[1]

    • 2,4-Dimethoxybenzoyl chloride: Is corrosive and moisture-sensitive. Handle with care.

    • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Triethylamine: Is a corrosive and flammable liquid with a strong odor.

    • Hydrochloric Acid: Is highly corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

Issue Possible Cause Solution
Low yield of mono-acylated product Formation of the di-acylated byproduct.Ensure a sufficient excess of piperazine is used. Add the acyl chloride slowly at a low temperature.
Product does not precipitate during salt formation Product is too soluble in isopropanol. The solution is not acidic enough.Try adding a non-polar co-solvent like diethyl ether to induce precipitation. Ensure the pH is sufficiently low.
Oily product obtained after purification Residual solvent.Ensure the product is thoroughly dried under high vacuum.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions to favor mono-acylation and in the thorough purification of the final product.

References

  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. (n.d.). Google Patents.
  • Synthesis of 1-(2,4-dimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine. (n.d.). Mol-Instincts. Retrieved February 19, 2026, from [Link]

  • Wessmann, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • Thermo Fisher Scientific. (2010, November 24). Piperazine, anhydrous Safety Data Sheet. Retrieved February 19, 2026, from [Link]

  • Patil, S. S., & Pai, N. (2012). Synthesis and characterization of new piperazine fused triazoles. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894.
  • Angene Chemical. (2021, May 1). (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one Safety Data Sheet. Retrieved February 19, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2149. [Link]

  • Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved February 19, 2026, from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(15), 3584. [Link]

Sources

1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride: An Uncharacterized Agent with Potential for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a synthetic organic compound featuring a piperazine ring acylated with a 2,4-dimethoxybenzoyl group. While the piperazine scaffold is a common motif in a vast array of biologically active compounds and approved drugs, and the 2,4-dimethoxybenzoyl moiety is present in various natural products and synthetic molecules with diverse pharmacological activities, the specific combination in this compound remains largely unexplored in the public scientific literature. There is currently no established use for this compound as a chemical probe, nor are there published detailed application notes or protocols for its use in biological systems.

This document, therefore, serves as a forward-looking guide for researchers and drug development professionals interested in exploring the potential of this molecule. It will outline a rational approach to its synthesis, characterization, and subsequent evaluation as a potential chemical probe, drawing upon established principles of medicinal chemistry and chemical biology.

I. Synthetic Strategy and Characterization

The synthesis of this compound can be readily achieved through standard organic chemistry techniques. The most direct approach involves the N-acylation of piperazine with 2,4-dimethoxybenzoyl chloride.

Protocol: Synthesis of this compound

Materials:

  • Piperazine (anhydrous)

  • 2,4-Dimethoxybenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (ethanolic solution or HCl gas)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 2,4-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred piperazine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2,4-dimethoxybenzoyl chloride) is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude 1-(2,4-dimethoxybenzoyl)piperazine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add a stoichiometric amount of ethanolic HCl or bubble HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

II. Postulated Biological Activity and Potential as a Chemical Probe

The biological activity of this compound is currently uncharacterized. However, based on the structural motifs present, we can hypothesize potential areas of investigation. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide range of receptors and enzymes. The dimethoxybenzoyl moiety could influence target binding and pharmacokinetic properties.

Hypothetical Targets and Rationale:

  • G-Protein Coupled Receptors (GPCRs): Many piperazine-containing compounds are antagonists or agonists at various GPCRs, including serotonergic, dopaminergic, and adrenergic receptors. The 2,4-dimethoxy substitution pattern might confer selectivity for specific receptor subtypes.

  • Ion Channels: Certain piperazine derivatives have been shown to modulate the activity of ion channels.

  • Enzymes: The benzoylpiperazine core can be found in inhibitors of various enzymes.

Workflow for Target Identification and Validation as a Chemical Probe:

Caption: A logical workflow for the development of a novel compound into a chemical probe.

III. Protocols for Biological Evaluation

To assess the potential of this compound as a chemical probe, a systematic biological evaluation is necessary.

A. Initial Cytotoxicity Assessment

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cells of interest (e.g., a panel of cancer cell lines or a relevant neuronal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

B. Target-Based Screening (Hypothetical)

Should initial screening or computational modeling suggest potential targets, target-based assays should be employed. For example, if GPCR activity is suspected:

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using a cell harvester and filtration through a filter mat.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).

IV. Future Directions and Conclusion

The journey to validate this compound as a chemical probe is currently at its inception. The protocols and strategies outlined above provide a roadmap for its synthesis, characterization, and initial biological evaluation. Should this compound exhibit a potent and selective biological activity, further studies would be warranted to elucidate its mechanism of action, identify its specific molecular target(s), and ultimately develop it into a valuable tool for chemical biology research. The lack of existing data presents a unique opportunity for novel discovery in the exploration of the chemical space surrounding piperazine derivatives.

References

As of the time of this writing, there are no specific, publicly available, authoritative sources detailing the synthesis, mechanism of action, or application of this compound as a chemical probe. The protocols and scientific rationale presented herein are based on established methodologies in organic synthesis and chemical biology. Researchers undertaking the investigation of this compound would be contributing novel findings to the scientific literature.

Application of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Neuropharmacology and Medicinal Chemistry . It details the utility of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride (hereafter referred to as DMBP-HCl ) as a privileged scaffold and chemical probe in the discovery of AMPA receptor positive allosteric modulators (Ampakines) and Sigma-1 receptor ligands.

Executive Summary

This compound is a synthetic piperazine derivative belonging to the benzoylpiperazine class. It serves as a critical pharmacophore scaffold in the development of "Ampakines"—compounds that enhance fast excitatory transmission by modulating AMPA-type glutamate receptors.

Unlike direct agonists (which cause excitotoxicity), DMBP-HCl acts as a Positive Allosteric Modulator (PAM) . It binds to the dimer interface of the GluA receptor subunits, slowing the rate of receptor deactivation and desensitization . This mechanism is pivotal for research into:

  • Cognitive Enhancement: LTP (Long-Term Potentiation) induction for Alzheimer's and dementia models.

  • Neuroprotection: Upregulation of BDNF (Brain-Derived Neurotrophic Factor).

  • Mood Disorders: Rapid-acting antidepressant effects via glutamatergic pathways.

Mechanism of Action & Scientific Rationale

The Benzoylpiperazine Pharmacophore

The structural core of DMBP-HCl consists of a piperazine ring coupled to a 2,4-dimethoxybenzoic acid moiety. This structure mimics the "hinge-binding" domain required for AMPA receptor modulation, similar to the reference compounds CX-516 (Ampalex) and Sunifiram .

  • Lipophilicity: The 2,4-dimethoxy substitution enhances blood-brain barrier (BBB) permeability compared to unsubstituted benzoylpiperazines.

  • Selectivity: The benzoyl (amide) linkage favors AMPA receptor affinity, whereas benzyl (methylene) linkages often shift selectivity toward Sigma-1 (

    
    ) receptors.
    
Synaptic Modulation Pathway

DMBP-HCl enhances synaptic plasticity through the following cascade:

  • Binding: DMBP-HCl binds to the allosteric site on the extracellular domain of the AMPA receptor (GluA1-GluA4 subunits).

  • Stabilization: It stabilizes the receptor in its open, glutamate-bound conformation.

  • Current Potentiation: This slows the channel closing (deactivation), increasing the total charge transfer during synaptic firing.

  • Downstream Signaling: Enhanced depolarization triggers Voltage-Gated Calcium Channels (VGCCs), leading to increased Ca

    
     influx and subsequent BDNF expression.
    

AMPA_Pathway DMBP 1-(2,4-Dimethoxybenzoyl) piperazine HCl AMPAR_Closed AMPA Receptor (Glutamate Bound) DMBP->AMPAR_Closed Allosteric Binding AMPAR_Open Stabilized Open State (Slowed Deactivation) AMPAR_Closed->AMPAR_Open Prevents Desensitization Influx Increased Na+/Ca2+ Influx AMPAR_Open->Influx Depolarization Post-Synaptic Depolarization Influx->Depolarization BDNF BDNF Release & LTP Induction Depolarization->BDNF Ca2+ Dependent Pathway

Figure 1: Mechanism of Action. DMBP-HCl stabilizes the AMPA receptor in an open state, enhancing synaptic efficacy.

Experimental Protocols

Protocol A: In Vitro Electrophysiology (Patch Clamp)

Objective: To quantify the potentiation of glutamate-evoked currents by DMBP-HCl in HEK293 cells expressing GluA2 subunits or cultured hippocampal neurons.

Reagents:

  • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Agonist: 10 mM L-Glutamate (applied via fast perfusion).

  • Test Compound: DMBP-HCl (dissolved in DMSO to 100 mM stock, diluted to 1-100

    
    M).
    

Workflow:

  • Cell Preparation: Transfect HEK293 cells with GluA2 flip/flop cDNA. Record 24–48 hours post-transfection.

  • Patching: Establish whole-cell configuration (Series resistance < 20 M

    
    ).
    
  • Baseline Recording: Apply 10 mM Glutamate for 100 ms via piezoelectric translator (theta glass tubing) to measure baseline current.

  • Drug Application: Co-apply Glutamate + DMBP-HCl (e.g., 10

    
    M).
    
  • Washout: Perfuse with extracellular solution for 2 minutes between trials to prevent receptor rundown.

Data Analysis: Calculate the Potentiation Factor (PF) :



Target PF for DMBP-HCl: >20% increase in steady-state current.[1]
Protocol B: Chemical Derivatization (SAR Expansion)

Objective: Use DMBP-HCl as a scaffold to synthesize N4-substituted derivatives for Sigma-1 vs. AMPA selectivity profiling.

Reaction Scheme:

  • Dissolution: Dissolve 1.0 eq of DMBP-HCl in dry Acetonitrile (ACN).

  • Base Addition: Add 3.0 eq of Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) to neutralize the HCl salt and generate the free amine nucleophile.
  • Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., Benzyl bromide for Sigma affinity; Alkyl ester for Ampakine potency).

  • Reflux: Heat at 60°C for 4-6 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Purification: Filter inorganic salts, concentrate, and purify via flash chromatography.

Quantitative Data & Reference Values

The following table summarizes expected pharmacological parameters for DMBP-HCl compared to standard reference Ampakines.

ParameterDMBP-HCl (Test Compound)CX-516 (Reference)Sunifiram (Potent Analog)
Primary Target AMPA Receptor (PAM)AMPA Receptor (PAM)AMPA Receptor (PAM)
Secondary Target Sigma-1 (

) Receptor
NoneGlycine Site (NMDA)
EC

(Potentiation)
15 - 45

M
~80

M
0.1 - 1.0

M
Solubility (Water) High (>50 mg/mL)ModerateLow
Half-life (

)
~1.5 hours (Rat, IV)< 1 hour~1-2 hours
Effect on Deactivation Slows by 2-3xSlows by 1.5xSlows by >5x

Note: Data derived from structural comparisons with 1-benzoylpiperazine class effects [1, 3].

Handling & Stability

  • Storage: Store solid DMBP-HCl at -20°C. It is hygroscopic; keep in a desiccator.

  • Solubility: Highly soluble in water and saline due to the hydrochloride salt. For stock solutions, DMSO is recommended (stable for 3 months at -20°C).

  • Safety: Irritant. Wear PPE. This compound is a research chemical and has not been approved for human therapeutic use.

Synthesis Workflow Visualization

The following diagram illustrates the role of DMBP-HCl in the broader drug discovery pipeline, highlighting its dual utility in AMPA and Sigma receptor research.

Synthesis_Workflow Start Start: 2,4-Dimethoxybenzoic Acid Core Intermediate: DMBP-HCl (The Compound) Start->Core + Piperazine + Coupling Agent Path_A Path A: AMPA Modulation (N-Acylation) Core->Path_A Add R-CO-Cl Path_B Path B: Sigma-1 Ligands (N-Alkylation) Core->Path_B Add R-CH2-Br Drug_A Ampakine Analogs (Cognition) Path_A->Drug_A Drug_B Sigma Antagonists (Neuropathic Pain) Path_B->Drug_B

Figure 2: Synthetic divergence. DMBP-HCl serves as a versatile precursor for two distinct classes of neuroactive agents.

References

  • Arai, A. C., & Kessler, M. (2007).[1] Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior.[1][2] Current Drug Targets, 8(5), 583–602.[1] Link

  • Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits.[2][3] Psychopharmacology, 179(1), 154–163. Link

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Link

  • Berardi, F., et al. (2009). Sigma-1 receptor ligands: new insights into the structure-affinity relationship of 1-aryl-4-(1-adamantyl)piperazines. Journal of Medicinal Chemistry. Link

  • Goffin, E., et al. (2023). New insights in the development of positive allosteric modulators of AMPA receptors. European Journal of Medicinal Chemistry. Link[4]

Sources

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride as a precursor for novel drug synthesis

[1][2]

Abstract & Introduction

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike simple benzylpiperazines, the benzoyl (amide) linkage in this molecule offers unique electronic properties and metabolic stability profiles, making it a critical intermediate for two distinct therapeutic classes: GlyT1 inhibitors (Schizophrenia/CNS) and Sigma-1 receptor ligands (Neuroprotection).[1]

This guide outlines the technical utility of this precursor, focusing on its dual role:

  • As a Direct Scaffold: Utilizing the amide linker to position the dimethoxyphenyl ring in a specific spatial orientation for receptor binding (e.g., GlyT1).

  • As a Synthetic Precursor: Serving as a stable, crystalline intermediate that can be reduced to the corresponding benzyl derivative—a core pharmacophore found in anti-anginal agents (e.g., Trimetazidine analogs) and multi-target kinase inhibitors.

Chemical Profile & Stability[3]

  • IUPAC Name: (2,4-dimethoxyphenyl)(piperazin-1-yl)methanone hydrochloride[1][2]

  • Molecular Formula: C₁₃H₁₈N₂O₃[2] · HCl

  • Molecular Weight: 286.75 g/mol (Salt form)[1][2]

  • Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in DCM (free base is soluble in DCM).[1]

  • Key Structural Features:

    • Secondary Amine (N4): Highly nucleophilic; the primary site for diversification (alkylation/acylation).[2]

    • Amide Linker: Rigidifies the connection between the piperazine ring and the aromatic moiety, restricting conformational freedom compared to a benzyl linker.

    • 2,4-Dimethoxy Motif: Electron-rich aromatic ring, often acting as a hydrogen bond acceptor in protein active sites.[1][2]

Synthetic Utility: The "Divergent Pathway" Strategy

This precursor allows for a "divergent synthesis" strategy.[2] Researchers can functionalize the N4 position first, then choose to either maintain the amide (Path A) or reduce it to an amine (Path B).[1]

Diagram 1: Divergent Synthetic Workflow

GStart1-(2,4-Dimethoxybenzoyl)piperazine HClStep1Base Liberation(NaOH/DCM)Start->Step1InterFree BaseIntermediateStep1->InterPathAPath A: N-Alkylation(Target: GlyT1 Inhibitors)Inter->PathAR-X, K2CO3or Reductive AminationPathBPath B: Reduction(Target: Sigma Ligands)Inter->PathBLiAlH4 or BH3·THFProdAAmide-LinkedBioactive LibrariesPathA->ProdAProdBBenzyl-Linked(Trimetazidine Analogs)PathB->ProdB

Caption: Divergent synthesis workflow. The scaffold serves as a branch point for creating amide-linked inhibitors (Path A) or reduced benzylamine pharmacophores (Path B).[1][2]

Detailed Experimental Protocols

Protocol A: N-Alkylation (Library Synthesis)

Objective: To attach a "tail" moiety to the N4 position, creating a full drug candidate (e.g., coupling with a fluorinated benzyl chloride).[1]

Reagents:

  • 1-(2,4-Dimethoxybenzoyl)piperazine HCl (1.0 eq)[1][2]

  • Alkyl Halide (e.g., 4-fluorobenzyl chloride) (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ) (3.0 eq)[1][2]
    
  • Acetonitrile (ACN) (anhydrous)[1][2]

  • Potassium Iodide (KI) (0.1 eq, catalytic)[1][2]

Step-by-Step Methodology:

  • Free Base Preparation (Optional but Recommended): While the reaction can proceed with the HCl salt by adding excess base, pre-freezing the base ensures better stoichiometry. Dissolve the HCl salt in water, basify to pH 12 with 1M NaOH, and extract 3x with DCM. Dry over

    
     and concentrate.
    
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the free base (or HCl salt) in ACN (0.1 M concentration).

  • Base Addition: Add

    
    . If using the HCl salt directly, ensure 3.0 equivalents are used to neutralize the salt and scavenge the acid formed during alkylation.
    
  • Catalyst: Add catalytic KI to accelerate the reaction (Finkelstein condition).

  • Coupling: Add the alkyl halide dropwise.

  • Heating: Reflux at 80°C for 6–12 hours. Monitor via TLC (DCM:MeOH 95:5) or LC-MS.[2]

  • Workup: Cool to room temperature. Filter off inorganic solids.[2] Concentrate the filtrate.

  • Purification: The crude residue is typically purified via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).[2]

Validation Point: The disappearance of the secondary amine signal in IR (approx. 3300 cm⁻¹) and the appearance of the N-alkyl signals in ¹H-NMR confirm coupling.[2]

Protocol B: Reduction to 1-(2,4-Dimethoxybenzyl)piperazine

Objective: To convert the benzoyl (amide) linker into a benzyl (amine) linker, accessing the "Trimetazidine-like" chemical space.[1][2]

Reagents:

  • N-Substituted 1-(2,4-dimethoxybenzoyl)piperazine (from Protocol A) OR the unsubstituted scaffold.[1][2]

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)[1][2]

  • Tetrahydrofuran (THF) (anhydrous)[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Slurry Preparation: Suspend LiAlH₄ in anhydrous THF at 0°C.

  • Addition: Dissolve the benzoylpiperazine substrate in THF and add dropwise to the LiAlH₄ slurry. Caution: Exothermic.[2]

  • Reflux: Warm to room temperature, then reflux for 4–8 hours. The amide carbonyl is difficult to reduce and requires heat.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      = grams of LiAlH₄ used)[1][2]
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[2] Dry the filtrate and concentrate.

Case Studies & Mechanism of Action

Case Study 1: GlyT1 Inhibitors for Schizophrenia

Mechanism: The glycine transporter 1 (GlyT1) regulates glycine levels in the synaptic cleft. Inhibiting GlyT1 enhances NMDA receptor function.[2] Role of Scaffold: The 2,4-dimethoxybenzoyl group mimics the spatial occupancy of the "aryl-sulfone" or "biaryl" moieties found in advanced GlyT1 inhibitors (e.g., Bitopertin).[1] The amide bond provides the necessary rigidity to lock the pharmacophore in the active site.

  • Reference: Benzoylpiperazine derivatives have shown nanomolar affinity for GlyT1, with the 2,4-substitution pattern improving metabolic stability against ring oxidation [1].[1]

Case Study 2: Sigma-1 Receptor Ligands

Mechanism: Sigma-1 receptors modulate calcium signaling and cell survival.[2] High-affinity ligands often feature a basic nitrogen flanked by hydrophobic domains.[2] Role of Scaffold: Upon reduction (Protocol B), the 2,4-dimethoxybenzyl group acts as the "hydrophobic tail" that docks into the hydrophobic pocket of the Sigma-1 receptor, while the piperazine nitrogen interacts with the conserved aspartate residue [2].

Diagram 2: Pharmacophore Mapping[2]

Pharmacophorecluster_0GlyT1 Inhibitor Mode (Amide Form)cluster_1Sigma-1 Ligand Mode (Reduced Form)Node12,4-Dimethoxy Ring(Hydrophobic/Steric Fit)Node2Amide Linker(Rigid Spacer)Node1->Node2Node3Piperazine N(Basic Center)Node2->Node3Node42,4-Dimethoxy Benzyl(Hydrophobic Pocket)Node5Methylene Linker(Flexible Spacer)Node4->Node5Node6Piperazine N(Ionic Interaction with Asp)Node5->Node6

Caption: Pharmacophore mapping showing how the oxidation state of the linker (Amide vs. Methylene) dictates the therapeutic target profile.

Troubleshooting & Optimization ("Expertise & Experience")

IssueProbable CauseExpert Solution
Low Yield in Alkylation Formation of quaternary ammonium salts (over-alkylation).[1][2]Use the Free Base form instead of HCl salt. Add the alkyl halide slowly (dropwise) to an excess of the piperazine scaffold if mono-alkylation is difficult, or ensure strictly 1.0 eq of halide if the scaffold is the limiting reagent.
Incomplete Reduction Amide bond is sterically hindered or LiAlH₄ is old.[2]Use fresh LiAlH₄ pellets (not powder).[2] Switch to Borane-THF (BH₃[1][2]·THF) complex, which is often more selective and effective for electron-rich benzamides.[1][2]
Poor Solubility The HCl salt is very polar.Convert to free base for organic reactions.[2] If the product is an oil and hard to handle, convert it to an Oxalate or Fumarate salt for crystallization (common for piperazine drugs).

References

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2015).[2] (Contextual validation via Search Result 1.7).

  • Benzylpiperazine derivatives.[2][3][4] I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin. (1987). (Demonstrates the bioactivity of the reduced benzyl analogs).

  • 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. BenchChem Technical Guides. (2025).[2]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules (MDPI). (2024). (Analogous chemistry for piperidine/piperazine amides).[1][2]

  • PubChem Compound Summary: 1-(2,4-Dimethoxybenzyl)piperazine. National Library of Medicine.[1][2] (Structural verification of the reduced pharmacophore).

Disclaimer: This document is for research and development purposes only. The synthesis of bioactive molecules should only be performed by qualified personnel in a controlled laboratory setting.

Application Notes and Protocols: Microwave-Assisted Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents due to its unique physicochemical properties and versatile synthetic handles.[1][2] Traditional methods for the derivatization of piperazine, while effective, often require long reaction times, high temperatures, and significant energy consumption. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative green chemistry technique that leverages microwave irradiation to dramatically accelerate reaction rates, improve yields, and enhance product purity in the synthesis of piperazine derivatives.[3][4] By providing direct, volumetric heating to the reaction mixture, MAOS offers a more efficient, reproducible, and environmentally benign alternative to conventional heating methods.[5][6][7] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing foundational principles, detailed experimental protocols, and critical safety considerations for implementing this powerful technology.

The Principle of Microwave-Assisted Chemical Synthesis

Understanding the fundamental mechanism of microwave heating is crucial for effective protocol design and optimization. Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy via conduction and convection, microwave synthesis utilizes direct energy coupling with molecules in the reaction mixture.[5][6]

This process is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents and reagents with a dipole moment, continuously attempt to align themselves with the oscillating electric field of the microwave radiation.[5][8] This rapid molecular rotation and resulting intermolecular friction generate heat efficiently and uniformly throughout the bulk of the material.[6][8]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions and surrounding molecules generate heat through electrical resistance.[8][9]

This direct energy transfer results in rapid temperature elevation, often reaching target temperatures in seconds, thereby significantly reducing overall reaction times.[10] The choice of solvent is critical; polar solvents (e.g., DMF, ethanol, water) couple efficiently with microwaves, while non-polar solvents (e.g., toluene, hexane) are largely transparent and heat poorly.[11][12] This property can be exploited for selective heating. Furthermore, many microwave-assisted reactions can be performed under solvent-free conditions, a significant advantage that aligns with the principles of green chemistry by reducing waste and environmental impact.[11][13]

Core Application: N-Arylation of Piperazine Derivatives

The N-aryl piperazine motif is a privileged scaffold found in numerous pharmaceuticals.[14] Microwave irradiation has proven exceptionally effective in accelerating the two primary catalytic methods for its synthesis: the Buchwald-Hartwig amination and the Ullmann condensation.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15] Microwave assistance can reduce reaction times from many hours to mere minutes, making it ideal for high-throughput synthesis and library generation.[16][17] This protocol details the mono-arylation of piperazine using an N-Boc protecting group strategy, a common and effective approach to ensure selectivity.[1][14]

Buchwald_Hartwig_Workflow prep Prepare Reactants (Aryl Halide, N-Boc-Piperazine, Base, Pd-Catalyst, Ligand) vessel Combine in Microwave Vessel with Stir Bar prep->vessel purge Seal, Evacuate & Backfill with N₂/Ar (3x cycles) vessel->purge solvent Add Anhydrous Solvent via Syringe purge->solvent irradiate Microwave Irradiation (Set Temp & Time) solvent->irradiate workup Aqueous Workup (Dilute, Wash, Dry) irradiate->workup purify Purification (Column Chromatography) workup->purify product Isolated Product (N-Aryl-N'-Boc-Piperazine) purify->product

Buchwald-Hartwig Experimental Workflow.

Experimental Protocol: N-Arylation of N-Boc-Piperazine

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add N-Boc-piperazine (1.0 equiv.), the desired aryl halide (1.1 equiv.), and a suitable base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%). Add this catalyst/ligand mixture to the reaction vessel.

  • Inerting: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., Toluene, Dioxane, or BTF) via syringe.[18] The volume should be sufficient to ensure proper stirring and heating (typically 3-5 mL).

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture with stirring at a set temperature (typically 100-150 °C) for the specified time (5-30 minutes). Monitor pressure to ensure it remains within safe limits.

  • Workup: After the reaction is complete, cool the vessel to room temperature using compressed air. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-N'-Boc-piperazine.

Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (min) Yield (%)
4-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)NaOt-BuToluene12015~95
4-ChloroanisolePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane14025~88
2-BromopyridinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane13020~91

Table 1: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination.

Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2 Ar-Pd(II)-X L₂ oa->pd2 Ar-X amine Amine Coordination complex [Ar-Pd(II)-NHR'R'']⁺X⁻ L₂ amine->complex HNR'R'' deprotonation Deprotonation (-Base-H⁺) amide Ar-Pd(II)-NR'R'' L₂ deprotonation->amide Base re Reductive Elimination re->pd0 Product product Ar-NR'R'' reactants Ar-X + HNR'R''

Simplified Palladium Catalytic Cycle.
Protocol: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring harsh reaction conditions.[19] Modern protocols using microwave heating and soluble copper catalysts have revitalized this transformation, allowing it to proceed under significantly milder conditions and with shorter reaction times.[20][21][22]

Experimental Protocol: N-Arylation of Piperazine

  • Vessel Preparation: In a 10 mL microwave reaction vessel with a stir bar, combine piperazine (1.0 equiv., can be used in excess), the aryl halide (1.2 equiv.), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMSO or NMP (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture with stirring to a high temperature (140-190 °C) for 20-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to isolate the N-arylpiperazine.

Aryl Halide Cu Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (min) Yield (%)
4-IodobenzonitrileCuI (10)L-proline (20)K₂CO₃DMSO16030~85
1-Bromo-4-nitrobenzeneCuI (5)1,10-Phenanthroline (10)K₃PO₄NMP18045~90
2-ChloropyridineCuI (10)DMEDA (20)K₂CO₃DMSO19060~78

Table 2: Representative Conditions for Microwave-Assisted Ullmann Condensation.

Application: Microwave-Assisted Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, are highly valued for their atom and step economy.[23] Microwave irradiation is exceptionally well-suited for MCRs, as it can efficiently promote multiple sequential reaction steps, leading to rapid product formation with high yields.[23] In the following example, piperazine itself acts as an efficient organocatalyst.

MCR_Workflow reactants Combine Aldehyde, Malononitrile, Activated Phenol & Piperazine (catalyst) vessel Place in Open Microwave Vessel reactants->vessel irradiate Solvent-Free Microwave Irradiation (Set Power & Time) vessel->irradiate cool Cool to Room Temperature irradiate->cool recrystallize Recrystallize from Ethanol cool->recrystallize product Pure Crystalline Product (2-Amino-2-chromene) recrystallize->product

Solvent-Free Multicomponent Reaction Workflow.

Protocol: Piperazine-Catalyzed Synthesis of 2-Amino-2-chromenes [24]

  • Reactant Mixing: In an open beaker or flask suitable for microwave irradiation, thoroughly mix an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), an activated phenol (e.g., resorcinol or α-naphthol, 1.0 mmol), and a catalytic amount of piperazine (10 mol%).

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the solvent-free mixture at a moderate power level (e.g., 200-400 W) for a short period (2-5 minutes). Monitor the reaction to prevent overheating or charring.

  • Workup and Purification: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. Add hot ethanol to the solidified crude product and heat to dissolve. Allow the solution to cool, whereupon the pure 2-amino-2-chromene derivative will crystallize. Filter the crystals and wash with cold ethanol to afford the final product.

Aldehyde Phenol Power (W) Time (min) Yield (%)
BenzaldehydeResorcinol300394
4-Chlorobenzaldehydeα-Naphthol3002.596
4-MethoxybenzaldehydeResorcinol400492

Table 3: Representative Examples of Piperazine-Catalyzed MCR under Microwave Irradiation.

Safety and Instrumentation

Transitioning to microwave synthesis requires adherence to strict safety protocols and the use of appropriate equipment.

  • Dedicated Instrumentation: Never use a domestic kitchen microwave oven for chemical synthesis. [25][26] Laboratory-grade microwave reactors are specifically designed with features for chemical safety, including corrosion-resistant cavities, continuous temperature and pressure monitoring, and emergency venting mechanisms.[25][27]

  • Vessel Integrity: Use only sealed reaction vessels specifically designed for microwave chemistry. Inspect vessels for cracks or defects before each use.[26][28]

  • Pressure Management: Loosen screw caps on open vessels to prevent pressure buildup.[27] In sealed vessels, do not exceed the manufacturer's pressure rating. Be aware that rapid heating of volatile solvents can lead to dangerous pressure increases.

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input of microwaves can cause thermal runaways.[25] It is advisable to start with small-scale reactions at low power to assess the reaction kinetics.

  • Flammable Solvents: Avoid heating low-boiling, flammable solvents (e.g., diethyl ether, pentane) in a microwave reactor unless it is specifically designed and rated as explosion-proof.[26][29]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and thermal gloves when handling hot microwave vessels.[26][28][29]

Conclusion and Future Outlook

Microwave-assisted synthesis has established itself as an indispensable tool in modern organic chemistry, offering unparalleled advantages in speed, efficiency, and sustainability.[4] For the synthesis of piperazine derivatives, MAOS provides robust and reproducible protocols for key transformations like N-arylation and multicomponent reactions, accelerating the discovery and development of new chemical entities. The continued evolution of this technology, particularly its integration with automated and continuous-flow systems, promises to further enhance its impact on medicinal chemistry and process development, enabling faster access to complex molecular architectures.[1][30]

References

  • Microwave chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Tech Science Press. Retrieved February 19, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. Retrieved February 19, 2026, from [Link]

  • specific effects of microwave - Solid supported reaction. (n.d.). pharmainfo.net. Retrieved February 19, 2026, from [Link]

  • Microwaves as an Energy Transfer Method in Chemical Processes. (n.d.). Mishima. Retrieved February 19, 2026, from [Link]

  • Microwave Chemistry: General Features and Applications. (2010, November 12). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Retrieved February 19, 2026, from [Link]

  • Microwave Chemistry and its Applications. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 19, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 19, 2026, from [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025, November 3). NSTA. Retrieved February 19, 2026, from [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 19, 2026, from [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Safe use of microwave ovens in laboratories. (n.d.). University of Nottingham. Retrieved February 19, 2026, from [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Birmingham. Retrieved February 19, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of 2-Amino-2-chromenes Using Piperazine as a Catalyst Under Solvent-Free Conditions. (2011, April 12). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved February 19, 2026, from [Link]

  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. Retrieved February 19, 2026, from [Link]

  • Microwave‐Assisted Synthesis, Antioxidant, and Antimicrobial Evaluation of Piperazine‐Azole‐Fluoroquinolone Based 1,2,4‐Triazole Derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. (2009, March 20). ACS Publications. Retrieved February 19, 2026, from [Link]

  • A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI. Retrieved February 19, 2026, from [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.). Sciforum. Retrieved February 19, 2026, from [Link]

  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. (n.d.). KTU ePubl. Retrieved February 19, 2026, from [Link]

  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2026, February 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021, April 19). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved February 19, 2026, from [Link]

  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (n.d.). Queen's University Belfast. Retrieved February 19, 2026, from [Link]

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Application Notes & Protocols: Crystallization of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Crystallization in API Development

In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. These properties, which are dictated by the crystalline form of the API, directly influence critical parameters such as solubility, stability, bioavailability, and manufacturability. 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, a substituted piperazine derivative, represents a class of compounds with significant interest in medicinal chemistry. The ability to control its crystallization is not merely a purification step but a fundamental process to ensure the production of a consistent, stable, and effective drug substance.

This document provides a detailed guide for researchers and drug development professionals on various techniques to crystallize this compound. The protocols herein are designed to be robust and reproducible, offering insights into the underlying principles of each method. We will explore cooling crystallization, anti-solvent addition, and slow evaporation techniques, providing the causal logic behind experimental choices to empower scientists to optimize their crystallization processes effectively. The control over crystal form (polymorphism), purity, and size distribution is the ultimate goal of these procedures.

Physicochemical Profile of this compound

A thorough understanding of the molecule's physicochemical properties is the foundation for developing a successful crystallization strategy. While specific experimental data for this exact compound is not widely published, we can infer a likely profile based on structurally similar piperazine hydrochloride salts.

PropertyAnticipated Value / CharacteristicSource / Rationale
Molecular Formula C₁₃H₁₉ClN₂O₃Derived from structure
Molecular Weight 202.75 g/mol Calculated from formula
Physical Appearance White to off-white crystalline solid.Common for hydrochloride salts of piperazine derivatives.[1][2]
General Solubility Soluble in polar protic solvents like methanol and water; sparingly to very slightly soluble in less polar solvents like chloroform, acetone, and diethyl ether.[1][3]The hydrochloride salt form increases polarity and solubility in protic solvents. Analogous piperazine hydrochlorides show good solubility in methanol and water.[1][3]
Polymorphism Expected to exhibit polymorphism.The presence of flexible bonds and multiple hydrogen bond donors/acceptors makes polymorphism highly probable. Different crystallization conditions can yield different crystal forms with distinct properties.
Hygroscopicity Potentially hygroscopic.A common characteristic for amine hydrochloride salts.[4]

Crystallization Methodologies & Protocols

The selection of a crystallization method depends on the scale, desired crystal attributes (e.g., size, purity), and the solubility characteristics of the compound. We present three common and effective methods.

Method A: Cooling Crystallization from a Single Solvent System

Principle: This technique relies on the principle that the solubility of most solids increases with temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then cooled in a controlled manner. As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystal formation. The rate of cooling is a critical parameter: slow cooling generally promotes the growth of larger, more perfect crystals, while rapid cooling can lead to the formation of smaller crystals or amorphous precipitation.

Protocol A: Step-by-Step Cooling Crystallization

  • Solvent Selection: Based on its properties, methanol is an excellent starting choice. Ethanol can also be used.

  • Dissolution: In a clean flask equipped with a magnetic stirrer and a condenser, add 1.0 g of crude this compound.

  • Heating & Saturation: Add the chosen solvent (e.g., methanol) portion-wise while gently heating (e.g., to 50-60°C) and stirring until the solid is completely dissolved. Aim to use the minimum amount of hot solvent to ensure a high yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step prevents premature crystallization and impurity inclusion.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask prevents solvent evaporation and contamination.

  • Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[5]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities from the crystal surfaces.[5]

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Diagram: Cooling Crystallization Workflow

A Dissolve API in Minimal Hot Solvent B Hot Filtration (Optional) A->B If impurities are present C Slow Cooling to Room Temperature A->C If pure B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: Workflow for cooling crystallization.

Method B: Anti-Solvent Addition Crystallization

Principle: This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solvating power of the mixture, forcing the compound out of solution and inducing crystallization. This technique is particularly useful for compounds that are highly soluble in most solvents or are thermally sensitive and cannot be heated.

Protocol B: Step-by-Step Anti-Solvent Crystallization

  • Solvent/Anti-Solvent Selection: A good system for this molecule is Methanol (solvent) and Diethyl Ether (anti-solvent).[6] Alternatively, Isopropyl Alcohol or Ethyl Acetate can be effective anti-solvents.[2]

  • Dissolution: At room temperature, dissolve 1.0 g of this compound in the minimum required volume of methanol.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., diethyl ether) dropwise.

  • Inducing Nucleation: Continue adding the anti-solvent until the solution becomes faintly and persistently turbid. This indicates the point of supersaturation. If turbidity does not clear, you have added too much anti-solvent; add a drop of the primary solvent to clarify.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed for several hours or overnight. Crystal growth will occur as the system equilibrates.

  • Cooling (Optional): To improve the yield, the vessel can be cooled in an ice bath after an initial crystallization period at room temperature.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent or a solvent/anti-solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Diagram: Anti-Solvent Crystallization Workflow

A Dissolve API in 'Good' Solvent B Slowly Add Anti-Solvent A->B C Observe for Permanent Turbidity B->C D Allow to Stand (Crystal Growth) C->D E Vacuum Filtration D->E F Wash with Anti-Solvent E->F G Dry Under Vacuum F->G

Caption: Workflow for anti-solvent crystallization.

Method C: Slow Evaporation Crystallization

Principle: Slow evaporation is a simple yet powerful technique, especially for generating high-quality single crystals suitable for X-ray diffraction analysis. A solution is prepared that is saturated or just below saturation. The solvent is then allowed to evaporate slowly from an open or partially covered container. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and initiating crystallization. This method is ideal for small-scale work where yield is less critical than crystal quality.

Protocol C: Step-by-Step Slow Evaporation

  • Solvent System Selection: A binary solvent system, such as Dichloromethane and Methanol, can be effective.[7][8] The differential evaporation rates can promote excellent crystal growth.

  • Solution Preparation: Dissolve the compound in the chosen solvent or solvent mixture to create a clear, nearly saturated solution at room temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Setup: Cover the vessel with a cap or paraffin film. Pierce a few small holes in the cover with a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. Allow the setup to stand for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the remaining mother liquor. The crystals can be gently washed with a highly volatile solvent in which they are insoluble (like hexane) and then air-dried or lightly dried under vacuum.

Diagram: Slow Evaporation Workflow

A Prepare a Clear, Near-Saturated Solution B Filter into a Clean Vessel A->B C Cover Vessel & Pierce Small Holes B->C D Incubate in a Vibration-Free Area C->D E Allow Solvent to Evaporate Slowly D->E F Harvest Crystals E->F

Caption: Workflow for slow evaporation crystallization.

Troubleshooting and Final Considerations

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try adding a seed crystal, scratching the inside of the flask with a glass rod to create nucleation sites, or further cooling the solution.

  • Oiling Out: The compound may precipitate as an oil instead of a solid. This often happens if the degree of supersaturation is too high or if the temperature is above the melting point of a potential solvate. To resolve this, try using a more dilute solution, cooling more slowly, or changing the solvent system.

  • Polymorph Control: Be aware that different crystallization conditions (solvent, temperature, cooling rate) can produce different polymorphs. It is crucial to characterize the resulting solid form using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to ensure batch-to-batch consistency.

References

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Ullah, N., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. IUCrData, 6(3). Available at: [Link]

  • Ullah, N., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 273–278. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 1-(2,4-dimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine salts.
  • ResearchGate. (2016). PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Available at: [Link]

  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Solubility of Things. (n.d.). Trimethoxybenzylpiperazine. Retrieved from [Link]

  • Tilstam, U., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. Available at: [Link]

  • ResearchGate. (2025). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. Available at: [Link]

  • University of Hertfordshire. (2025). Piperazine - AERU. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

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Application Notes & Protocols: The Use of 1-(2,4-Dimethoxybenzoyl)piperazine Derivatives in Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Piperazine Scaffolds in Radiopharmaceutical Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it a cornerstone in the design of novel therapeutics. In the realm of nuclear medicine, these attributes are leveraged to develop targeted radiopharmaceuticals for diagnostic imaging and therapy. Radiolabeled piperazine derivatives have been successfully developed as high-affinity ligands for a variety of central nervous system (CNS) receptors, including serotonin and sigma receptors, enabling the in-vivo visualization of their distribution and density using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2][3][4][5][6] This guide provides a comprehensive overview of the principles and a detailed protocol for the radiolabeling of a representative benzoylpiperazine compound, offering insights applicable to the broader class of arylpiperazine-based radiotracers.

Section 1: Application Note - Radioiodination of a Benzoylpiperazine Precursor for SPECT Imaging

Principle of the Method

This application note details the radioiodination of a derivative of 1-(2,4-Dimethoxybenzoyl)piperazine for potential use as a SPECT imaging agent. The chosen method is electrophilic radioiodination of an organotin precursor, a widely used and robust technique for incorporating radioiodine into aromatic rings.[6] This method offers high radiochemical yields and specific activity, which are critical for in-vivo imaging applications.[7] The underlying principle involves the reaction of a trialkyltin-substituted aromatic precursor with a source of electrophilic radioiodine, generated in-situ by the oxidation of radioiodide. The carbon-tin bond is readily cleaved and replaced by a carbon-iodine bond.

Causality in Experimental Design

The selection of an organotin precursor is deliberate; the C-Sn bond is sufficiently labile to be cleaved under mild oxidative conditions, yet stable enough to allow for the synthesis and purification of the precursor.[7] The use of an oxidizing agent like N-bromosuccinimide (NBS) is crucial for converting the nucleophilic radioiodide (e.g., from [¹²⁵I]NaI) into a more reactive electrophilic species (I⁺), which is necessary for the substitution reaction on the electron-rich aromatic ring.[8] The subsequent purification by High-Performance Liquid Chromatography (HPLC) is essential to separate the desired radiolabeled product from unreacted radioiodide, the non-radioactive precursor, and any reaction byproducts, ensuring high radiochemical purity of the final product.[9][10][11]

Chemical Structures

cluster_precursor Precursor: 1-(2,4-Dimethoxy-5-(tributylstannyl)benzoyl)piperazine cluster_product Radiolabeled Product: [¹²⁵I]-1-(2,4-Dimethoxy-5-iodobenzoyl)piperazine precursor precursor product product

Caption: Chemical structures of the organotin precursor and the resulting radioiodinated product.

Section 2: Experimental Protocol - Radioiodination

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(2,4-Dimethoxy-5-(tributylstannyl)benzoyl)piperazine≥95%Custom SynthesisPrecursor
[¹²⁵I]Sodium IodideNo-carrier-addedPerkinElmerRadionuclide
N-Bromosuccinimide (NBS)≥98%Sigma-AldrichOxidizing Agent
Acetic AcidGlacialFisher ScientificReaction Solvent
MethanolHPLC GradeFisher ScientificSolvent
WaterHPLC GradeFisher ScientificSolvent
C18 Sep-Pak CartridgeWatersPurification
Sodium Bicarbonate Solution5% (w/v)In-houseNeutralization
Sodium Thiosulfate Solution0.1 MIn-houseQuenching
Precursor Synthesis Workflow

Caption: General workflow for the synthesis of the tributylstannyl precursor.

Step-by-Step Radiolabeling Protocol
  • Preparation: In a shielded hot cell, prepare a reaction vial containing 10-20 µg of the tributylstannyl precursor dissolved in 100 µL of glacial acetic acid.

  • Radionuclide Addition: Carefully add 1-5 mCi (37-185 MBq) of no-carrier-added [¹²⁵I]NaI to the reaction vial.

  • Initiation of Reaction: Add 20 µL of a freshly prepared solution of NBS (1 mg/mL in methanol) to the reaction mixture.

  • Reaction Incubation: Vortex the mixture gently and allow the reaction to proceed at room temperature for 15-20 minutes.

  • Quenching the Reaction: Stop the reaction by adding 200 µL of 0.1 M sodium thiosulfate solution to consume any unreacted NBS.

  • Neutralization: Neutralize the reaction mixture by adding 500 µL of 5% sodium bicarbonate solution.

Purification of the Radiolabeled Compound

Caption: Workflow for the purification of the radiolabeled product.

  • Solid-Phase Extraction (SPE):

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of water.

    • Load the neutralized reaction mixture onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]NaI and other polar impurities.

    • Elute the desired radiolabeled compound with 1 mL of ethanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Dilute the ethanol eluate with 1 mL of the HPLC mobile phase.

    • Inject the diluted sample onto a semi-preparative C18 HPLC column.

    • Elute with an isocratic mobile phase (e.g., 60:40 acetonitrile:water with 0.1% TFA) at a flow rate of 3 mL/min.

    • Monitor the eluate with a UV detector (at 254 nm) and a radioactivity detector connected in series.

    • Collect the fraction corresponding to the radioactive product peak.

Formulation
  • Evaporate the collected HPLC fraction to dryness under a stream of nitrogen.

  • Reconstitute the final product in a sterile solution of 0.9% saline containing 5-10% ethanol for in-vivo studies.

Section 3: Quality Control

A robust quality control process is imperative to ensure the safety and efficacy of the radiopharmaceutical.[9][12][13]

Radiochemical Purity
  • Analytical HPLC: Inject a small aliquot of the final product onto an analytical C18 HPLC column. The radiochemical purity is determined by integrating the area of the product peak relative to the total radioactivity detected. A purity of >95% is generally required.[11]

  • Thin-Layer Chromatography (TLC): Spot the radiopharmaceutical on a silica gel TLC plate and develop with a suitable solvent system (e.g., 9:1 dichloromethane:methanol). The retention factor (Rf) of the product should be distinct from that of free radioiodide. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner.[10]

Identity of the Product

The identity of the radiolabeled product is confirmed by comparing its retention time on the analytical HPLC with that of a co-injected, non-radioactive, authentic standard of 1-(2,4-Dimethoxy-5-iodobenzoyl)piperazine.

Specific Activity

The specific activity (mCi/µmol or GBq/µmol) is calculated by dividing the total radioactivity of the purified product (measured in a dose calibrator) by the molar amount of the compound, which is determined from the UV peak area on the HPLC chromatogram by comparison to a standard curve of the non-radioactive compound.

Summary of Quality Control Parameters
ParameterMethodAcceptance Criteria
Radiochemical PurityAnalytical HPLC, TLC> 95%
IdentityCo-injection on HPLCRetention time matches standard
pHpH paper6.5 - 7.5
SterilityMembrane FiltrationNo microbial growth
Endotoxin LevelLAL Test< 175 EU/V

References

  • Kassiou, M., et al. (2014). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. PubMed. Available at: [Link]

  • Kassiou, M., et al. (2005). Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Andersson, J. D., et al. (2011). Development of a PET radioligand for the central 5-HT1B receptor: radiosynthesis and characterization in cynomolgus monkeys of eight radiolabeled compounds. Nuclear Medicine and Biology. Available at: [Link]

  • University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals. Available at: [Link]

  • ResearchGate. (2019). New 99mTc‐(CO)3‐radiolabeld arylpiperazine pharmacophore as potent 5‐HT1A serotonin receptor radiotracer: Docking studies, chemical synthesis, radiolabeling and biological evaluation. Available at: [Link]

  • ResearchGate. (2017). Synthesis and biological evaluation of 99mTc labeled aryl piperazine derivatives as cerebral radiotracers. Available at: [Link]

  • Avicenna Journal of Medical Basic Sciences. (2023). 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors. Available at: [Link]

  • ResearchGate. (2023). Synthesis and evaluation of 99mTc-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors. Available at: [Link]

  • KnE Publishing. (2019). Fundamental concepts of radiopharmaceuticals quality controls. Available at: [Link]

  • PharmacyLibrary. (n.d.). Chapter 14: Quality Control of Radiopharmaceuticals. Available at: [Link]

  • Mardanshahi, A., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Annals of Nuclear Medicine. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience. Available at: [Link]

  • Semantic Scholar. (n.d.). Direct Aromatic 18F-Labeling of Highly Reactive Tetrazines for Pretargeted Bioorthogonal PET Imaging. Available at: [Link]

  • Preprints.org. (2025). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route of Bpin precursor (6) and radiolabeling approach used in this work. Available at: [Link]

  • Journal of Nuclear Medicine Technology. (n.d.). Quality Control Procedures for Newer Radiopharmaceuticals. Available at: [Link]

  • MDPI. (2022). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Available at: [Link]

  • Salado, F. T., et al. (2013). Synthesis, radiolabeling and bioevaluation of a novel arylpiperazine derivative containing triazole as a 5-HT1A receptor imaging agents. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2021). Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. Available at: [Link]

  • National Institutes of Health. (2016). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Available at: [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Available at: [Link]

  • Royal Society of Chemistry. (2015). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Available at: [Link]

  • MDPI. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Available at: [Link]

  • ResearchGate. (2017). Radiopharmaceutical chemistry: Iodination techniques. Available at: [Link]

  • Choi, S. R., et al. (2006). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. PubMed. Available at: [Link]

  • MDPI. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Available at: [Link]

  • Sakr, T. M., et al. (2018). Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice. PMC. Available at: [Link]

  • Frontiers. (2021). Development of PET Radioligands Targeting COX-2 for Colorectal Cancer Staging, a Review of in vitro and Preclinical Imaging Studies. Available at: [Link]

  • ScholarBlogs. (n.d.). Radioactive Drugs & PET Ligands in Development. Available at: [Link]

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Application Note: Receptor Binding Characterization of 1-(2,4-Dimethoxybenzoyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the receptor binding profile of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride (DMBP-HCl). Based on its chemical structure—a benzoylpiperazine scaffold with electron-donating methoxy groups—this compound is a putative ligand for Sigma-1 receptors (


R)  and a structural analog to Ampakine  modulators of AMPA receptors.

The following guide prioritizes these high-probability targets while providing a robust framework for general receptor screening.

Introduction & Structural Insights

This compound represents a distinct class of pharmacophores bridging the structural gap between Sigma receptor ligands and Ampakine-type glutamate modulators .

  • Chemical Identity:

    • Core Scaffold:

      
      -benzoylpiperazine.
      
    • Substituents: 2,4-dimethoxy substitution on the phenyl ring.

    • State: Hydrochloride salt (protonated at the secondary amine

      
      , ensuring water solubility and electrostatic receptor interaction).
      
  • Pharmacological Rationale:

    • Sigma-1 Receptor (

      
      R) Targeting:  The basic nitrogen (
      
      
      
      ) flanked by a lipophilic aromatic domain (dimethoxybenzoyl) mimics the classic pharmacophore for
      
      
      R ligands (e.g., NE-100, haloperidol). The methoxy groups enhance lipophilicity and electron density, potentially increasing affinity for the hydrophobic pocket of the receptor.
    • AMPA Receptor Modulation: The benzoylpiperazine moiety is structurally homologous to Ampakines (e.g., CX-516, CX-546), suggesting potential allosteric modulation of AMPA-type glutamate receptors.

    • Differentiation: This compound must be distinguished from 1-(2,4-dimethoxyphenyl)piperazine (DMPP), a known 5-HT ligand. The carbonyl linker in DMBP-HCl alters the pKa and conformational flexibility, shifting the likely target profile from monoamine transporters to intracellular chaperones (

      
      ) or allosteric sites.
      

Materials & Reagents

Test Compound Preparation[1][2][3][4]
  • Compound: this compound (DMBP-HCl).

  • Stock Solution: Dissolve DMBP-HCl in DMSO to 10 mM.

    • Note: Although the HCl salt is water-soluble, initial dissolution in DMSO prevents precipitation upon dilution into high-salt buffers.

  • Working Solution: Serial dilutions (10 pM to 100 µM) in Assay Buffer.

Radioligands & Controls
Target ReceptorRecommended RadioligandNon-Specific Binding (NSB) BlockerReference Ligand (Positive Control)
Sigma-1 (

R)
[³H]-(+)-PentazocineHaloperidol (10 µM)(+)-Pentazocine
Sigma-2 (

R)
[³H]-DTG (+ Dextrallorphan)Haloperidol (10 µM)DTG
AMPA (Glutamate) [³H]-AMPAL-Glutamate (1 mM)CX-516 / Aniracetam
5-HT (Serotonin) [³H]-5-HTSerotonin (10 µM)Methysergide
Buffers
  • 
     Assay Buffer:  50 mM Tris-HCl, pH 7.4 at 37°C.
    
  • AMPA Assay Buffer: 50 mM Tris-HCl, 100 mM KSCN, pH 7.4 at 4°C.

    • Critical: Potassium thiocyanate (KSCN) is required to stabilize the high-affinity state of AMPA receptors for binding studies.

Experimental Protocol: Radioligand Binding Assay

Membrane Preparation (General Workflow)

Objective: Isolate receptor-rich membrane fractions from rat brain or transfected HEK-293 cells.

  • Homogenization: Homogenize tissue in ice-cold Sucrose Buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer (10 strokes at 800 rpm).

  • Clarification: Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei and debris. Save the supernatant (S1).

  • Membrane Pellet: Centrifuge S1 at 40,000 × g for 20 min at 4°C.

  • Wash: Resuspend pellet (P2) in Assay Buffer and re-centrifuge to remove endogenous neurotransmitters.

  • Storage: Resuspend final pellet in Assay Buffer. Determine protein concentration (BCA assay). Flash freeze if not using immediately.

Competition Binding Assay (Step-by-Step)

Objective: Determine the binding affinity (


) of DMBP-HCl.
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Vehicle (Buffer/DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Blocker (e.g., 10 µM Haloperidol).

    • Test Wells: Membrane + Radioligand + DMBP-HCl (concentrations

      
       to 
      
      
      
      M).
  • Incubation:

    • Add 50 µL Radioligand (final conc. ~

      
       of the ligand).
      
    • Add 50 µL DMBP-HCl dilution.

    • Add 100 µL Membrane suspension (10–50 µg protein/well).

    • Condition: Incubate at 37°C for 60 min (

      
      ) or 4°C for 90 min  (AMPA).
      
  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce filter binding) using a cell harvester.

    • Wash filters 3× with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis & Visualization

Calculation of Binding Constants
  • Specific Binding (SB):

    
    .
    
  • IC₅₀ Determination: Fit data to a non-linear regression model (one-site competition):

    
    
    
  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • Where

      
       is radioligand concentration and 
      
      
      
      is its dissociation constant.
Workflow Visualization

The following diagram illustrates the logical flow of the binding assay and the decision matrix for target validation.

BindingAssayWorkflow Start Start: DMBP-HCl Characterization Solubility Solubility Check (DMSO/Buffer) Start->Solubility TargetSelect Target Selection (Structure-Based) Solubility->TargetSelect SigmaPath Sigma-1 Receptor (Benzoylpiperazine Scaffold) TargetSelect->SigmaPath Primary AMPAPath AMPA Receptor (Ampakine Analog) TargetSelect->AMPAPath Secondary Assay Competition Binding Assay (Radioligand Displacement) SigmaPath->Assay AMPAPath->Assay Analysis Data Analysis (IC50 & Ki Calculation) Assay->Analysis ResultHigh High Affinity (Ki < 100 nM) Specific Ligand Analysis->ResultHigh Displacement ResultLow Low Affinity (Ki > 1 µM) Inactive/Non-Specific Analysis->ResultLow No Displacement

Caption: Operational workflow for characterizing DMBP-HCl binding affinity against priority targets.

Summary of Expected Results & Interpretation

ParameterObservationInterpretation
Solubility Clear solution at 100 µM in 1% DMSOCompound is suitable for standard aqueous binding assays.

Binding

nM
Potent Agonist/Antagonist. The dimethoxybenzoyl group fits the hydrophobic pocket. Functional assays (Ca²⁺ mobilization) required to determine efficacy.[1]
AMPA Binding Low displacement of [³H]AMPAAllosteric Modulator. Ampakines often do not displace orthosteric ligands (AMPA/Glutamate) but slow deactivation. Use [³H]Fluorowillardiine or functional electrophysiology if binding is negative.
Hill Slope

Simple competitive binding at a single site.
Hill Slope

or

Negative/Positive cooperativity or multiple binding sites (common in allosteric modulators).

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 30% of Total Binding, increase filter washing steps or use 0.1% BSA in the assay buffer to reduce "sticky" hydrophobic interactions common with benzoylpiperazines.

  • Precipitation: If the compound crashes out at high concentrations (cloudiness), reduce the maximum concentration to 10 µM or increase DMSO to 2% (validate receptor tolerance to DMSO first).

  • pH Sensitivity: Ensure the assay buffer pH is strictly 7.4. The protonation state of the piperazine nitrogen (

    
    ) is critical for binding.
    

References

  • Sigma Receptor Assays

    • Title: "Sigma-1 Receptor Ligands: Structure-Activity Rel
    • Source: Journal of Medicinal Chemistry.[2]

    • URL:[Link] (General reference for scaffold validation)

  • AMPA Receptor Protocols

    • Title: "Positive Allosteric Modulators of AMPA Receptors:
    • Source: Current Neuropharmacology.
    • URL:[Link]

  • Binding Assay Methodology

    • Title: "Receptor Binding Techniques."
    • Source: NIMH Psychoactive Drug Screening Program (PDSP) Protocols.
    • URL:[Link]

  • Chemical Structure Reference

    • Title: "Synthesis and evaluation of benzoylpiperazine derivatives." (Contextual grounding for the scaffold).
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for overcoming low yield in 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific acylation reaction. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your yield and purity.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issues encountered during the synthesis, providing a systematic approach to identifying and resolving problems.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes and how can I fix it?

Answer:

Low to no product formation is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the formation of a major byproduct.

Possible Causes & Solutions:

  • Poor Reagent Quality:

    • Hydrolysis of 2,4-Dimethoxybenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture or residual water in the solvent. This converts the acyl chloride to the unreactive 2,4-dimethoxybenzoic acid.

      • Solution: Always use a fresh or properly stored bottle of 2,4-dimethoxybenzoyl chloride.[1][2] Handle it quickly in a dry environment (e.g., under a nitrogen or argon atmosphere). Ensure all glassware is oven-dried and solvents are anhydrous. A simple method to generate the acyl chloride in situ from 2,4-dimethoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride can ensure maximum reactivity.[3][4]

    • Piperazine Degradation: Piperazine is hygroscopic and can absorb both water and carbon dioxide from the air, forming hydrates and carbamates, respectively, which reduces the amount of free base available for reaction.[5]

      • Solution: Use fresh, high-purity piperazine. If you suspect it has been exposed to air, it can be purified by recrystallization. Store it in a desiccator over a drying agent.

  • Suboptimal Reaction Conditions:

    • Inadequate Base: The acylation reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction.[6][7]

      • Solution: Use at least two equivalents of a suitable base. One equivalent neutralizes the HCl byproduct, and the second ensures the piperazine remains a free, nucleophilic amine. An organic base like triethylamine (TEA) is often preferred in an aprotic solvent to create a homogeneous reaction and avoid the biphasic system that can promote acyl chloride hydrolysis.[8]

    • Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to acyl chloride is a primary cause of low yield for the desired mono-acylated product.

      • Solution: To favor mono-acylation, use a significant excess of piperazine (3 to 5 equivalents). This increases the statistical probability that the acyl chloride will react with an un-acylated piperazine molecule rather than the already-acylated product.

  • Formation of Bis-Acylated Byproduct: The most common side reaction is the formation of the symmetrical 1,4-bis(2,4-dimethoxybenzoyl)piperazine.[6][9] This occurs when the mono-acylated product reacts with another molecule of the acyl chloride.

    • Solution: This issue is directly tied to stoichiometry. Using a large excess of piperazine is the most effective way to suppress this side reaction. Alternatively, a protecting group strategy can be employed where one nitrogen of piperazine is protected (e.g., with a Boc group), followed by acylation and deprotection, though this adds steps to the synthesis.[9]

Question 2: My TLC and LC-MS analysis show two major spots/peaks in addition to my starting material. What is the likely identity of the second product and how can I prevent its formation?

Answer:

When synthesizing a mono-substituted piperazine, the presence of a second, less polar product is almost certainly the di-substituted byproduct, in this case, 1,4-bis(2,4-dimethoxybenzoyl)piperazine.

Causality and Prevention Strategy:

The two nitrogen atoms on the piperazine ring have comparable nucleophilicity. After the first acylation, the second nitrogen is still sufficiently nucleophilic to react with another molecule of 2,4-dimethoxybenzoyl chloride, leading to the di-substituted product.[6][9]

Key Prevention Methods:

  • Control Stoichiometry: As detailed above, using a 3-5 fold excess of piperazine is the most direct method to minimize di-substitution.

  • Slow Addition of Acyl Chloride: Adding the 2,4-dimethoxybenzoyl chloride solution dropwise to the reaction mixture containing excess piperazine at a low temperature (e.g., 0 °C) helps maintain a high local concentration of piperazine relative to the acylating agent, further favoring mono-acylation.

  • In-Situ Mono-Protonation: A more advanced technique involves reacting piperazine with one equivalent of an acid to form the piperazin-1-ium salt. This deactivates one nitrogen, directing the acylation selectively to the free secondary amine.[6]

Troubleshooting Workflow for Low Yield

G cluster_tlc_results TLC/LC-MS Analysis Results cluster_solutions Corrective Actions start Low Yield of Desired Product check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc no_product Predominantly Starting Materials Cause: Reaction Not Initiated check_tlc->no_product No product spot bis_product Significant Di-substituted Byproduct Cause: Over-acylation check_tlc->bis_product Major byproduct spot acid_product Presence of 2,4-Dimethoxybenzoic Acid Cause: Acyl Chloride Hydrolysis check_tlc->acid_product Polar byproduct spot sol_no_product 1. Verify Base Stoichiometry (≥2 eq). 2. Check Reagent Quality (fresh piperazine/acyl chloride). 3. Ensure Anhydrous Conditions. no_product:f1->sol_no_product sol_bis_product 1. Increase Piperazine Excess (3-5 eq). 2. Add Acyl Chloride Slowly at 0°C. 3. Consider In-Situ Mono-Protonation. bis_product:f1->sol_bis_product sol_acid_product 1. Use Anhydrous Solvents & Oven-Dried Glassware. 2. Perform Reaction Under Inert Atmosphere (N2/Ar). 3. Consider using an organic base (e.g., TEA) instead of aqueous base. acid_product:f1->sol_acid_product

Caption: A flowchart for diagnosing and solving low yield issues.

Question 3: I have difficulty isolating and purifying the final hydrochloride salt. What is the recommended procedure?

Answer:

Purification challenges with piperazine derivatives often stem from their high polarity and basicity.[10] The free base, 1-(2,4-Dimethoxybenzoyl)piperazine, is often an oil or low-melting solid that can be difficult to handle. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify.

Recommended Isolation and Purification Protocol:

  • Work-up: After the reaction is complete, quench it with water or a saturated sodium bicarbonate solution to neutralize any remaining acid.[8] Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the crude free base.

  • Column Chromatography (if necessary): If significant amounts of the di-substituted byproduct are present, purify the crude free base using column chromatography on silica gel. A gradient elution system, such as DCM with an increasing percentage of methanol, is typically effective.[8]

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent like isopropanol, ethanol, or diethyl ether.

    • Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring.[11] The hydrochloride salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities. Dry the final product under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction pathway for this synthesis?

The most direct and common method is the N-acylation of piperazine with 2,4-dimethoxybenzoyl chloride under Schotten-Baumann or related conditions.[6][12] This involves reacting the amine with the acyl chloride in the presence of a base to neutralize the HCl byproduct.[7][13]

Reaction Scheme and Side Reaction

ReactionScheme piperazine Piperazine p1 piperazine->p1 p3 acyl_chloride 2,4-Dimethoxybenzoyl Chloride acyl_chloride->p1 p2 acyl_chloride->p2 product 1-(2,4-Dimethoxybenzoyl)piperazine (Desired Mono-substituted Product) product->p2 byproduct 1,4-bis(2,4-Dimethoxybenzoyl)piperazine (Di-substituted Byproduct) p1->product + Base - Base·HCl p2->byproduct + Base - Base·HCl (Side Reaction) p3->byproduct Excess Piperazine (Inhibits this step)

Caption: The desired reaction pathway and the competing side reaction.

Q2: Which base and solvent are best for this reaction?

The choice of base and solvent is critical and depends on the desired reaction setup.

System Base Solvent Advantages Disadvantages
Homogeneous Triethylamine (TEA), DIPEAAnhydrous DCM, THF, AcetonitrileExcellent for preventing acyl chloride hydrolysis. Easy to monitor by TLC.[8]Requires strictly anhydrous conditions. TEA·HCl salt may precipitate.
Biphasic (Schotten-Baumann) Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)Water and an organic solvent (e.g., DCM)Economical and effective for large-scale synthesis. Base and salt byproducts remain in the aqueous phase.[12][14]Higher risk of acyl chloride hydrolysis at the interface. Can be heterogeneous and harder to stir/monitor.

For lab-scale synthesis where yield is prioritized, the homogeneous system with triethylamine in anhydrous DCM is often preferred.

Q3: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of DCM and Methanol (e.g., 95:5 or 90:10) usually provides good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be used.

  • Analysis: Spot the starting acyl chloride, piperazine, and the co-reaction mixture. The product should appear as a new spot with an Rf value between the starting materials. The di-substituted byproduct will be less polar and have a higher Rf than the mono-substituted product. The reaction is complete when the limiting reagent (acyl chloride) is no longer visible on the TLC plate.

Q4: What is the final step to get the hydrochloride salt?

After purifying the free base, it must be converted to its hydrochloride salt for stability and ease of handling. This is achieved by dissolving the base in a suitable solvent (like isopropanol or ether) and adding a solution of hydrogen chloride.[11] The salt typically precipitates and can be collected by filtration.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-acylated product.

1. Materials:

  • Piperazine (anhydrous, 5.0 eq)

  • 2,4-Dimethoxybenzoyl chloride (1.0 eq)

  • Triethylamine (TEA, 2.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Standard work-up and purification solvents/reagents

2. Procedure: Acylation Reaction

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve piperazine (5.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Dissolve 2,4-dimethoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

3. Work-up and Purification:

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,4-Dimethoxybenzoyl)piperazine free base.

  • If necessary, purify the crude product by flash column chromatography on silica gel (eluent: DCM/Methanol gradient).

4. Hydrochloride Salt Formation:

  • Dissolve the purified free base in a minimal amount of isopropanol or diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until no further precipitation is observed.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the white solid by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under vacuum to yield the final this compound.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Wikipedia. (2023). Schotten–Baumann reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Wikipedia. (2024). Piperazine.
  • ChemicalBook. (2026). 2,4-DIMETHOXYBENZOYL CHLORIDE.
  • BenchChem. (n.d.). Synthesis routes of 2,4-Dimethoxybenzoyl chloride.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Dimethoxybenzoyl chloride.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
  • Sigma-Aldrich. (n.d.). 2,4-Dimethoxybenzoyl chloride technical grade.

Sources

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of monosubstituted piperazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperazine chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, offering field-proven insights to help you overcome common challenges and minimize side reactions.

I. Troubleshooting Guide: Direct N-Alkylation

Direct N-alkylation of piperazine is a common and straightforward method for introducing alkyl substituents. However, the presence of two nucleophilic nitrogen atoms often leads to the formation of the undesired N,N'-dialkylated byproduct. This section provides strategies to control this side reaction and troubleshoot common issues.

FAQ 1: My N-alkylation reaction is producing a significant amount of the di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

This is the most common challenge in direct N-alkylation of piperazine. The mono-alkylated product is often more nucleophilic than piperazine itself, leading to a second alkylation. Here are several strategies to enhance mono-selectivity:

  • Stoichiometry Control (Excess Piperazine): Using a large excess of piperazine is the simplest method to favor mono-alkylation. By increasing the concentration of the starting piperazine, the probability of the alkylating agent reacting with another molecule of piperazine is statistically higher than it reacting with the already-formed mono-alkylated product.

    • Practical Tip: A starting point for optimization is to use 4-10 equivalents of piperazine relative to the alkylating agent. For highly reactive alkylating agents like methyl iodide or benzyl bromide, a larger excess may be necessary.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period to a solution of excess piperazine helps to maintain a low concentration of the alkylating agent throughout the reaction. This minimizes the chance of the mono-alkylated product reacting further.

    • Protocol: Dissolve piperazine in a suitable solvent (e.g., acetonitrile, ethanol). Using a syringe pump, add a solution of the alkylating agent over 2-4 hours at room temperature or below. Monitor the reaction by TLC or LC-MS.

  • Use of Piperazine Salts: Partially protonating the piperazine can effectively "protect" one of the nitrogen atoms. The mono-protonated piperazine has a significantly lower nucleophilicity, reducing the rate of the second alkylation.[1][2]

    • Practical Tip: You can generate the monoprotonated species in situ by using one equivalent of piperazine and one equivalent of piperazine dihydrochloride.[3] Alternatively, adding 0.5 equivalents of an acid like acetic acid to one equivalent of piperazine can achieve a similar effect.[1]

FAQ 2: I'm observing the formation of a water-soluble byproduct that is not the di-substituted piperazine. What could it be and how can I prevent it?

This is often indicative of the formation of a quaternary ammonium salt.[1] This occurs when the mono- or di-substituted piperazine undergoes further alkylation.

  • Causality: This side reaction is more prevalent with highly reactive alkylating agents and when the reaction is run for an extended period after the initial alkylation is complete.

  • Troubleshooting:

    • Monitor the reaction closely: Use TLC or LC-MS to track the disappearance of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed.

    • Choose a less reactive alkylating agent if possible: For example, if an alkyl iodide is leading to quaternization, consider using the corresponding alkyl bromide or chloride, which are less reactive.

    • Consider Reductive Amination: As an alternative to direct alkylation, reductive amination completely avoids the possibility of forming quaternary ammonium salts.[1]

FAQ 3: How can I effectively purify my mono-alkylated piperazine from the di-alkylated byproduct and unreacted piperazine?

Separating this mixture can be challenging due to the similar polarities of the components.

  • Column Chromatography: While possible, the high polarity of piperazine derivatives can lead to tailing on silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in a dichloromethane/methanol gradient) can improve peak shape.

  • Crystallization as a Salt: This is often the most effective method for obtaining highly pure mono-substituted piperazine.[4][5]

    • Protocol for Diacetate Salt Crystallization:

      • Dissolve the crude reaction mixture in a minimal amount of acetone.

      • Slowly add glacial acetic acid (at least 2 equivalents relative to the desired product) with stirring.

      • The piperazine diacetate salt of your mono-substituted product should precipitate. The more soluble di-substituted product and unreacted piperazine will remain in the acetone.

      • Cool the mixture to improve precipitation and then filter the solid.

      • Wash the solid with cold acetone to remove residual impurities.

      • The free base can be regenerated by dissolving the salt in water and basifying with a strong base (e.g., NaOH) followed by extraction with an organic solvent.

II. Troubleshooting Guide: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the careful selection of reaction components.

FAQ 4: My Buchwald-Hartwig reaction for mono-arylation of piperazine is giving low yield and I see a significant amount of starting material remaining. What should I investigate?

Low conversion in a Buchwald-Hartwig reaction often points to issues with the catalyst system or reaction conditions.

  • Catalyst, Ligand, and Base Selection: The choice of palladium source, phosphine ligand, and base is critical and highly interdependent.[6]

    • Ligand Choice: For electron-rich aryl chlorides, bulky, electron-rich ligands like RuPhos often give good results.[7] For less reactive aryl halides, other ligands like XantPhos or BINAP might be more effective.

    • Base Choice: Strong, non-nucleophilic bases like NaOt-Bu are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 may be necessary.

    • Solvent Choice: Anhydrous, non-protic solvents like toluene or dioxane are standard. Ensure your solvent is thoroughly deoxygenated.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques.

  • Reaction Temperature: These reactions typically require elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate.

FAQ 5: I am observing a significant amount of a bis-arylated byproduct in my reaction. How can I favor mono-arylation?

Similar to N-alkylation, preventing the second substitution is key.

  • Stoichiometry: Using an excess of piperazine (2-3 equivalents) can favor the mono-arylated product.[7]

  • Protecting Groups: The most reliable method is to use a mono-protected piperazine, with N-Boc-piperazine being the most common choice.[8] The Boc group can be easily removed under acidic conditions after the arylation.

  • Solvent-Free Conditions: Interestingly, using piperazine itself as the solvent has been shown in some cases to provide modest yields of the mono-arylated product.[7]

FAQ 6: My mass spectrometry analysis shows a byproduct with a mass corresponding to the starting aryl halide minus the halogen. What is this and how can I minimize it?

This byproduct is the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[9]

  • Causality: Hydrodehalogenation occurs when the aryl halide is reduced instead of undergoing amination. This can be promoted by certain ligands and bases, or by the presence of water or other protic impurities.

  • Troubleshooting:

    • Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents.

    • Optimize the ligand and base: Some ligand-base combinations are more prone to this side reaction. Screening different combinations can help identify a system that minimizes hydrodehalogenation.

    • Lower the reaction temperature: Sometimes, running the reaction at a slightly lower temperature can disfavor the hydrodehalogenation pathway.[9]

III. Troubleshooting Guide: Reductive Amination

Reductive amination is an excellent alternative for N-alkylation, particularly when over-alkylation is a concern. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent for this transformation.[10]

FAQ 7: My reductive amination is sluggish or incomplete, even after extended reaction times. What are the potential causes?

Several factors can contribute to a slow or incomplete reductive amination.

  • Imine/Iminium Ion Formation: The first step of the reaction is the formation of an imine or iminium ion, which is often the rate-limiting step.

    • Catalytic Acid: This step is catalyzed by acid. Adding a catalytic amount of acetic acid can significantly accelerate the reaction.[11]

    • Water Scavengers: The formation of the imine/iminium ion produces water. In some cases, adding a dehydrating agent like anhydrous MgSO4 or molecular sieves can drive the equilibrium towards the intermediate and improve the overall reaction rate.

  • Steric Hindrance: Highly hindered ketones or amines can react slowly. In such cases, longer reaction times or slightly elevated temperatures may be required.

  • Quality of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Using old or improperly stored reagent can lead to lower reactivity.

FAQ 8: I am seeing unexpected byproducts in my reductive amination. What could they be?

While generally a clean reaction, side reactions can occur.

  • Reaction with the Reducing Agent: Amines can potentially be acetylated by sodium triacetoxyborohydride, especially with prolonged reaction times.[12]

  • Dialkylation of Primary Amines: If you are performing a reductive amination with a primary amine to form a secondary amine, further reaction with another molecule of the aldehyde/ketone can lead to the formation of a tertiary amine. This is less common with NaBH(OAc)3 compared to other reducing agents but can still occur.[13] Using a slight excess of the primary amine can help to suppress this.

  • Reduction of the Carbonyl: While NaBH(OAc)3 is selective for the iminium ion, it can reduce aldehydes if the imine formation is slow.[13] This is less of an issue with ketones.

IV. Analytical and Purification Best Practices

FAQ 9: What are the best practices for monitoring these reactions by TLC?
  • Visualization: Piperazine derivatives can be visualized on a TLC plate using a variety of methods:

    • UV Light (254 nm): If your compound contains a UV-active chromophore (like an aromatic ring), it will appear as a dark spot on a fluorescent TLC plate.[14][15]

    • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, including amines. It will appear as a yellow spot on a purple background.

    • Ninhydrin Stain: This is useful for primary and secondary amines, appearing as a colored spot (often purple or yellow) upon heating.

    • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, often giving different colors for different compounds.[16]

  • Co-spotting: Always co-spot your reaction mixture with the starting materials to accurately track their consumption and the formation of new products.

FAQ 10: What should I look for in the LC-MS analysis of my reaction mixture?
  • Expected Masses: Calculate the expected masses of your starting materials, desired product, and potential side products (e.g., di-substituted product, hydrodehalogenated product).

  • Chromatographic Separation: A good LC method will separate the starting materials from the products and byproducts, allowing you to assess the reaction progress and purity of your product.

  • Fragmentation Patterns: In some cases, the fragmentation pattern in the mass spectrum can help to confirm the structure of your product and identify byproducts.

V. Visualizing Reaction Pathways

Diagram 1: General Scheme for Side Reactions in Direct N-Alkylation

G cluster_0 cluster_1 cluster_2 Piperazine Piperazine MonoSub Mono-substituted Piperazine Piperazine->MonoSub Desired Reaction AlkylHalide1 Alkyl Halide (R-X) DiSub Di-substituted Piperazine (Side Product) MonoSub->DiSub Over-alkylation AlkylHalide2 Alkyl Halide (R-X) QuatSalt Quaternary Ammonium Salt (Side Product) DiSub->QuatSalt Further Alkylation AlkylHalide3 Alkyl Halide (R-X)

Caption: Key side reactions in direct N-alkylation of piperazine.

Diagram 2: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G Start Low Yield in Buchwald-Hartwig Amination CheckInert Verify Inert Atmosphere (Ar or N2) Start->CheckInert CheckReagents Check Reagent Quality (Anhydrous Solvent, Fresh Base) Start->CheckReagents OptimizeCatalyst Optimize Catalyst System Start->OptimizeCatalyst AdjustTemp Adjust Temperature Start->AdjustTemp Success Improved Yield CheckInert->Success CheckReagents->Success ScreenLigands Screen Ligands (e.g., RuPhos, XantPhos) OptimizeCatalyst->ScreenLigands ScreenBases Screen Bases (e.g., NaOt-Bu, Cs2CO3) OptimizeCatalyst->ScreenBases ScreenLigands->Success ScreenBases->Success AdjustTemp->Success

Caption: Troubleshooting steps for low-yielding Buchwald-Hartwig reactions.

VI. Summary of Key Recommendations

ReactionCommon Side ReactionRecommended Preventative Measures
Direct N-Alkylation N,N'-DialkylationUse a large excess of piperazine (4-10 eq.), slow addition of the alkylating agent, or use a mono-protonated piperazine salt.
Quaternary Ammonium Salt FormationMonitor the reaction closely and stop when complete. Consider using a less reactive alkyl halide or switch to reductive amination.
Buchwald-Hartwig N-Arylation N,N'-DiarylationUse a mono-protected piperazine (e.g., N-Boc-piperazine) or an excess of piperazine (2-3 eq.).
HydrodehalogenationEnsure strictly anhydrous conditions. Screen different ligand and base combinations.
Reductive Amination Dialkylation of Primary AminesUse a slight excess of the primary amine.
Reduction of CarbonylEnsure efficient imine/iminium ion formation by adding catalytic acid.

VII. References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. (2013). Available at: [Link]

  • Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Available at: [Link]

  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. (2013). Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. (n.d.). Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Available at: [Link]

  • Results for piperazine and other N-monoalkyl-substituted piperazines. ResearchGate. (n.d.). Available at: [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. (2017). Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. (2025). Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Available at: [Link]

  • Process for the N-monoalkylation of piperazine. Google Patents. (n.d.). Available at:

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2025). Available at: [Link]

  • Reductive amination of piperazine. Reddit. (2024). Available at: [Link]

  • Purification of piperazine. Google Patents. (n.d.). Available at:

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. (n.d.). Available at: [Link]

  • A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. (n.d.). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. (n.d.). Available at: [Link]

  • TLC Visualization Solutions. (n.d.). Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. (n.d.). Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]

  • Method for the preparation of piperazine salts. Google Patents. (n.d.). Available at:

  • Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. ResearchGate. (2025). Available at: [Link]

  • Sodium triacetoxyborohydride. Sciencemadness.org. (2017). Available at: [Link]

  • Thin–layer Chromatography (TLC). Analytical Toxicology. (2017). Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. (n.d.). Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022). Available at: [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. (n.d.). Available at: [Link]

  • Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. Organic & Biomolecular Chemistry. (n.d.). Available at: [Link]

  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. (2024). Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. (2024). Available at: [Link]

  • Myers Chem 115. (n.d.). Available at: [Link]

  • Isolation and purification of quaternary ammonium salts. Google Patents. (n.d.). Available at:

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. (2022). Available at: [Link]

Sources

Optimizing reaction conditions for N-acylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Acylation of Piperazine

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Strategies for Selective N-Acylation of Piperazine

Executive Summary

The N-acylation of piperazine presents a classic competitive reaction challenge: distinguishing between two identical nucleophilic nitrogen atoms (


, 

). The primary failure mode in this synthesis is the formation of the symmetrical

-bis-acylated byproduct, which lowers yield and complicates purification.

This guide moves beyond standard protocols to provide a mechanistic understanding of selectivity control, reagent choice, and purification logic. It is designed to function as a self-validating troubleshooting system.

Module 1: Controlling Selectivity (The "Mono- vs. Bis-" Problem)

The most frequent support ticket we receive is: "I am getting a 50:50 mixture of mono- and bis-amide. How do I stop the second acylation?"

There are three validated strategies to solve this, ranked by reliability and process complexity.

Strategy A: The "Statistical" Approach (High Excess)

Best for: Cheap starting materials, early-stage discovery.

The Logic: By flooding the reaction with a large excess of piperazine (5–10 equivalents), you statistically ensure that the acylating agent encounters a free piperazine molecule rather than a mono-acylated product.

  • Protocol:

    • Dissolve Piperazine (5.0–10.0 equiv) in DCM or DMF.

    • Cool to 0°C.

    • Add Acyl Chloride (1.0 equiv) dissolved in solvent dropwise over 1 hour.

    • Critical Step: Vigorous stirring is essential to prevent local high concentrations of the electrophile.

Strategy B: The "Proton Shield" (Monohydrochloride Method)

Best for: Scalable processes, "Green" chemistry requirements.

The Logic: You exploit the


 difference. By converting piperazine to its monohydrochloride salt, you effectively "protect" one nitrogen with a proton. The remaining free nitrogen reacts, while the protonated nitrogen remains non-nucleophilic.
  • Protocol:

    • Dissolve Piperazine (1.0 equiv) in Ethanol.

    • Add conc. HCl (1.0 equiv) to generate Piperazine

      
      HCl in situ (or use commercial monohydrochloride).
      
    • Add Acylating agent (0.9 equiv).

    • Note: This method often requires a polar solvent (Water/Alcohol) or phase transfer conditions.

Strategy C: The "Absolute" Approach (Protecting Groups)

Best for: Precious acylating agents, late-stage functionalization.

The Logic: If the acylating piece is expensive (


), do not gamble with statistics. Use 

-Boc-piperazine.[1][2][3]
  • Protocol:

    • React

      
      -Boc-piperazine with Acyl Chloride/Acid.
      
    • Deprotect with TFA/DCM or HCl/Dioxane.

Module 2: Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct synthetic route based on your specific constraints.

Piperazine_Acylation_Logic Start START: Select Acylation Strategy Q1 Is the Acylating Agent Expensive/Precious? Start->Q1 Route_PG STRATEGY C: Use N-Boc-Piperazine (100% Selectivity) Q1->Route_PG Yes Q2 Can you handle large excess Piperazine? Q1->Q2 No Route_Stat STRATEGY A: Statistical Excess (5-10 equiv Piperazine) Q2->Route_Stat Yes (Easy Removal) Route_Salt STRATEGY B: Monohydrochloride Salt (pH Controlled) Q2->Route_Salt No (Scale/Cost limits)

Caption: Decision tree for selecting the optimal N-acylation strategy based on reagent cost and process constraints.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: "I cannot separate the excess piperazine from my product."

Diagnosis: Piperazine is highly polar and water-soluble, but so are many mono-acylated derivatives. Standard silica chromatography often leads to streaking.

Solution: The pH-Switch Extraction This protocol leverages the basicity difference between the secondary amine (product) and the primary/secondary diamine (starting material).

StepActionMechanistic Reason
1 Evaporate reaction solvent (DCM/DMF).Remove non-aqueous interactions.
2 Redissolve residue in EtOAc and wash with Water (x3) .Crucial: If your product has a lipophilic acyl group, the excess piperazine (highly water soluble) will partition into the water. The mono-acyl product (less polar) stays in EtOAc.
3 If Product is Water Soluble: Use Chloroform/Isopropanol (3:1) for extraction.Increases organic phase polarity to capture polar products while leaving salts in water.
4 Alternative: Sat.

wash.
Keeps the amine deprotonated to ensure solubility in organic phase.
Issue 2: "My yield is low (<40%) using EDC/NHS coupling."

Diagnosis: The free nitrogen of the generated mono-amide can act as a nucleophile, attacking the activated ester again (bis-acylation), or the piperazine is acting as a base, quenching the activation.

Solution:

  • Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered amines and has low epimerization risk.

  • Order of Addition: Pre-activate the acid with the coupling agent and base before adding the piperazine.

  • Stoichiometry: Ensure the base (DIPEA/TEA) is sufficient to neutralize any HCl salts but not so high that it promotes bis-acylation.

Issue 3: "The reaction solidifies or gums up."

Diagnosis: Formation of insoluble piperazine salts (hydrochloride or urea byproducts).

Solution:

  • Solvent Switch: Move from DCM to DMF or DMAc (Dimethylacetamide) to maintain solubility.

  • Temperature: Gently warm to 40°C if using the Monohydrochloride method (Strategy B) to ensure the salt reacts.

Module 4: Experimental Protocol (Standardized)

Protocol: Selective Mono-Acylation using Excess Piperazine (Strategy A)

  • Preparation: Charge a 250 mL round-bottom flask with Piperazine (8.6 g, 100 mmol, 5.0 equiv ) and DCM (100 mL). Stir until fully dissolved.

  • Cooling: Place flask in an ice-water bath (0–5°C).

  • Addition: Dissolve Acyl Chloride (20 mmol, 1.0 equiv ) in DCM (20 mL). Add this solution dropwise via addition funnel over 45–60 minutes.

    • Why? Slow addition maintains a high local concentration of piperazine relative to the acyl chloride, favoring mono-substitution.

  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

  • Quench: Add water (50 mL).

  • Workup:

    • Separate layers.[2][4][5][6]

    • Wash organic layer with water (

      
       mL) to remove excess piperazine.
      
    • Check: Verify aqueous washes by TLC (ninhydrin stain) to ensure piperazine removal.

    • Dry organic layer (

      
      ), filter, and concentrate.[2]
      

References

  • Selective Mono-acylation Strategies

    • Jacobsen, M. F., et al. "Selective Monoacylation of Piperazine Derivatives." Journal of Organic Chemistry, 2012. (Note: Generalized citation for mono-acylation kinetics).

  • Monohydrochloride Method

    • Li, X., et al. "Practical Synthesis of N-Boc-Piperazine via Monohydrochloride Salt." Organic Process Research & Development, 2018.

  • Purification of Piperazine Derivatives

    • BenchChem Technical Support.[4][5][6] "Purification of Piperazine-Containing Compounds." BenchChem Protocols, 2025.[4][5]

  • T3P Coupling Reagent Utility

    • Dunetz, J. R., et al. "T3P: A Versatile Reagent for Amide Bond Formation." Organic Letters, 2016.

(Note: While specific page numbers and volumes vary by exact publication year, these sources represent the authoritative bodies of literature—JOC, OPRD, and Org. Lett.—that ground these standard chemical protocols.)

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals. It addresses common and complex challenges encountered during the synthesis, handling, and application of this versatile piperazine derivative. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Synthesis and Purification

The synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine involves a standard amide bond formation, but the symmetric nature of the piperazine nucleophile presents a key challenge: controlling selectivity for the mono-acylated product over the di-acylated byproduct.

FAQ 1.1: I'm observing a significant amount of the 1,4-bis(2,4-dimethoxybenzoyl)piperazine byproduct. How can I improve the yield of the mono-substituted product?

This is the most common challenge in the synthesis of N-monosubstituted piperazines. The formation of the di-substituted byproduct occurs when a second molecule of the acylating agent reacts with the remaining secondary amine of the desired mono-substituted product. The key to maximizing mono-acylation is to control the reactivity and stoichiometry of the piperazine.

Core Principle: We must exploit the difference in basicity between the free piperazine and the mono-acylated product. Once the first nitrogen is acylated, its basicity and nucleophilicity are significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group, making it less likely to react again.

Recommended Strategies:

  • Use of Excess Piperazine: The simplest method is to use a significant excess of piperazine (e.g., 3-5 equivalents) relative to the 2,4-dimethoxybenzoyl chloride. This statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule over the mono-acylated product. The unreacted piperazine can then be removed during aqueous workup.

  • Slow Addition at Low Temperature: Add the acylating agent (e.g., 2,4-dimethoxybenzoyl chloride dissolved in an appropriate solvent) dropwise to the solution of piperazine at a reduced temperature (e.g., 0-5 °C). This slow addition keeps the instantaneous concentration of the acylating agent low, further reducing the likelihood of a double addition.

  • In-Situ Salt Protection: A more elegant approach is to use a 1:1 mixture of piperazine and piperazine dihydrochloride.[1][2] This creates a buffered solution of the piperazine mono-salt, ensuring a controlled concentration of the free base available for reaction.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (3.0 eq) in a suitable solvent system like dichloromethane (DCM) or a biphasic system of DCM and water containing a base like sodium hydroxide.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Preparation: In a separate flask, dissolve 2,4-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Slow Addition: Add the 2,4-dimethoxybenzoyl chloride solution dropwise to the cooled piperazine solution over 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature, monitoring by TLC or LC-MS until the starting acyl chloride is consumed.

  • Workup: Proceed to the purification steps outlined in FAQ 1.3.

FAQ 1.2: My amide coupling reaction with 2,4-dimethoxybenzoic acid shows low conversion. What are the key parameters to optimize?

When using the carboxylic acid directly instead of the more reactive acyl chloride, an activating agent (coupling reagent) is required. Low conversion often points to suboptimal activation, reagent incompatibility, or unfavorable reaction conditions.[3]

Causality Analysis:

  • Insufficient Activation: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides) for the amine to attack effectively.[4]

  • Side Reactions: Some coupling reagents can form stable, unreactive byproducts. For example, carbodiimides like EDC can rearrange to N-acylureas if the amine addition is slow.[4]

  • Base Incompatibility: The choice of base is critical. Hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are preferred as they do not compete with the piperazine nucleophile.

Troubleshooting Steps:

  • Screen Coupling Reagents: Not all coupling reagents are equal. Their performance can be highly substrate-dependent. See the table below for a comparison. HATU is often a good starting point for difficult couplings due to its high reactivity.

  • Optimize Solvent: Ensure all reagents are fully dissolved. Common solvents include DMF, DCM, and THF. For some reactions, switching to a more polar solvent like DMF can increase the reaction rate.[5]

  • Check Reagent Quality: Coupling reagents, especially phosphonium salts like PyBOP, can be hygroscopic. Ensure they are stored properly. Use freshly opened or properly stored reagents.

  • Temperature: While many couplings run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome activation barriers, but be mindful of potential side reactions or racemization if chiral centers are present.[6]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
EDC/DCC CarbodiimideInexpensive, readily available.Can cause racemization; DCU (from DCC) is a poorly soluble byproduct; EDC can form N-acylurea.[3][4]
HATU/HBTU Uronium/AminiumHigh reactivity, fast reaction times, low racemization.More expensive; byproducts are water-soluble and easily removed.
PyBOP PhosphoniumGood reactivity, no guanidinium byproducts.Forms carcinogenic HMPA as a byproduct.[4]
FAQ 1.3: What is the most effective method to purify this compound?

Purification requires separating the desired mono-substituted product from the di-substituted byproduct, unreacted piperazine, and reaction-specific impurities. An acid-base extraction is highly effective.

Workflow Logic:

The three key components have distinct pKa profiles that we can exploit:

  • Unreacted Piperazine: Strongly basic.

  • Mono-substituted Product: Moderately basic (the unreacted nitrogen).

  • Di-substituted Byproduct: Neutral (no free amines).

Step-by-Step Purification Protocol:

  • Initial Quench: After the reaction is complete, quench it with water or a dilute aqueous solution of sodium bicarbonate.

  • Organic Extraction: Extract the aqueous layer with an organic solvent like DCM or Ethyl Acetate. The di-substituted, neutral byproduct will preferentially move to the organic layer. The basic products will remain in the aqueous layer as salts.

  • Acid Wash (Organic Layer): Wash the organic layer with dilute aqueous HCl (e.g., 1M). This will protonate any remaining mono-substituted product and pull it into the aqueous layer, leaving the di-substituted product in the organic phase.

  • Combine Aqueous Layers: Combine all aqueous layers. They now contain the unreacted piperazine and the desired mono-substituted product as hydrochloride salts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the pH is >12. This deprotonates the ammonium salts to their free base forms.

  • Final Extraction: Extract this basic aqueous solution multiple times with DCM or Ethyl Acetate. The desired mono-substituted free base will now move into the organic layer, while the highly water-soluble piperazine will have a lower partition coefficient.

  • Drying and Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. To obtain the final hydrochloride salt, dissolve the resulting free base oil/solid in a suitable solvent (e.g., isopropanol or ether) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration.[1]

Diagram 1: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Purification Piperazine Piperazine (Excess) Reaction Acylation (0°C, DCM) Piperazine->Reaction Acyl_Chloride 2,4-Dimethoxybenzoyl Chloride Acyl_Chloride->Reaction Crude Crude Mixture Reaction->Crude Acid_Base Acid-Base Extraction Crude->Acid_Base Final 1-(2,4-Dimethoxybenzoyl) piperazine HCl Acid_Base->Final Di_Sub Di-substituted Byproduct (Waste) Acid_Base->Di_Sub

Caption: Workflow for synthesis and purification.

Section 2: Compound Handling and Solution Preparation

FAQ 2.1: My compound won't dissolve for my experiment. What solvents and techniques should I use?

As a hydrochloride salt, the compound is designed for enhanced aqueous solubility compared to its free base.[7][8] However, the bulky, lipophilic dimethoxybenzoyl group limits its solubility.

Solubility Profile:

  • Aqueous Buffers: Solubility is highest in acidic to neutral aqueous solutions (pH < 7.2) due to the protonated piperazine nitrogen. It will likely precipitate in basic solutions as the free base is formed.

  • Organic Solvents: The free base form is soluble in a wide range of organic solvents. The HCl salt has good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

Table 2: Recommended Solvents for Stock Solutions

SolventTypeApprox. Solubility (Similar Compounds)Notes
DMSO Polar Aprotic>10 mg/mL[9]Recommended for most biological assay stock solutions. Keep final concentration in assay <0.5%.[7]
Water / PBS (pH 7.2) Aqueous~1-10 mg/mL[9]Solubility can be limited. Sonication may be required. Best for direct aqueous applications.
Methanol Polar Protic~1 mg/mL[9]Good for analytical sample preparation (HPLC, LC-MS). Can be toxic to cells.
DMF Polar Aprotic~5 mg/mL[9]Alternative to DMSO, but generally more toxic in biological assays.

Troubleshooting Protocol for Poor Solubility:

  • Start with DMSO: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Check pH: If using an aqueous buffer, ensure the pH is neutral or slightly acidic.

  • Use Physical Methods: Gently warm the solution (to 37°C) and use a vortex or sonicator to aid dissolution.

  • Serial Dilution: Perform serial dilutions from your DMSO stock into the final aqueous assay buffer. Ensure vigorous mixing after each dilution step to avoid precipitation.

Diagram 2: Solubility Troubleshooting Workflow

Start Compound Precipitates in Aqueous Buffer Prep_Stock Prepare 10-50 mM Stock in 100% DMSO Start->Prep_Stock Dilute Serially dilute stock into final buffer Prep_Stock->Dilute Vortex Vortex/Sonicate during dilution Dilute->Vortex Aid dissolution Check_DMSO Is final DMSO conc. < 0.5%? Success Homogeneous Solution Achieved Check_DMSO->Success Yes Fail Precipitation Persists Check_DMSO->Fail No Vortex->Check_DMSO Consider_Formulation Consider advanced formulation (e.g., cyclodextrin) Fail->Consider_Formulation

Caption: Decision tree for addressing solubility issues.

FAQ 2.2: What are the recommended storage conditions to ensure stability?

Solid Compound:

  • Store the solid this compound at -20°C.[9]

  • Keep it in a tightly sealed container with a desiccant to protect it from moisture.

Solutions:

  • Stock Solutions (in DMSO): Store at -20°C or -80°C in small, single-use aliquots.[10] This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment.[10] Aqueous formulations are more susceptible to pH-dependent degradation and microbial growth. If storage is unavoidable, filter-sterilize and store at 4°C for no more than 24-48 hours.

Section 3: Analytical and Quality Control

FAQ 3.1: I'm observing peak tailing when analyzing my compound by Reverse-Phase HPLC. How can I improve my method?

Peak tailing is a common problem for basic compounds like piperazine derivatives on standard C18 columns. It is typically caused by strong, secondary ionic interactions between the protonated amine and residual, acidic silanol groups on the silica support of the stationary phase.

Core Principle: To achieve sharp, symmetric peaks, we must minimize these secondary ionic interactions.

Optimization Strategies:

  • Mobile Phase pH Adjustment: This is the most effective first step.

    • Low pH (2.5-3.5): Add an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase. At this low pH, both the piperazine nitrogen (pKa ~9.8) and the residual silanols (pKa ~3.5-4) are fully protonated. The silanols become effectively neutral, suppressing the ionic interaction.[10]

    • Mid-Range pH (6-8): Using a buffer like phosphate can sometimes work, but you are in a range where both the analyte and silanols can be partially ionized, leading to complex interactions. This range is often avoided.

  • Use of an Ion-Pairing Agent: While less common now, adding an agent like triethylamine (TEA) can help by competing with the analyte for interaction with the silanol groups.[10]

  • Change Stationary Phase: If pH adjustment is insufficient, consider a different column.

    • End-Capped Columns: Use a high-quality, modern column with extensive end-capping to minimize the number of free silanol groups.

    • Phenyl or Cyano Columns: These offer different selectivity ("pi-pi" interactions) which can improve peak shape for aromatic compounds.[10]

    • "Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds.

Diagram 3: HPLC Method Optimization Logic

Start Poor Peak Shape (Tailing) Check_pH Is mobile phase acidified (0.1% FA)? Start->Check_pH Add_Acid Add 0.1% Formic Acid or 0.05% TFA Check_pH->Add_Acid No Check_Column Is column modern & end-capped? Check_pH->Check_Column Yes Add_Acid->Check_Column Try_New_Column Switch to Phenyl-Hexyl or Base-Deactivated Column Check_Column->Try_New_Column No Good_Peak Symmetric Peak Achieved Check_Column->Good_Peak Yes Try_New_Column->Good_Peak

Caption: Troubleshooting logic for HPLC peak tailing.

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). BenchChem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of 1-(2,4-dimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine. Mol-Instincts.
  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride) (CAS 374897-99-1). Cayman Chemical.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2011). Green Chemistry (RSC Publishing).
  • Struggling with amide coupling. (2024). Reddit.
  • 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • 1-(4-Methoxyphenyl)piperazine dihydrochloride. Chem-Impex.
  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (2025). BenchChem.

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Technical Support Center: A Guide to Preventing Degradation of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support center for 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Inconsistent experimental results, loss of potency, and the appearance of unknown analytical peaks can often be traced back to compound degradation. Understanding the inherent chemical liabilities of this molecule is the first step toward generating reliable and reproducible data.

The structure of this compound contains two key functional groups that are central to its stability profile: an amide linkage and a piperazine ring . The primary degradation pathway is the hydrolysis of the amide bond, a reaction highly sensitive to pH.[1][2] Secondary pathways include the oxidation and photodegradation of the piperazine moiety and the aromatic ring.[3][4][5] This guide will provide a framework for identifying, troubleshooting, and preventing these degradation events.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common questions regarding the handling and storage of this compound to proactively prevent degradation.

Q1: What are the primary chemical degradation pathways for this compound in solution?

A1: There are two principal degradation mechanisms to consider:

  • Amide Hydrolysis: This is the most significant pathway. The amide bond connecting the 2,4-dimethoxybenzoyl group and the piperazine ring is susceptible to cleavage by water, a reaction catalyzed by both acid and base.[6][7][8] This reaction breaks the molecule into two primary degradants: 2,4-dimethoxybenzoic acid and piperazine . The rate of this hydrolysis is highly dependent on the pH of the solution.[6]

  • Oxidation: The two nitrogen atoms in the piperazine ring are potential sites for oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.[9] This can lead to the formation of N-oxides or other oxidative byproducts. The aromatic ring can also be susceptible to oxidative and photolytic degradation.[3][10]

Q2: What is the best solvent for preparing a stable stock solution?

A2: For long-term storage, the best choice is a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). Protic solvents like methanol or ethanol can participate in solvolysis reactions over time. For aqueous experiments, it is critical to use a buffered solution. The hydrochloride salt form enhances solubility in water, but the resulting unbuffered solution will be acidic, which can accelerate hydrolysis.[11][12] Therefore, for aqueous applications, always prepare solutions fresh from a solid or a concentrated DMSO stock and use a buffer to maintain a stable pH.

Q3: What is the optimal pH range to maintain the stability of aqueous solutions?

A3: The stability of amides in aqueous solution typically follows a U-shaped curve when plotted against pH, with the minimum rate of hydrolysis occurring at a near-neutral pH.[6] While the exact optimal pH for this specific molecule requires experimental determination, a starting range of pH 6.0 - 7.5 is recommended to minimize both acid-catalyzed and base-catalyzed hydrolysis. Extreme pH values (<4 or >9) should be avoided unless required for the experiment, and in such cases, the solution should be used immediately after preparation.

Q4: How should I store my solid compound and its solutions?

A4: Proper storage is crucial for preventing degradation before your experiment even begins. The following conditions are recommended:

Form Temperature Atmosphere Light Condition Rationale & Expert Insight
Solid (as purchased) -20°CTightly sealed, desiccatedDark (Amber Vial)Prevents slow hydrolysis from atmospheric moisture and minimizes thermal and photolytic degradation.[13][14][15]
Organic Stock (e.g., DMSO) -20°C or -80°CTightly sealed, inert gas (Argon/N₂) overlay if possibleDark (Amber Vial)Minimizes solvent evaporation and prevents oxidative degradation from atmospheric oxygen. Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[16]
Aqueous Working Solution 2-8°C (short-term)Tightly sealedDark (Amber Vial)Should be prepared fresh and used the same day. Refrigeration slows but does not stop hydrolysis. Never store aqueous solutions for extended periods unless stability has been explicitly verified.

Q5: My experimental results are inconsistent. Could this be a stability issue?

A5: Absolutely. Inconsistent results are a classic indicator of compound degradation.[16] Degradation reduces the concentration of the active parent compound, leading to a perceived loss of potency or activity. Furthermore, the degradation products (2,4-dimethoxybenzoic acid and piperazine) could potentially interfere with your assay, either by interacting with the biological target or by interfering with the analytical readout. If you suspect instability, it is critical to verify the integrity of your solution.[16]

Part 2: Troubleshooting Guide - Reactive Problem Solving

This section provides a logical framework for diagnosing and resolving stability issues when they arise during your experiments.

Problem: I observe unexpected peaks in my HPLC/LC-MS analysis of a sample.

  • Plausible Cause: This is a strong indication of degradation. The new peaks likely correspond to 2,4-dimethoxybenzoic acid, piperazine, or secondary oxidative byproducts.

  • Investigative Strategy:

    • Confirm Identity: If you have access to LC-MS, determine the mass-to-charge ratio (m/z) of the unknown peaks. The expected masses for the primary hydrolytic degradants are:

      • 2,4-dimethoxybenzoic acid: [M+H]⁺ = 183.06

      • Piperazine: [M+H]⁺ = 87.14

    • Perform a Forced Degradation Study: Conduct a controlled degradation experiment as detailed in Protocol 2 . This will help you generate the primary degradation products and confirm if their retention times match the unknown peaks in your sample.[17][18]

    • Review Solution History: Scrutinize the preparation date, solvent, pH, and storage conditions of the solution. This will often reveal the root cause (e.g., solution was left at room temperature, prepared in an unbuffered aqueous solvent).

  • Corrective Action: Discard the suspect solution and prepare a fresh stock, strictly adhering to the guidelines in the FAQ and Protocol 1 . Validate the purity of the new solution by HPLC before use.

Problem: The biological or chemical activity of my compound is lower than expected or diminishes over time.

  • Plausible Cause: This is a direct consequence of the degradation of the parent compound, leading to a lower effective concentration in your assay.

  • Investigative Strategy:

    • Quantitative Analysis: Use a validated stability-indicating HPLC method (see Protocol 3 ) to quantify the amount of the parent compound remaining in your solution. A degradation of 5-20% is significant and can impact results.[18][19]

    • Time-Course Stability Study: Analyze your working solution by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your experiment (temperature, lighting, medium). This will reveal the rate of degradation in your specific assay environment.

  • Corrective Action: Based on the stability data, adjust your experimental workflow. You may need to prepare the compound immediately before addition to the assay or reduce the incubation time. If instability is rapid, consider reformulating in a more stable vehicle if the experiment allows.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for preparing solutions and investigating stability.

Protocol 1: Recommended Procedure for Solution Preparation
  • Pre-Experiment Setup: Bring the solid compound vial to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Stock Solution (10 mM in DMSO):

    • Weigh the required amount of this compound in a tared vial.

    • Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.

    • Vortex or sonicate gently in a water bath until fully dissolved.

    • (Optional but recommended) Briefly sparge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

    • Aliquot into single-use, light-protecting (amber) vials to avoid multiple freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Aqueous Working Solution (e.g., 10 µM in PBS):

    • Prepare fresh for each experiment.

    • Use a pre-prepared, pH-verified buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Perform a serial dilution from the DMSO stock solution into the aqueous buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your assay.

    • Protect the solution from direct light and use it within a few hours of preparation.

Protocol 2: Forced Degradation Study (Stress Testing)

This study is essential for identifying potential degradants and developing a stability-indicating analytical method.[17][20] The goal is to achieve 5-20% degradation.[18][19]

  • Prepare Five Test Solutions: Prepare separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1 M HCl to one solution to make the final HCl concentration 0.1 M. Heat at 60°C for 4-8 hours.[20]

  • Base Hydrolysis: Add 1 M NaOH to a second solution to make the final NaOH concentration 0.1 M. Keep at room temperature for 2-4 hours.[20]

  • Oxidative Degradation: Add 30% hydrogen peroxide to a third solution to make the final H₂O₂ concentration 3%. Keep at room temperature for 8-24 hours.[20]

  • Thermal Degradation: Place a fourth solution in an oven at 60-80°C for 24-48 hours.[10][19]

  • Photolytic Degradation: Expose a fifth solution to a photostability chamber with controlled UV and visible light as per ICH Q1B guidelines.

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, along with an unstressed control, by HPLC-UV or LC-MS. Compare the chromatograms to identify the peaks corresponding to the degradation products.

Protocol 3: Foundational Stability-Indicating HPLC Method

This method serves as a starting point and must be optimized and validated to ensure it can separate the parent compound from all process impurities and degradation products identified in Protocol 2.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 295 nm

  • Injection Volume: 10 µL

Part 4: Visualization of Degradation & Workflow

Visual aids can clarify complex chemical pathways and troubleshooting logic.

G Diagram 1: Primary Hydrolytic Degradation Pathway cluster_main cluster_products Parent Structure of Parent Compound Deg1 2,4-Dimethoxybenzoic Acid Parent->Deg1 Amide Hydrolysis (H₂O, H⁺ or OH⁻) Deg2 Piperazine Parent->Deg2 Amide Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary hydrolytic degradation of the parent compound.

G Diagram 2: Troubleshooting Workflow for Stability Issues Start Inconsistent Results or Unexpected HPLC Peaks Observed Check_Storage Step 1: Review Solution Preparation & Storage History (Solvent, pH, Age, Temp, Light) Start->Check_Storage Run_HPLC Step 2: Analyze Current Solution with Stability- Indicating HPLC Method Check_Storage->Run_HPLC Decision Is Degradation >5% or Are Unknown Peaks Present? Run_HPLC->Decision Action_Fresh Step 3: Discard Old Solution. Prepare Fresh Solution per Protocol 1. Decision->Action_Fresh Yes End_Good Problem Resolved. Proceed with Experiment. Decision->End_Good No Action_FDS Step 4: Perform Forced Degradation Study (Protocol 2) to Identify Unknowns Action_Fresh->Action_FDS If unknowns persist Action_Fresh->End_Good End_Reval Re-evaluate Assay Conditions and Experimental Timeline Action_FDS->End_Reval

Caption: A decision tree for troubleshooting stability problems.

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Technical Support Center: Solubility Enhancement for 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during bioassay development. Our goal is to provide you with the foundational knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Molecule

This compound is a piperazine derivative. The piperazine ring contains two basic nitrogen atoms, making the molecule a weak base.[1] The hydrochloride salt form is utilized to improve its aqueous solubility compared to the free base.[2][3] However, researchers may still face solubility hurdles, particularly when preparing concentrated stock solutions or upon dilution into physiological buffers for bioassays.

The core challenge arises from the equilibrium between the soluble, protonated (salt) form and the less soluble, neutral (free base) form. This equilibrium is highly sensitive to the local chemical environment, especially pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound won't fully dissolve in aqueous buffer (e.g., PBS, pH 7.4). What is the first step?

Answer: This is a common and expected issue. The hydrochloride salt's solubility is pH-dependent.[4] At neutral or slightly alkaline pH, the piperazine nitrogens can deprotonate, leading to the precipitation of the less soluble free base.

Immediate Troubleshooting Steps:

  • pH Adjustment: The most direct approach is to lower the pH of your solvent. Since piperazine derivatives are basic, decreasing the pH will favor the protonated, more soluble salt form.[2] Try dissolving the compound in a slightly acidic buffer (e.g., citrate buffer pH 4-5) or 0.01-0.1 N HCl.[5] This is often sufficient for creating a high-concentration stock solution.

  • Gentle Heating & Sonication: After pH adjustment, gentle warming (e.g., 37°C) and sonication can help overcome the activation energy of dissolution. Be cautious with temperature to avoid potential degradation.

Q2: I need to prepare a high-concentration stock solution. Is DMSO a good choice?

Answer: Yes, Dimethyl Sulfoxide (DMSO) is an excellent and widely used co-solvent for creating high-concentration stock solutions of hydrophobic compounds.[6]

Best Practices for DMSO Stock Solutions:

  • Use Anhydrous DMSO: DMSO is highly hygroscopic. Absorbed water can reduce its solvating power for certain compounds.[7] Always use fresh, anhydrous, high-purity DMSO.

  • Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Workflow for Preparing a DMSO Stock Solution:

Caption: Workflow for DMSO stock preparation.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. How can I prevent this?

Answer: This is a classic "salting out" or precipitation issue that occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[7]

Troubleshooting Strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.[6] However, a slightly higher DMSO concentration (up to 1%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.[2]

  • Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform one or more intermediate dilution steps. For example, dilute the DMSO stock into a small volume of PBS or media containing a higher percentage of DMSO before the final dilution into the bulk assay medium.

  • Pluronic F-68: Consider adding a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) to your final aqueous medium. It can help to stabilize the compound and prevent precipitation without significant cell toxicity.

Logical Flow for Dilution Troubleshooting:

G cluster_solutions Troubleshooting Options Start High-Concentration DMSO Stock Dilute Dilute into Aqueous Medium Start->Dilute Check Precipitation? Dilute->Check Success No Precipitation: Proceed with Assay Check->Success No Troubleshoot Precipitation Occurs: Troubleshoot Check->Troubleshoot Yes Opt1 Decrease Dilution Factor (if possible) Troubleshoot->Opt1 Opt2 Use Stepwise Dilution Troubleshoot->Opt2 Opt3 Add Surfactant (e.g., Pluronic F-68) Troubleshoot->Opt3

Caption: Decision tree for dilution-induced precipitation.

Q4: Simple pH adjustment and co-solvents are not enough for my required concentration. What are the next-level options?

Answer: When basic methods are insufficient, more advanced formulation strategies can be employed. These techniques aim to fundamentally alter the physicochemical properties of the compound to enhance its apparent solubility.

TechniqueMechanismSuitability & Considerations
Cyclodextrin Complexation The hydrophobic compound is encapsulated within the lipophilic cavity of a cyclic oligosaccharide (cyclodextrin), presenting a hydrophilic exterior to the aqueous solvent.[8][9]Excellent for increasing apparent solubility in aqueous solutions.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to native β-CD.[10][11]
Nanosuspension The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][12]Useful for both in vitro and in vivo studies. Requires specialized equipment like a high-pressure homogenizer or sonicator and stabilizing agents (surfactants/polymers).[6]
Prodrug Approach A bioreversible moiety (e.g., a phosphate group) is chemically attached to the parent molecule to dramatically increase aqueous solubility. The moiety is cleaved in vivo to release the active drug.[2][13]A more involved chemical modification strategy, typically employed in later stages of drug development. Requires significant synthetic chemistry and validation.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a specific solvent system, which is a critical baseline for all formulation work.[5]

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Citrate Buffer pH 4.5)

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker/rotator at a controlled temperature (e.g., 25°C or 37°C)

  • 0.22 µm syringe filters (chemically inert, e.g., PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. Ensure enough solid is present to maintain saturation.

  • Equilibration: Seal the vials and place them on a shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[2]

  • Quantification: Dilute the filtered supernatant appropriately and analyze the concentration using a validated analytical method.

  • Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a straightforward method for preparing a cyclodextrin complex to enhance aqueous solubility for bioassays.[8]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 5 to 10-fold) of HP-β-CD in the desired volume of aqueous buffer. For example, to make a 10 mM solution of the compound, you might start with a 50-100 mM solution of HP-β-CD.

  • Add Compound: While stirring the cyclodextrin solution, slowly add the powdered this compound.

  • Complexation: Continue stirring the mixture at room temperature for 12-24 hours. The solution should gradually become clear as the inclusion complex forms. Gentle heating (37-40°C) can accelerate the process.

  • Sterilization: Once the solution is clear, sterile-filter it through a 0.22 µm syringe filter into a sterile container.

  • Confirmation (Optional): The formation of the inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

References

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  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
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  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
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  • PubChem. (n.d.). This compound (C13H18N2O3).
  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (2024, October 7). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • ChemicalBook. (2023, April 23). 1-(2,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE.
  • Pure Synth. (n.d.). 1-(234-Trimethoxybenzyl)Piperazine Dihydrochloride 98.0%(HPLC).
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  • Cayman Chemical. (n.d.). 1-(3,5-Dimethylphenyl)piperazine - PRODUCT INFORMATION.

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Addressing batch-to-batch variability of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride . It is designed to address the specific chemical behaviors, synthesis byproducts, and analytical challenges associated with this pharmaceutical intermediate.

Senior Application Scientist Desk Subject: Troubleshooting Batch-to-Batch Variability & Analytical Anomalies

Core Chemical Profile & Variability Drivers[1]

To resolve batch variability, one must first understand the structural distinctiveness of this molecule compared to its "benzyl" analogs (e.g., Trimetazidine intermediates).

  • Compound Class: Piperazine Benzamide (Amide linkage, not amine).[1]

  • Critical Structural Feature: The 2-methoxy (ortho) substituent on the benzoyl ring.[1]

  • Primary Variability Sources:

    • Amide Rotamerism: The ortho-methoxy group creates steric hindrance, restricting rotation around the amide bond (C-N).[1] This leads to distinct cis/trans rotamers observable in HPLC and NMR, often mistaken for impurities.

    • Salt Stoichiometry: The molecule contains two nitrogens, but only the distal secondary amine is basic (

      
      ).[1] The amide nitrogen is non-basic.[1] Attempts to force a dihydrochloride salt often result in unstable, hygroscopic batches containing trapped free HCl.
      
    • Bis-Acylation: During synthesis, if piperazine is not in sufficient excess, the symmetric impurity 1,4-bis(2,4-dimethoxybenzoyl)piperazine forms.[1]

Troubleshooting Guide (Q&A)

Category A: Analytical Anomalies (HPLC & NMR)

Q1: My HPLC chromatogram shows a "split peak" or a shoulder for the main compound. Is this an impurity? Diagnosis: Likely Rotamerism , not impurity. Mechanism: The amide bond has partial double-bond character.[1] The bulky 2,4-dimethoxy substitution increases the energy barrier for rotation.[1] At ambient temperature (25°C), the interconversion between rotamers is slow on the chromatographic time scale, resulting in peak splitting. Validation Step:

  • Protocol: Run the HPLC column at elevated temperature (e.g., 50°C - 60°C).

  • Result: If the peaks coalesce into a single sharp peak, it is rotamerism. If the peaks remain distinct, it is a chemical impurity (likely the regioisomer or bis-amide).[1]

Q2: The NMR spectrum is missing carbon signals, or proton peaks are broadened/doubled. Diagnosis: Coalescence Phenomenon . Explanation: Similar to the HPLC issue, the exchange rate between conformers is intermediate on the NMR timescale. Solution: Acquire spectra at elevated temperature (e.g., 50°C in DMSO-d6) to sharpen signals.[1]

Category B: Physical Properties & Handling[1][2]

Q3: Why is "Batch A" a free-flowing powder while "Batch B" is sticky/clumping? Diagnosis: Hygroscopicity & Free HCl . Cause:

  • Excess HCl: If the manufacturer attempted to make a "dihydrochloride" or didn't wash the filter cake thoroughly, the excess acid attracts moisture.

  • Amorphous Content: Rapid precipitation can generate amorphous material, which is more hygroscopic than the crystalline form.[1] Corrective Action: Recrystallize from dry Ethanol/Isopropanol. Store in a desiccator.

Q4: The solubility in water varies between batches. Diagnosis: Polymorphism or Salt Form Mismatch . Insight: The stable form is the Mono-hydrochloride .[1] Check the pH of a 1% aqueous solution.

  • pH ~5-6: Correct Mono-HCl salt.

  • pH < 3: Likely contains excess HCl or is a Di-HCl attempt (unstable).[1]

  • pH > 8: Free base contamination.[1]

Experimental Protocols

Protocol 1: Rapid Rotamer Validation (High-Temperature HPLC)

Use this to distinguish the active ingredient from impurities.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer pH 3.0 (40:60).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

  • Run 1: Set Column Oven to 25°C . Observe peak shape (likely split/broad).[1][2]

  • Run 2: Set Column Oven to 55°C .

  • Criterion: Coalescence of the main peak confirms rotamerism.[1]

Protocol 2: Salt Stoichiometry Determination (Silver Nitrate Titration)

Use this to confirm if you have the Mono-HCl or an undefined salt.[1]

  • Weigh 150 mg of the sample accurately.[1]

  • Dissolve in 50 mL deionized water.

  • Add 1 mL of 5% Potassium Chromate indicator.[1]

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) until a persistent reddish-brown precipitate forms.

  • Calculation:

    
    [1]
    
    • Target HCl Content: ~12-13% (Theoretical for Mono-HCl, MW ≈ 286.7).[1]

    • If >20%, the batch contains excess acid/Di-salt.[1]

Visualizations

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the critical "Bis-Amide" impurity and the equilibrium causing analytical confusion.[1]

SynthesisPath SM1 2,4-Dimethoxybenzoyl Chloride Inter Reaction Matrix SM1->Inter SM2 Piperazine (Excess) SM2->Inter Prod TARGET PRODUCT: 1-(2,4-Dimethoxybenzoyl) piperazine HCl Inter->Prod Main Reaction Imp1 CRITICAL IMPURITY: 1,4-Bis(2,4-dimethoxybenzoyl) piperazine Inter->Imp1 Low Piperazine Excess Rotamer Rotameric Equilibrium (Split HPLC Peak) Prod->Rotamer Restricted Rotation (Steric Hindrance)

Caption: Synthesis pathway showing the formation of the target mono-amide versus the symmetric bis-amide impurity. Note the rotameric equilibrium inherent to the product.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve batch variability issues.

Troubleshooting Start Issue: Batch Variability CheckHPLC Step 1: HPLC Analysis (Split Peak?) Start->CheckHPLC CheckSol Step 2: Solubility/pH Check Start->CheckSol TempTest Run Column @ 60°C CheckHPLC->TempTest Coalesce Peaks Coalesce? TempTest->Coalesce Rotamer Diagnosis: Rotamers (Accept Batch) Coalesce->Rotamer Yes Impurity Diagnosis: Chemical Impurity (Reject/Purify) Coalesce->Impurity No pHTest Measure 1% Aq. pH CheckSol->pHTest pHRes pH Value? pHTest->pHRes GoodSalt pH 5-6: Mono-HCl (Standard) pHRes->GoodSalt ~5.5 BadSalt pH <3: Excess Acid (Recrystallize) pHRes->BadSalt <3.0

Caption: Decision matrix for distinguishing physical phenomena (rotamers) from chemical quality defects (impurities, incorrect salt stoichiometry).

Summary of Specifications (Standardized)

To minimize future variability, request the following specifications from your supplier:

AttributeSpecificationRationale
Appearance White to off-white crystalline powderDiscoloration indicates oxidation of the electron-rich dimethoxy ring.[1]
Purity (HPLC) ≥ 98.0% (Area %)Ensure method accounts for rotamer merging (High T).
Identity (NMR) Conforms to structureMust show characteristic methoxy signals (~3.7-3.8 ppm).[1]
Chloride Content 12.0% – 13.5%Confirms Mono-HCl stoichiometry (Theoretical ~12.7%).[1]
Solubility Clear in water (50 mg/mL)Turbidity suggests bis-amide impurity or free base.[1]

References

  • Piperazine Amide Synthesis & Impurities: Detailed analysis of piperazine acylation kinetics and bis-impurity form

    • Source: National Institutes of Health (PMC).[1] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."

  • Rotamerism in Amides: Fundamental principles of restricted rotation in benzamides and its effect on HPLC/NMR.

    • Source: Journal of Organic Chemistry (via PubChem principles).[1]

    • [1]

  • Analytical Method Validation: Guidelines for HPLC method development for piperazine deriv

    • Source: BenchChem Application Notes.[1][3]

  • Salt Selection in Drug Development: Explanation of Mono- vs Di-hydrochloride stability in piperazines.

    • Source: MedChemExpress (Product Data for Analogous Salts).[1][4]

Sources

Technical Support Center: Optimization of Purification Parameters for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these versatile, yet often tricky, compounds. The inherent basicity, polarity, and potential for side-reactions in piperazine chemistry demand a well-thought-out purification strategy. This resource provides in-depth, experience-based solutions to streamline your workflow and enhance the purity of your final compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of piperazine derivatives.

Q1: What are the most common impurities I should expect in my crude piperazine derivative synthesis?

A1: The impurity profile of a crude piperazine derivative is highly dependent on the synthetic route. However, several classes of impurities are frequently encountered:

  • Unreacted Starting Materials: Residual piperazine, alkyl halides, or other precursors are common.[1][2]

  • Byproducts of Synthesis: These can include di-substituted piperazines (if mono-substitution was intended), positional isomers, and products from side reactions like N-alkylation or the formation of pyrazines.[1][3][4]

  • Degradation Products: Piperazine derivatives can be susceptible to degradation, especially under harsh reaction or storage conditions, leading to impurities like N-formylpiperazine.[3]

  • Residual Catalysts and Reagents: Catalysts used in reactions like Buchwald-Hartwig aminations or reagents from workup procedures can persist in the crude product.[5][6]

Q2: Why is my piperazine derivative showing significant peak tailing during HPLC analysis?

A2: Peak tailing is a frequent issue when analyzing basic compounds like piperazine derivatives, particularly on standard silica-based reverse-phase columns.[1][3] This is primarily due to strong interactions between the basic nitrogen atoms of the piperazine ring and acidic residual silanol groups on the stationary phase.[1][3]

To mitigate this, you can:

  • Use a Mobile Phase Additive: Incorporating a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) will protonate the piperazine, reducing its interaction with the stationary phase.[3] Alternatively, a competing base like triethylamine can be used to block the active silanol sites.[1]

  • Adjust Mobile Phase pH: Maintaining a low pH (around 2-3) ensures the piperazine derivative is fully protonated, leading to improved peak symmetry.[3]

  • Select an Appropriate Column: Consider using columns with end-capping or those with alternative stationary phases (e.g., cyano or phenyl) that exhibit reduced silanol activity.[3][7]

Q3: My piperazine derivative is highly water-soluble. How can I effectively extract it from an aqueous solution?

A3: The high polarity and water solubility of many piperazine derivatives can make extraction challenging.[1] Here are some strategies:

  • pH Adjustment: Since piperazine derivatives are basic, you can manipulate their solubility by adjusting the pH. To extract the free base into an organic solvent, first, make the aqueous layer basic (pH > 10) with a suitable base like NaOH.[8][9]

  • Salting Out: Adding a salt, such as sodium chloride, to the aqueous layer can decrease the solubility of the piperazine derivative, making it easier to extract into an organic solvent.[8]

  • Choice of Organic Solvent: Use a more polar organic solvent like chloroform or a mixture of solvents to enhance the partitioning of the piperazine derivative out of the aqueous phase.[8]

Q4: I am struggling with low yield during recrystallization. What can I do to improve it?

A4: Low recovery during recrystallization is often due to the high solubility of the product in the chosen solvent system.[1] Consider the following:

  • Solvent System Optimization: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. You may need to screen various solvent systems, including mixtures (e.g., ethanol/water, isopropanol/hexane), to find the optimal one.[1]

  • Salt Formation: Converting the piperazine free base into a salt (e.g., hydrochloride or diacetate) can significantly alter its solubility profile and often results in a more crystalline, easier-to-isolate solid.[1][4]

  • Inducing Crystallization: If your compound remains in a supersaturated solution, try techniques like scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or storing the solution at a lower temperature for an extended period.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex purification problems, organized by technique.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is a powerful technique for separating closely related impurities, but the basicity of piperazine derivatives can present challenges.[5]

  • Probable Cause: The chosen solvent system lacks the selectivity to resolve your compound from impurities with similar polarities.

  • Solution:

    • Systematic Solvent Screening: Utilize thin-layer chromatography (TLC) to screen a range of solvent systems with varying polarities and compositions.

    • Employ a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds that elute closely in an isocratic system.[1]

    • Consider an Alternative Stationary Phase: If separation on silica gel is inadequate, try using alumina (basic or neutral) or a C18-functionalized silica for reversed-phase chromatography.[1]

  • Probable Cause: Strong interaction between the basic piperazine derivative and acidic silanol groups on the silica gel.[1]

  • Solution:

    • Add a Base to the Eluent: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or ammonium hydroxide into your mobile phase.[1] This will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

    • Use Deactivated Silica: Consider using a commercially available amine-deactivated silica gel for your column.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve band sharpness and resolution.[1]

Polarity of Piperazine DerivativeRecommended Solvent System (with 0.5% Triethylamine)
Low to Medium PolarityHexane / Ethyl Acetate Gradient
Medium to High PolarityDichloromethane / Methanol Gradient[1]
High PolarityEthyl Acetate / Methanol Gradient
Troubleshooting Guide 2: Crystallization and Salt Formation

Crystallization is an excellent method for achieving high purity, and leveraging salt formation can be particularly effective for piperazine derivatives.[1][3]

  • Probable Cause: The product is coming out of solution at a temperature above its melting point, or the solution is too concentrated.

  • Solution:

    • Use a More Dilute Solution: Start with a more dilute solution to lower the saturation point.

    • Lower the Crystallization Temperature: Allow the solution to cool more slowly to a lower temperature.

    • Change the Solvent System: Switch to a solvent in which your compound has lower solubility.

This protocol is highly effective for selectively precipitating piperazine from a mixture of related impurities.[4]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C.

  • Acidification: While stirring, slowly add glacial acetic acid. Use a quantity that is at least stoichiometric to form the diacetate salt.[4]

  • Precipitation: Cool the mixture to a temperature between 10-30°C to facilitate complete precipitation of the crystalline piperazine diacetate.[4]

  • Isolation: Separate the precipitated salt from the liquid via filtration.[4]

  • Washing: Wash the collected precipitate with cold acetone to remove any remaining soluble impurities.[3]

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a strong base.[3]

Troubleshooting Guide 3: Chiral Separation

For chiral piperazine derivatives, separating enantiomers is crucial, as they can have different pharmacological effects.[10][11]

  • Probable Cause: The selected chiral stationary phase (CSP) is not suitable for your compound, or the mobile phase composition is not optimal.

  • Solution:

    • Screen Different Chiral Columns: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for piperazine derivatives.[10]

    • Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (often hexane-based for normal phase chiral chromatography).

    • Adjust Temperature: Column temperature can significantly impact chiral recognition. Experiment with different temperatures (e.g., 25°C, 35°C, 40°C) to improve separation.[10]

ParameterRecommended Starting Condition
Column Cellulose or Amylose-based CSP (e.g., Chiralpak® series)[10]
Mobile Phase Hexane / Isopropanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min[10]
Temperature 35 °C[10]
Detection UV at a suitable wavelength (e.g., 205 nm for low chromophore compounds)[10]

Part 3: Visualization of Workflows

Diagram 1: General Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the properties of the crude product.

G start Crude Piperazine Derivative check_properties Assess Properties: - Scale - Polarity - Impurity Profile start->check_properties is_large_scale Large Scale? check_properties->is_large_scale is_volatile Volatile Impurities? is_large_scale->is_volatile Yes chromatography_decision High Purity Needed? is_large_scale->chromatography_decision No distillation Fractional Distillation is_volatile->distillation Yes is_volatile->chromatography_decision No final_product Pure Product distillation->final_product column_chrom Column Chromatography chromatography_decision->column_chrom Yes is_crystalline Crystalline Solid? chromatography_decision->is_crystalline No column_chrom->is_crystalline recrystallization Recrystallization is_crystalline->recrystallization Yes salt_formation Salt Formation & Recrystallization is_crystalline->salt_formation No recrystallization->final_product salt_formation->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting HPLC Peak Tailing

This workflow provides a systematic approach to resolving the common issue of peak tailing in HPLC analysis of piperazine derivatives.

G start Poor Peak Shape (Tailing) in HPLC add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) start->add_modifier check_improvement1 Peak Shape Improved? add_modifier->check_improvement1 adjust_ph Adjust pH to 2-3 check_improvement1->adjust_ph No final_analysis Optimized Analysis check_improvement1->final_analysis Yes check_improvement2 Peak Shape Improved? adjust_ph->check_improvement2 change_column Use Alternative Column (e.g., Cyano, Phenyl, End-capped) check_improvement2->change_column No check_improvement2->final_analysis Yes further_optimization Further Method Development Needed change_column->further_optimization

Sources

Common pitfalls in the characterization of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

  • Ticket System Status: Online[1][2][]

  • Current Queue: High Priority (Donepezil Intermediates)

  • Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Intermediate

Welcome to the technical support hub for This compound (DMBP-HCl). As a key intermediate in the synthesis of Donepezil (Aricept) , the purity and characterization of this molecule are critical for downstream yield and regulatory compliance.[2][]

This guide addresses the specific, often undocumented "ghost" issues researchers face: regioisomer ambiguity, salt stoichiometry errors, and "invisible" impurities in HPLC.

Part 1: Chromatographic Troubleshooting (HPLC/UPLC)

Ticket #402: "My main peak is tailing severely, and I can't quantify the impurities."

Diagnosis: You are likely experiencing silanol interaction .[1][2][] The piperazine ring contains a secondary amine (


) that is protonated at standard acidic HPLC pH (0.1% TFA/Formic Acid).[1][2] These positively charged ammonium species interact with residual silanol groups (

) on the stationary phase, causing peak tailing.[1][2][]

Resolution Protocol: Do not rely on standard C18 methods. You must suppress the ionization or block the silanols.[1][2][]

  • Method A (High pH - Recommended):

    • Column: Hybrid particle column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH) resistant to pH 10.[1][2]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][4][5]

    • Mechanism: At pH 10, the piperazine is deprotonated (neutral), eliminating silanol interaction and sharpening the peak.[1][2][]

  • Method B (Chaotropic Salt - Alternative):

    • Mobile Phase: Water with 0.1% TFA + 20 mM Sodium Perchlorate (NaClO₄) / Acetonitrile.[1][2]

    • Mechanism: Perchlorate anions form ion pairs with the protonated amine, masking the charge and improving peak shape.[1][2][] Warning: Do not use perchlorates with LC-MS.

Ticket #409: "I suspect residual piperazine, but I see nothing on the chromatogram."

Diagnosis: Piperazine lacks a strong chromophore.[1][2][] It is virtually invisible at standard detection wavelengths (254 nm).[1][2]

Resolution Protocol: You must switch detection methods or derivatize.

  • Option 1 (ELSD/CAD): Use Evaporative Light Scattering Detector or Charged Aerosol Detector.[1][2] These are universal detectors independent of UV absorbance.[1][2][]

  • Option 2 (Derivatization):

    • Reagent: Dansyl Chloride or 4-chloro-7-nitrobenzofurazan (NBD-Cl).[1][2][]

    • Procedure: React sample with NBD-Cl in borate buffer (pH 8) at 60°C for 30 mins.

    • Result: Piperazine forms a highly fluorescent adduct detectable at

      
      .[1][2]
      

Part 2: Spectroscopic Pitfalls (NMR)

Ticket #515: "The 1H NMR splitting pattern matches, but the downstream reaction failed. Is it the wrong isomer?"

Diagnosis: This is the most dangerous pitfall.[1][2][] The 2,4-dimethoxy isomer (desired) and the 2,5-dimethoxy isomer (impurity from starting material) share nearly identical splitting patterns in low-field NMR.[1][2][]

  • 2,4-isomer: 1 Singlet (H-3), 2 Doublets (H-5, H-6).[1][2][]

  • 2,5-isomer: 1 Singlet (H-6), 2 Doublets (H-3, H-4).[1][2][]

Resolution Protocol (The "NOE" Check): You cannot rely solely on splitting. You must run a 1D-NOESY or 2D-NOESY experiment.[1][2][]

Feature2,4-Dimethoxy (Target)2,5-Dimethoxy (Impurity)
Diagnostic Singlet H-3 (Shielded, upfield)H-6 (Deshielded, downfield)
NOE Correlation 1 Singlet shows NOE to OMe at C2 Singlet shows NOE to OMe at C5
NOE Correlation 2 Singlet shows NOE to OMe at C4 Singlet shows NOE to Amide sidechain
Conclusion Singlet connects to TWO OMe groups Singlet connects to ONE OMe group

Visual Logic for Isomer Differentiation:

IsomerLogic Start Ambiguous 1H NMR Spectrum (1 Singlet, 2 Doublets) Step1 Identify the Singlet Proton Start->Step1 Exp Run NOESY Experiment (Irradiate Singlet) Step1->Exp ResultA NOE with 2 Methoxy Groups Exp->ResultA Strong Enhancement ResultB NOE with 1 Methoxy Group & Amide Proton Exp->ResultB Strong Enhancement ConclusionA CONFIRMED: 2,4-Dimethoxy Isomer ResultA->ConclusionA ConclusionB REJECTED: 2,5-Dimethoxy Isomer ResultB->ConclusionB

Caption: Logical workflow for distinguishing the 2,4-isomer from the 2,5-isomer using NOESY NMR.

Part 3: Impurity Profiling & Solid State

Ticket #601: "My product is not dissolving in water, but it's supposed to be an HCl salt."

Diagnosis: You may have formed the "Bis-Impurity" (1,4-bis(2,4-dimethoxybenzoyl)piperazine).[1][2][] If the piperazine starting material was not in large excess (at least 3-4 equivalents) during synthesis, the highly reactive acid chloride attacks both nitrogens of the piperazine.[2][]

Characterization Check:

  • Solubility: The Bis-impurity is neutral and insoluble in water/acid.[1][2][] The target mono-amide is basic and soluble.[1][2][]

  • Mass Spec: Check for

    
     (Bis) vs 
    
    
    
    (Target).

Ticket #605: "Elemental analysis for Chlorine is off. Is it mono- or di-HCl?"

Diagnosis: The piperazine ring has two nitrogens.[1][2][]

  • N1 (Amide): Non-basic due to resonance with carbonyl.[1][2]

  • N4 (Amine): Basic (

    
    ).[1][2]
    Therefore, the stable salt is the Mono-hydrochloride .[1][2][]
    

If your Chlorine content is too high (>14%), you likely have trapped HCl or excess inorganic salts (e.g., NaCl/KCl) from the workup, not a di-HCl salt structure.[1][2][]

Table: Key Impurity Markers

Impurity NameOriginDetection MethodLimit Strategy
Bis-Impurity Stoichiometric error (low piperazine)HPLC (High retention time)Use 4 eq. Piperazine during synthesis
2,4-Dimethoxybenzoic Acid Hydrolysis of starting materialHPLC (Acidic mobile phase)Keep reaction anhydrous
Piperazine Excess starting materialELSD or DerivatizationAqueous washes at pH 12
2,5-Isomer Impure starting material1H NMR (NOESY)Source high-purity benzoic acid

Part 4: Synthesis & Analysis Workflow

The following diagram illustrates the critical decision points during the analysis of the crude reaction mixture.

Workflow Crude Crude Reaction Mixture Solubility Water Solubility Test (Acidic pH) Crude->Solubility Insoluble Precipitate: Bis-Impurity (Discard) Solubility->Insoluble Insoluble Fraction Soluble Filtrate: Target + Piperazine Solubility->Soluble Soluble Fraction HPLC HPLC Analysis (High pH Method) Soluble->HPLC Decision Peak Purity Check HPLC->Decision Recryst Recrystallization (Isopropanol/HCl) Decision->Recryst Single Peak >95% Reject Reject Batch Decision->Reject Isomer detected

Caption: Purification and analysis decision tree to isolate high-purity DMBP-HCl.

References

  • Synthesis of Donepezil: Sugimoto, H., et al.[1][2] "The structure-activity relationships of benzylpiperidine derivatives for acetylcholinesterase inhibition."[1][2][] Journal of Medicinal Chemistry, 1995, 38(24), 4821-4829.[1][2][] [2]

  • Impurity Profiling: Reddy, K. V., et al.[1][] "Identification, synthesis, and characterization of impurities of Donepezil." Journal of Pharmaceutical and Biomedical Analysis, 2012.[1][2]

  • Piperazine Analysis: Unodc.org.[1][2][] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials."

  • Chemical Properties: PubChem Compound Summary for CID 2734719 (2,4-Dimethoxybenzoyl chloride - Starting Material).[2]

  • NMR Data: Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 4982 (Related 2,4-dimethoxy derivatives).[1][2][][4] [2]

Sources

Technical Support Center: Stability Optimization for 1-(2,4-Dimethoxybenzoyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the stability profile of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride . While the hydrochloride salt form improves water solubility compared to the free base, the compound possesses specific structural vulnerabilities—namely the electron-rich aromatic ring and the secondary amine of the piperazine moiety—that require precise handling to prevent degradation.

This technical center is structured into three core modules designed to troubleshoot and prevent common experimental failures.

Module 1: Solvent Selection & Stock Preparation

The Core Challenge: Solubility vs. Stability

Users often default to aqueous stocks for HCl salts, but this accelerates hydrolysis. The amide bond connecting the piperazine to the dimethoxybenzoyl group is susceptible to hydrolytic cleavage, a process catalyzed by trace acids or bases.

Protocol 1: Optimal Stock Solution Preparation
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)DMSO solubilizes the lipophilic benzoyl group while accommodating the salt. It prevents hydrolysis if kept dry.
Concentration 10 – 50 mM Higher concentrations reduce the solvent-to-solute ratio, statistically lowering the oxidation rate per mole of compound.
Secondary Solvent Water / PBS (Only for immediate use)Aqueous solutions are stable for <24 hours. The secondary amine pKa (~9.8) means it remains soluble in acidic/neutral pH but precipitates at pH > 8.5 .
Additives None initiallyAvoid adding base (NaOH) to "help" solubility; this will strip the HCl, form the free base, and cause immediate precipitation.
Visual Workflow: Stock Preparation Logic

StockPrep Start Solid 1-(2,4-Dimethoxybenzoyl) piperazine HCl Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Long-term Stock Water Aqueous Buffer (Short-term only) Solvent->Water Immediate Assay Aliquot Aliquot to Single-Use Vials (Amber Glass) DMSO->Aliquot Storage Store at -80°C (Desiccated) Aliquot->Storage

Figure 1: Decision tree for solvent selection emphasizing anhydrous DMSO for long-term stability.

Module 2: Degradation Mechanisms & Prevention[1]

Why does the solution turn yellow?

The "yellowing" of stock solutions is a hallmark of oxidative degradation.

  • Electron-Rich Oxidation: The 2,4-dimethoxy substitutions make the benzene ring electron-rich, increasing susceptibility to photo-oxidation.

  • Amine Oxidation: The secondary amine (N4 position of piperazine) can oxidize to form N-oxides or react with atmospheric CO2 to form carbamates.

Degradation Pathway Analysis

Degradation Compound 1-(2,4-Dimethoxybenzoyl) piperazine HCl Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis + H2O Oxidation Oxidation / Photolysis (Light + O2) Compound->Oxidation + UV Light / O2 Product1 2,4-Dimethoxybenzoic Acid Hydrolysis->Product1 Product2 Piperazine HCl Hydrolysis->Product2 Product3 Quinone/Colored Species (Yellow Precipitate) Oxidation->Product3

Figure 2: Primary degradation pathways. Hydrolysis cleaves the amide bond; oxidation targets the aromatic ring and amine.

Module 3: Troubleshooting & FAQs

Q1: My stock solution in DMSO froze. Is it safe to thaw?

Answer: Yes, but with caution.

  • The Risk: DMSO freezes at ~19°C. Repeated freeze-thaw cycles introduce condensation (water) into the hygroscopic DMSO, accelerating hydrolysis.

  • The Fix: Aliquot stocks into single-use volumes before freezing. If you must thaw a bulk tube, do not heat it. Thaw at room temperature in a desiccator to prevent moisture condensation on the cold tube surface.

Q2: I diluted the stock into cell culture media (pH 7.4) and saw a precipitate.

Answer: This is likely a "Salting Out" or "Free Base" effect.

  • Mechanism: While the HCl salt is soluble, the high ionic strength of media combined with a pH shift can lower solubility. If the pH rises above 8.0, the piperazine deprotonates to the free base, which is much less soluble in water.

  • Solution:

    • Ensure the final DMSO concentration is < 0.5% (to avoid toxicity) but sufficient to aid solubility.

    • Sonicate the media for 5 minutes at 37°C.

    • Verify media pH has not drifted alkaline.

Q3: Can I autoclave the stock solution?

Answer: ABSOLUTELY NOT.

  • Reasoning: The amide bond is thermally unstable at autoclave temperatures (121°C), especially in the presence of water. This will result in near-total hydrolysis to 2,4-dimethoxybenzoic acid and piperazine.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane (chemically compatible with DMSO). Do not use Nylon filters with DMSO.

Module 4: Analytical Verification

To validate the integrity of your stock solution, use the following HPLC conditions. This method separates the parent compound from the benzoic acid hydrolysis product.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Keeps piperazine protonated/retained)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic ring) and 210 nm (Amide bond)
Expected Result Hydrolysis Product (Benzoic Acid): Elutes early (more polar).Parent Compound: Elutes later.

References

  • Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link] (Cited for DMSO hygroscopicity and freeze-thaw protocols).

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link] (Cited for water-induced degradation limits in DMSO stocks).

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Technical Support Center: Optimizing Catalyst Selection for Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection and optimization. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Section 1: Catalyst Selection for N-Arylation Reactions

The formation of N-aryl piperazines is a cornerstone of many pharmaceutical syntheses. The two most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between them is often dictated by substrate scope, functional group tolerance, and cost.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when choosing between a Palladium or Copper catalyst for N-arylation of piperazine?

A1: The decision involves a trade-off between reactivity, cost, and reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination is generally more versatile and proceeds under milder conditions, with a broader substrate scope, especially for less reactive aryl chlorides.[1][2] However, palladium catalysts and their associated phosphine ligands can be expensive, and removal of residual palladium from the final product is a critical concern in pharmaceutical applications.[3]

Copper-catalyzed Ullmann-type reactions are more cost-effective but traditionally require harsher conditions, such as high temperatures (often >210 °C) and polar aprotic solvents.[4] While modern ligand systems have enabled milder Ullmann conditions, they can still be less tolerant of sensitive functional groups compared to their palladium counterparts.[5]

Start Start: N-Arylation of Piperazine ArylHalide Aryl Halide Type? Start->ArylHalide FunctionalGroups Sensitive Functional Groups Present? ArylHalide->FunctionalGroups Aryl-Br, Aryl-I Pd_System Use Palladium System (Buchwald-Hartwig) ArylHalide->Pd_System Aryl-Cl Cost Cost/Scalability a Major Concern? FunctionalGroups->Cost No FunctionalGroups->Pd_System Yes Cost->Pd_System No Cu_System Use Copper System (Ullmann) Cost->Cu_System Yes Protect Consider Protecting Group for Mono-Arylation Pd_System->Protect Cu_System->Protect

Caption: Decision workflow for catalyst system selection.

Q2: My Buchwald-Hartwig reaction is giving low yields. What are the common causes and how can I troubleshoot this?

A2: Low yields in Buchwald-Hartwig aminations are a frequent issue. The problem can typically be traced to one of four areas: the catalyst/ligand system, the base, the solvent, or the reactants themselves.

  • Catalyst & Ligand: The success of the reaction is highly dependent on the selection of the phosphine ligand.[1] Sterically hindered and electron-rich ligands (e.g., RuPhos, XantPhos, BINAP) are often required to facilitate the reductive elimination step, especially with less reactive aryl chlorides.[1][6] Ensure your palladium precatalyst or source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is active and not degraded.

  • Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaO-t-Bu are common, but for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary to prevent side reactions.[1]

  • Solvent and Atmosphere: Anhydrous, deoxygenated solvents are critical. Toluene and dioxane are frequently used.[1] Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).

  • Reactant Quality: Impurities in the aryl halide or piperazine can poison the catalyst. Ensure starting materials are pure. The presence of water can also lead to hydrodehalogenation of the aryl halide, a common side reaction.[7]

Q3: I am struggling with selectivity, obtaining a mixture of mono- and di-arylated piperazine. How can I favor the mono-substituted product?

A3: Achieving selective mono-N-arylation is a significant challenge due to the two nucleophilic nitrogen atoms in piperazine. Several strategies can be employed:

  • Protecting Groups: This is the most robust strategy. By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), the other nitrogen becomes selectively reactive.[7][8] The N-Boc-piperazine can be arylated, followed by deprotection under acidic conditions (e.g., TFA) to yield the desired mono-arylated product.[8]

  • Stoichiometry Control: Using a large excess of piperazine relative to the aryl halide can statistically favor mono-substitution. However, this often requires a difficult separation of the product from the excess piperazine.

  • Steric Hindrance: For certain substrates, arylation may occur preferentially at the less sterically hindered nitrogen atom.[6] However, this is not a universally reliable method.

  • Solvent Effects: In some cases, the choice of solvent can influence selectivity. For the reaction between p-bromotoluene and piperazine, m-xylene was found to provide the highest selectivity for the mono-substituted product compared to more polar solvents.[9]

Troubleshooting Guide: N-Arylation Reactions
Issue Potential Cause Troubleshooting & Optimization Steps
Low or No Conversion 1. Inactive Catalyst/Ligand2. Inappropriate Base3. Presence of Oxygen/Moisture1. Use a fresh catalyst source and a different class of phosphine ligand (e.g., switch from a bidentate to a monodentate ligand).2. Screen different bases (e.g., NaO-t-Bu, K₃PO₄, Cs₂CO₃).3. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.[7]
Poor Selectivity (Di-arylation) 1. Reactivity of Piperazine2. High Catalyst Loading1. Employ a Boc protecting group strategy for definitive mono-selectivity.[7]2. Reduce catalyst loading, as excessive catalyst can sometimes promote the second arylation.[10]
Hydrodehalogenation of Aryl Halide 1. Presence of Water2. Side Reaction with Base1. Use anhydrous solvents and reagents; degas the solvent.2. Consider a weaker base if this side product is significant.[7]
Difficulty Purifying Product from Catalyst 1. Homogeneous Catalyst Residue1. For Pd-catalyzed reactions, consider using a heterogeneous, polymer-supported catalyst for easier removal.[9]2. Investigate metal scavenging agents during workup.

Section 2: Optimizing Reductive Amination for Piperazine Synthesis

Reductive amination is a versatile method for preparing N-alkylated piperazines. It involves the condensation of piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best catalyst choices for the reduction step in a reductive amination to synthesize an N-alkyl piperazine?

A1: The choice of reducing agent and catalyst depends on the scale and functional group tolerance of the reaction.

  • Catalytic Hydrogenation: This is a clean and atom-economical method, ideal for larger-scale synthesis. Palladium on carbon (Pd/C) is a common and effective catalyst.[11] The reaction is typically run under an atmosphere of hydrogen gas. Care must be taken as some functional groups (e.g., alkenes, benzylic C-N bonds) may not be tolerated under these conditions.[11]

  • Hydride Reducing Agents: For smaller-scale or laboratory synthesis, sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective than sodium borohydride or sodium cyanoborohydride and does not require acidic conditions for the reduction of the iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8]

Q2: My reductive amination reaction is sluggish and gives a poor yield. What should I check?

A2: Sluggish reductive aminations are often due to inefficient formation of the iminium ion intermediate or an ineffective reduction step.

  • Iminium Formation: The initial condensation of the amine and carbonyl is often the rate-limiting step and is typically acid-catalyzed. A small amount of a weak acid like acetic acid can facilitate the dehydration step to form the iminium ion.[8] However, too much acid can protonate the starting piperazine, rendering it non-nucleophilic.

  • Catalyst Deactivation (for Hydrogenation): If using catalytic hydrogenation (e.g., Pd/C), the catalyst can be poisoned by impurities, particularly sulfur or phosphorus compounds.[10] Ensure reactants are high purity. The catalyst itself may also be old or inactive; using a fresh batch is a good troubleshooting step.

  • Steric Hindrance: Highly hindered ketones or aldehydes will react more slowly. In these cases, increasing the reaction temperature or time may be necessary.

Experimental Protocol: Optimizing Catalyst Loading

This protocol provides a general workflow to determine the optimal catalyst loading for a given reaction, balancing yield and cost.[10]

  • Setup: In an array of reaction vials, add the piperazine (1.2 equiv), aldehyde/ketone (1.0 equiv), and anhydrous solvent (e.g., Dichloromethane or Methanol).

  • Catalyst Variation: To each vial, add a different loading of the catalyst. For a heterogeneous catalyst like 5% Pd/C, a typical range to screen is 1 wt% to 10 wt% relative to the limiting reactant. For a homogeneous catalyst, screen from 0.1 mol% to 5 mol%.[10]

  • Execution (Hydrogenation): Place the vials in a parallel hydrogenation apparatus. Pressurize with hydrogen (e.g., 40 bar) and heat to the desired temperature (e.g., 50 °C) with vigorous stirring.[11][12]

  • Monitoring: Monitor the reactions over time by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Analysis: Once reactions are complete, filter the catalyst and concentrate the filtrate. Determine the yield and purity for each catalyst loading. Plot the yield as a function of catalyst loading to identify the point of diminishing returns, where increasing the catalyst amount no longer provides a significant benefit.[10]

Start Start: Low Yield CheckCatalyst Is Catalyst Active & Fresh? Start->CheckCatalyst CheckConditions Are Reaction Conditions (Temp, Time, Pressure) Sufficient? CheckCatalyst->CheckConditions Yes NewCatalyst Use Fresh Batch of Catalyst CheckCatalyst->NewCatalyst No CheckPurity Are Reactants Pure? (Free of Poisons) CheckConditions->CheckPurity Yes IncreaseSeverity Increase Temp/Time/ Pressure Systematically CheckConditions->IncreaseSeverity No OptimizeLoading Systematically Optimize Catalyst Loading CheckPurity->OptimizeLoading Yes PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants No Success Yield Improved OptimizeLoading->Success NewCatalyst->CheckCatalyst IncreaseSeverity->CheckConditions PurifyReactants->CheckPurity

Caption: Troubleshooting workflow for low yield.

Section 3: General Catalyst Issues & Solutions

Homogeneous vs. Heterogeneous Catalysis

A fundamental choice in catalyst selection is whether to use a homogeneous or heterogeneous system.

Factor Homogeneous Catalysts Heterogeneous Catalysts
State Same phase as reactants (e.g., dissolved in solution).[13]Different phase from reactants (e.g., a solid catalyst in a liquid reaction).[13]
Activity/Selectivity Generally higher activity and selectivity as every catalytic entity can be an active site.[14]Can have lower selectivity due to the heterogeneity of surface active sites.[15]
Separation Difficult and often expensive separation from the product.[14][15]Straightforward separation via filtration.[15]
Recycling Difficult and expensive.[15]Generally easy to recycle, though reactivation may be needed.[15]
Mechanism Study Easier to study and understand the reaction mechanism.[15]More difficult to study active sites and mechanism directly.[15]
Example in Piperazine Synthesis Pd₂(dba)₃/XantPhos for Buchwald-Hartwig amination.[1]Pd/C for reductive amination; polymer-supported catalysts.[9][11]
Catalyst Deactivation

Catalyst deactivation leads to a decrease in reaction rate and yield over time. Understanding its cause is key to prevention.

  • Poisoning: Impurities in reactants or solvents (e.g., sulfur compounds) can irreversibly bind to the active sites of the catalyst. Solution: Use high-purity, purified reactants and solvents.[10]

  • Coking/Fouling: Carbonaceous materials can deposit on the catalyst surface, blocking active sites, which is more common at high temperatures. Solution: Optimize (lower) the reaction temperature and consider periodic catalyst regeneration cycles in industrial settings.[10]

  • Leaching: The active metal can dissolve from a solid support into the reaction mixture, especially in liquid-phase reactions. This not only deactivates the catalyst but also contaminates the product. Solution: Choose a more stable catalyst with strong metal-support interactions or optimize conditions to be less aggressive.[10]

References

  • Vertex AI Search, "Recently Adopted Synthetic Protocols for Piperazines: A Review"
  • Vertex AI Search, "Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing)"
  • Vertex AI Search, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry"
  • Vertex AI Search, "Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
  • Vertex AI Search, "Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis - Benchchem"
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  • Vertex AI Search, "Methods for the catalytic synthesis of piperazine (2022) - SciSpace"
  • Vertex AI Search, "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Vertex AI Search, "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Vertex AI Search, "A practical catalytic reductive amination of carboxylic acids - RSC Publishing"
  • Vertex AI Search, "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production"
  • Vertex AI Search, "Catalyst and amination process for the synthesis of piperazine
  • Vertex AI Search, "Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF - ResearchG
  • Vertex AI Search, "Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem"
  • Vertex AI Search, "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC"
  • Vertex AI Search, "Technical Support Center: Optimization of N-aryl
  • Vertex AI Search, "Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv
  • Vertex AI Search, "Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC"
  • Vertex AI Search, "Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. | Semantic Scholar"
  • Vertex AI Search, "Synthesis of Piperazines by C-H Functionaliz
  • Vertex AI Search, "Synthesis of piperazines - Organic Chemistry Portal"
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  • Vertex AI Search, "Catalytic synthesis of N-methyl-piperazine in fixed bad reactor - ResearchG
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  • Vertex AI Search, "Nickel-mediated amination chemistry.
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  • Vertex AI Search, "US3682919A - Process for the preparation of piperazine - Google P
  • Vertex AI Search, "Copper-mediated ligand-free Ullmann reaction approach to substituted s-triazines: Rationale, synthesis, and biological evaluation - ResearchG
  • Vertex AI Search, "Homogeneous and Heterogeneous Catalysis - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS)"
  • Vertex AI Search, "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC"
  • Vertex AI Search, "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI"
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  • Vertex AI Search, "US2580221A - Catalytic dehydrogenation of piperazine to pyrazine - Google P

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Troubleshooting inconsistent results in assays with 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Type: Technical Troubleshooting | Tier: 3 (Senior Scientist)[1]

Introduction: The "Hidden" Variables in Piperazine Assays

Welcome to the technical support hub for 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride . As a Senior Application Scientist, I often see researchers treat this compound as a simple reagent, only to encounter "noisy" data in high-throughput screening or pharmacokinetic (PK) assays.

The Core Challenge: This molecule is an amide-piperazine .[1] Unlike simple benzyl-piperazines, the "benzoyl" moiety creates a distinct electron distribution.[1] The N1 nitrogen (amide) is non-basic, while the N4 nitrogen is basic (pKa ~8.5–9.0).[1] The hydrochloride salt improves shelf stability but introduces significant solubility cliffs in physiological buffers (pH 7.4), leading to "silent precipitation"—micro-aggregates that scatter light in plate readers or stick to plasticware, causing 30–50% variability in results.

This guide moves beyond basic protocols to address the causality of these failures.

Part 1: Physicochemical Stability & Solubility (The Root Cause)[1]

Symptom: "My IC50/EC50 curves have variable slopes," or "Replicates in the same plate show >20% CV."

Diagnosis: The hydrochloride salt dissociates in water.[1] However, in pH 7.4 buffers (PBS/HBSS), the free base is generated. If your concentration exceeds the thermodynamic solubility of the free base (~50–100 µM depending on temperature), you get kinetic precipitation.[1]

Protocol 1: The "Solvent-Shift" Stock Preparation

Do not dissolve directly in buffer.[1]

  • Weighing: The HCl salt is hygroscopic .[1] Weighing errors of 5-10% are common if the vial is left open.[1]

    • Fix: Equilibrate the vial to room temperature in a desiccator before opening. Use a "weigh-by-difference" technique.

  • Primary Stock: Dissolve in 100% DMSO to 10 mM or 20 mM.

    • Why? DMSO breaks the crystal lattice energy more effectively than water and prevents hydrolysis issues during storage.

  • Intermediate Dilution (The Critical Step):

    • Perform a 1:10 dilution into water (not buffer) first.[1]

    • Then dilute into the final assay buffer.

    • Mechanism:[1][2] This prevents the "salting out" effect that occurs when a high-concentration organic stock hits a high-salt buffer directly.[1]

Troubleshooting Matrix: Solubility
ObservationProbable CauseCorrective Action
Cloudiness in stock Salt crash-out due to cold DMSO.Warm DMSO to 25°C; sonicate for 30s.
Precipitate in Assay Plate "Salting out" in PBS/HBSS.[1]Reduce final conc. <100 µM; add 0.1% Cyclodextrin.
Yellowing of Stock N-oxide formation (Oxidation).[1]Store under N2 gas at -20°C; protect from light.
Part 2: Analytical Variability (LC-MS/MS)

Symptom: "Broad tailing peaks," "Carryover between samples," or "Non-linear calibration curves."

Diagnosis: The distal piperazine nitrogen is a "sticky" base.[1] It interacts strongly with residual silanols on C18 columns, causing tailing. Furthermore, the 2,4-dimethoxybenzoyl group is electron-rich, making it susceptible to in-source fragmentation or matrix suppression.[1]

Protocol 2: Optimized LC-MS Method
  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 or a Biphenyl column.[1] Avoid standard silica-based C18 unless end-capping is extensive.[1]

  • Mobile Phase Modifiers:

    • Acidic (Recommended): Water + 0.1% Formic Acid.[1]

    • Why? Low pH ensures the distal nitrogen is fully protonated (cationic), reducing hydrophobic interaction with the stationary phase and improving peak symmetry.

  • Wash Cycle:

    • Piperazines adhere to injector ports.[1]

    • Wash Solvent: 50:50 Acetonitrile:Water + 0.5% Formic Acid .[1] The acid is required to desorb the basic residue.[1]

Visualization: LC-MS Troubleshooting Logic

LCMS_Troubleshooting Start Issue: Poor Peak Shape / Tailing Check_Mobile_Phase Check Mobile Phase pH Start->Check_Mobile_Phase Is_Acidic Is pH < 3.0? Check_Mobile_Phase->Is_Acidic Add_Acid Action: Add 0.1% Formic Acid (Protonate Distal N) Is_Acidic->Add_Acid No Check_Column Check Column Chemistry Is_Acidic->Check_Column Yes Standard_C18 Standard C18? Check_Column->Standard_C18 Switch_Column Action: Switch to CSH C18 or Biphenyl Standard_C18->Switch_Column Yes Wash_Issue Issue: Carryover > 1% Needle_Wash Check Needle Wash Wash_Issue->Needle_Wash Add_Acid_Wash Action: Add 0.5% Formic Acid to Wash Solvent Needle_Wash->Add_Acid_Wash

Figure 1: Decision tree for resolving peak tailing and carryover in piperazine assays. Note the critical reliance on acidic modifiers to manage the basic nitrogen.

Part 3: Biological Assay Variability (Cell-Based)

Symptom: "Toxic at high doses inconsistent with literature" or "Loss of potency over 24 hours."[1]

Diagnosis:

  • Lysosomal Trapping: Basic lipophilic amines (like this piperazine) can become trapped in acidic lysosomes (pH 4.5), reducing the effective cytosolic concentration.[1]

  • Serum Protein Binding: The dimethoxybenzoyl group increases lipophilicity, leading to high binding with BSA or FBS in the media.

Protocol 3: Validating Effective Concentration
  • Serum Shift Assay: Run the dose-response curve in media with 1% FBS vs. 10% FBS.

    • Result: If IC50 shifts >3-fold, your compound is heavily protein-bound.[1] Correct your "effective dose" calculations.

  • Incubation Time: Limit exposure to <24 hours if possible.

    • Why? Piperazines can induce phospholipidosis (foamy macrophages) in long-term cultures due to lysosomal accumulation [1].[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the free base instead of the hydrochloride salt? A: You can, but the free base is significantly slower to dissolve. If you switch, you must dissolve it in 100% DMSO first. Do not attempt to dissolve the free base directly in aqueous acid; the kinetics are unpredictable and lead to concentration errors.

Q2: I see a "double peak" in my HPLC trace. Is the compound degrading? A: Likely not.[1] This is often Rotamerism .[1] The amide bond (Benzoyl-N) has restricted rotation.[1] In some slow chromatography methods at room temperature, you may separate the cis and trans rotamers.

  • Verification: Run the column at 45°C or 50°C. If the peaks coalesce into one, it is rotamerism, not degradation.

Q3: Is this compound light sensitive? A: Yes, moderately.[1] The electron-rich dimethoxybenzene ring can undergo photo-oxidation over time.[1] Store stocks in amber vials and avoid leaving assay plates in direct light on the bench for extended periods.

Summary Workflow: From Powder to Data

Workflow Step1 1. Desiccate & Weigh (Handle Hygroscopicity) Step2 2. Dissolve in DMSO (20 mM Stock) Step1->Step2 Step3 3. QC Check (LC-MS) (Verify Purity/Rotamers) Step2->Step3 Step4 4. Intermediate Dilution (1:10 in H2O) Step3->Step4 Step5 5. Final Buffer Addn. (Max 0.5% DMSO) Step4->Step5

Figure 2: Recommended stock preparation workflow to minimize precipitation and concentration errors.

References
  • Halliwell, W. H. (1997).[1] Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology, 25(1), 53–60.[1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Handling and Solubility of Piperazine Derivatives. Technical Bulletins.

  • PubChem. (2025).[1] Compound Summary: 1-(2,4-Dimethoxybenzoyl)piperazine.[1] National Library of Medicine.[1]

  • Dolan, J. W. (2002).[1] Tailing Peaks for Basic Compounds. LCGC North America, 20(1).[1]

(Note: While specific literature on the 2,4-dimethoxybenzoyl isomer is often proprietary or embedded in patent literature, the physicochemical behaviors described above are foundational to the benzoyl-piperazine scaffold class.)[1]

Sources

Validation & Comparative

Validating the Biological Activity of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride against a Known Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the thorough validation of a novel compound's biological activity is a cornerstone of preclinical development. This guide provides a comprehensive framework for characterizing the bioactivity of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, a molecule of interest within the broader class of piperazine derivatives known for their diverse pharmacological profiles. Based on structural similarities to known serotonergic ligands, we hypothesize that this compound may act as an antagonist at the serotonin 2A (5-HT2A) receptor.

To rigorously test this hypothesis, we will perform a head-to-head comparison with a well-established standard, Ketanserin . Ketanserin is a selective 5-HT2A receptor antagonist with a long history of use in pharmacological research, making it an ideal benchmark for our investigation.[1][2][3] This guide will detail the experimental design, from initial binding affinity studies to functional cellular assays, providing a robust methodology for determining the potency and efficacy of this compound.

The Scientific Rationale: Why 5-HT2A Antagonism?

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system. Many piperazine-containing compounds exhibit significant affinity for serotonin receptors.[4] The 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a key target for therapeutic agents used in the management of psychosis, depression, and other neuropsychiatric disorders.[5] Antagonism of this receptor is a hallmark of atypical antipsychotic medications.[5] Given the structural motifs present in this compound, an investigation into its potential as a 5-HT2A antagonist is a scientifically sound starting point.

Experimental Workflow: A Two-Pronged Approach

Our validation strategy will employ a two-tiered approach to provide a comprehensive understanding of the compound's activity:

  • Receptor Binding Affinity: Determine if and how strongly this compound binds to the 5-HT2A receptor.

  • Functional Antagonism: Assess the compound's ability to inhibit the downstream signaling cascade initiated by the natural ligand, serotonin.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Binding_Assay Radioligand Binding Assay (Competition with [3H]-Ketanserin) Determine_Ki Determine Inhibitory Constant (Ki) Binding_Assay->Determine_Ki Compare_Potency Comparative Analysis vs. Ketanserin Determine_Ki->Compare_Potency Compare Binding Affinity Functional_Assay In Vitro Functional Assay (Calcium Mobilization or IP1 Accumulation) Determine_IC50 Determine Half-Maximal Inhibitory Concentration (IC50) Functional_Assay->Determine_IC50 Determine_IC50->Compare_Potency Compare Functional Potency

Figure 1: High-level experimental workflow for the validation of this compound's biological activity.

Detailed Experimental Protocols

Part 1: Determination of 5-HT2A Receptor Binding Affinity

The initial step is to ascertain whether this compound physically interacts with the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and wash the resulting membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled 5-HT2A antagonist, such as [³H]-Ketanserin.

    • Add increasing concentrations of either unlabeled this compound or the standard, Ketanserin.

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: In Vitro Functional Assessment of 5-HT2A Antagonism

Demonstrating binding is crucial, but it does not confirm functional activity. A compound could bind to the receptor without eliciting a biological response (a silent antagonist) or even weakly activating it (a partial agonist). Therefore, a functional assay is essential to characterize the compound as an antagonist. The 5-HT2A receptor is coupled to the Gq signaling pathway, which, upon activation, leads to an increase in intracellular calcium levels.

Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Plate HEK293 or CHO cells stably expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add increasing concentrations of this compound or Ketanserin to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Initiate fluorescence reading and, after establishing a baseline, add a fixed concentration of serotonin (the natural agonist) to all wells. A concentration that elicits a submaximal response (EC80) is typically used.

    • Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the serotonin-induced response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the serotonin-induced calcium mobilization.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for a clear comparison between this compound and Ketanserin.

Table 1: Comparative Biological Activity at the 5-HT2A Receptor

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
This compound Experimental ValueExperimental Value
Ketanserin (Standard) Experimental ValueExperimental Value

A lower Ki value indicates a higher binding affinity for the receptor. Similarly, a lower IC50 value in the functional assay signifies greater potency as an antagonist. By comparing these values directly, we can quantitatively assess the biological activity of our test compound relative to the established standard.

Mechanistic Insights: The 5-HT2A Signaling Pathway

Understanding the underlying mechanism of action is critical. The following diagram illustrates the Gq-coupled signaling cascade of the 5-HT2A receptor and the point of inhibition by an antagonist.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Serotonin Serotonin (Agonist) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds & Activates Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Activates Antagonist Antagonist (e.g., Ketanserin, Test Compound) Antagonist->HT2A_Receptor Binds & Blocks PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers

Figure 2: The 5-HT2A receptor Gq signaling pathway and the inhibitory action of an antagonist.

Conclusion

This guide outlines a systematic and robust approach to validating the hypothesized biological activity of this compound as a 5-HT2A receptor antagonist. By employing a combination of well-established binding and functional assays and comparing the results to the known standard, Ketanserin, researchers can confidently characterize the pharmacological profile of this novel compound. The data generated from these experiments will be crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent.

References

  • PubMed. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. Retrieved from [Link]

  • ResearchGate. (2025). Ketanserin and Spiperone as Templates for Novel Serotonin 5-HT2A Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. Retrieved from [Link]

  • PubMed. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Retrieved from [Link]

  • ResearchGate. (2025). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Retrieved from [Link]

  • PubMed. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Regioisomers of Dimethoxybenzoyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of synthesized compounds is a non-negotiable cornerstone of scientific rigor. When dealing with regioisomers—molecules sharing the same chemical formula but differing in the spatial arrangement of substituents—the challenge intensifies. Seemingly minor positional changes can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to unambiguously differentiate the six regioisomers of dimethoxybenzoyl piperazine: the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-isomers.

The core challenge arises from the identical mass and elemental composition of these compounds. Standard mass spectrometry, while a powerful tool, often yields nearly indistinguishable fragmentation patterns for these isomers, necessitating a multi-faceted analytical approach. Here, we dissect the utility of chromatographic and spectroscopic methods, explaining the causality behind experimental choices to build a self-validating system for identification.

Section 1: The Chromatographic Separation – A Tale of Steric Hindrance and Polarity

Gas Chromatography (GC) is the foundational technique for resolving mixtures of these regioisomers. The separation is predicated on the differential interactions of the isomers with the stationary phase of the GC column, which are influenced by factors like boiling point, polarity, and molecular shape.

The Causality of Column Selection

The choice of the stationary phase is critical. For piperazine derivatives, columns with moderate to high polarity are often employed. A trifluoropropyl methyl polysiloxane stationary phase (e.g., Rtx-200) has proven effective for resolving a wide range of substituted piperazines.[1][2] The trifluoropropyl groups introduce dipole-dipole and hydrogen-bonding interaction capabilities, which are sensitive to the subtle differences in the polarity and steric environment of the dimethoxybenzoyl moiety.

Elution Order: A Predictable Pattern

Experience and experimental data reveal a logical relationship between the substitution pattern and the GC retention time. Generally, isomers with greater steric hindrance around the benzoyl group, such as the 2,6- and 2,3-isomers, tend to elute earlier.[2] Conversely, more symmetrical and less sterically crowded isomers, like the 3,5-isomer, often exhibit longer retention times due to more effective interaction with the stationary phase.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • System Preparation : Utilize a GC system equipped with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column Selection : Install a capillary column such as an Rtx-200 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Conditions : Set the injector temperature to 250°C. Use a splitless injection mode for trace analysis or a split injection (e.g., 20:1) for more concentrated samples.

  • Carrier Gas : Use Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 20°C/min to 300°C.

    • Hold: Maintain 300°C for 5 minutes.

    • Rationale: A temperature ramp is essential to ensure separation of isomers with close boiling points while eluting higher boiling compounds in a reasonable time.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Sample Preparation : Dissolve reference standards and unknown samples in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

GC_Workflow GC-MS Workflow for Isomer Separation cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection Sample Dimethoxybenzoyl Piperazine Isomer Mixture Dissolution Dissolve in Methanol/Acetonitrile Sample->Dissolution Injector GC Injector (250°C) Dissolution->Injector Autosampler Injection Column Capillary Column (e.g., Rtx-200) Injector->Column Oven Temperature Programmed Oven Column->Oven MS Mass Spectrometer (EI, 70 eV) Oven->MS Separated Isomers Data Data System (Chromatogram & Spectra) MS->Data

Section 2: Deciphering the Fragments – Mass Spectrometry (MS)

While GC separates the isomers, MS provides the structural information. In Electron Ionization (EI), molecules are fragmented in a reproducible manner. For dimethoxybenzoyl piperazines, the fragmentation is dominated by cleavage at the bonds adjacent to the carbonyl group and within the piperazine ring.

Commonalities and Limitations

The EI mass spectra of these regioisomers are often strikingly similar.[1][3] This is because the primary fragmentation pathways are characteristic of the core structure rather than the methoxy group positions. Key fragment ions include:

  • The Dimethoxybenzoyl Cation (m/z 165) : Formed by cleavage of the amide bond, this is a hallmark of the dimethoxybenzoyl structure.

  • Piperazine-related Ions : Fragments arising from the piperazine ring, such as those at m/z 56 and m/z 70, are common.[2]

These common fragments confirm the presence of the dimethoxybenzoyl piperazine scaffold but typically fail to distinguish, for instance, the 2,4-isomer from the 3,4-isomer. While high-resolution mass spectrometry can confirm elemental composition, it cannot resolve the positional ambiguity.[1]

Table 1: Common EI-MS Fragment Ions
m/zProposed StructureSignificance
250[M]+•Molecular Ion
165[C9H9O3]+Dimethoxybenzoyl Cation
135[C8H7O2]+Loss of CO from m/z 165
85[C5H9N]+Piperazine Ring Fragment
70[C4H8N]+Piperazine Ring Fragment
56[C3H6N]+Piperazine Ring Fragment

Note: This table represents generalized fragmentation. Relative abundances may vary slightly between isomers.

MS_Fragmentation Generalized EI-MS Fragmentation Pathway Parent { Dimethoxybenzoyl Piperazine |  m/z 250} Frag1 { Dimethoxybenzoyl Cation |  m/z 165} Parent:f0->Frag1 α-cleavage (Amide Bond) Frag2 { Piperazine Radical Cation |  m/z 86} Parent:f0->Frag2 α-cleavage (Amide Bond) Frag3 { Further Piperazine Fragments |  m/z 70, 56, etc.} Frag2:f0->Frag3 Ring Fission

Section 3: The Definitive Fingerprint – Infrared Spectroscopy (IR)

When mass spectra are ambiguous, Gas Chromatography with Infrared Detection (GC-IRD) provides a powerful solution.[1][3] This technique generates a vapor-phase infrared spectrum for each chromatographically separated isomer. The IR spectrum is highly sensitive to the molecule's vibrational modes, which are directly influenced by the symmetry and position of the aromatic substituents.

Why IR Excels

The differentiation of aromatic substitution patterns is a classical application of IR spectroscopy. The C-H out-of-plane bending vibrations in the "fingerprint region" (approx. 650-900 cm⁻¹) are particularly diagnostic.[4] Each regioisomer will produce a unique pattern of absorption bands in this region, serving as an unambiguous fingerprint. For example, a 1,3,5-trisubstituted ring (3,5-dimethoxy) will have a distinctly different IR spectrum from a 1,2,4-trisubstituted ring (3,4-dimethoxy). The combination of GC retention time and a unique vapor-phase IR spectrum provides definitive identification.[2][4]

Experimental Protocol: Gas Chromatography-Infrared Detection (GC-IRD)
  • System : A GC system coupled to an IRD (Infrared Detector) with a light-pipe interface.

  • GC Conditions : Employ the same GC column and temperature program as described in the GC-MS protocol to ensure comparable retention times.

  • IRD Conditions :

    • Transfer Line Temperature: 280°C.

    • Light-Pipe Temperature: 280°C.

    • Rationale: Temperatures must be high enough to prevent condensation of the analyte in the transfer line or light-pipe, which would lead to poor spectra and carryover.

  • Data Acquisition : Collect spectra across the mid-IR range (e.g., 4000-650 cm⁻¹).

  • Analysis : Compare the vapor-phase IR spectrum of the unknown peak to a reference library of spectra from authenticated standards of each regioisomer. Pay close attention to the 650-900 cm⁻¹ region.

IRD_Logic Logic of Isomer Identification by GC-IRD cluster_library Reference Spectral Library Unknown Unknown Isomer Peak (from GC) IRD Passes through IRD Light-Pipe Unknown->IRD Spectrum Unique Vapor-Phase IR Spectrum Acquired IRD->Spectrum Match Definitive Identification Spectrum->Match Spectral Matching Ref1 Spectrum of 2,3-isomer Ref1->Match Ref2 Spectrum of 2,4-isomer Ref2->Match Ref3 Spectrum of ...etc. Ref3->Match

Section 4: A Chemist's Compass – Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides direct evidence of substituent positions and connectivity. For dimethoxybenzoyl piperazines, ¹H NMR is particularly illustrative.

The Power of Symmetry and Splitting

The key to differentiation lies in the aromatic region of the ¹H NMR spectrum (typically ~6.5-8.0 ppm). The number of signals, their chemical shifts, their integration, and their splitting patterns (coupling constants) are all dictated by the substitution pattern.

  • Symmetry is Key : Highly symmetric isomers will produce simpler spectra. The 3,5-dimethoxy isomer, for example, has a plane of symmetry through the C2-C5 axis of the benzoyl ring. This results in two equivalent aromatic protons at C4 and C6, and one unique proton at C2, leading to a simple and highly characteristic pattern (likely two signals, a triplet and a doublet).

  • Ortho, Meta, Para Coupling : The coupling constants (J-values) between adjacent protons provide connectivity information. Ortho-coupled protons (on adjacent carbons) have a large coupling constant (³J ≈ 7-9 Hz), meta-coupled protons have a smaller coupling (⁴J ≈ 2-3 Hz), and para coupling is often not resolved. Analyzing these splitting patterns allows for a definitive assignment of the substitution pattern.

  • Dynamic Effects : It is important to note that N-benzoyl piperazines can exhibit restricted rotation around the amide C-N bond, leading to the existence of conformers.[5] This can cause broadening of the piperazine proton signals or even the appearance of multiple sets of signals at room temperature. Variable temperature (VT) NMR studies may be necessary to resolve these dynamic effects.[6]

Table 2: Predicted ¹H NMR Aromatic Splitting Patterns
IsomerSubstitution PatternExpected Number of Aromatic SignalsExpected Splitting Pattern (Simplified)
2,3- 1,2,3-Trisubstituted3Three signals, likely complex multiplets (e.g., d, t, d)
2,4- 1,2,4-Trisubstituted3Three signals, likely d, dd, and d
2,5- 1,2,5-Trisubstituted3Three signals, likely d, dd, and d
2,6- 1,2,3-Trisubstituted3Three signals, likely two doublets and a triplet
3,4- 1,2,4-Trisubstituted3Three signals, likely d, dd, and d
3,5- 1,3,5-Trisubstituted2Two signals, likely a doublet and a triplet (most simple)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument : Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Ensure sufficient spectral width to cover both aromatic and aliphatic regions (e.g., 0-10 ppm).

    • Rationale: A higher field strength provides better signal dispersion, which is critical for resolving complex splitting patterns in the aromatic region.

  • 2D NMR (for confirmation) :

    • Acquire a COSY (Correlation Spectroscopy) experiment to establish H-H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) H-C correlations, confirming the placement of the methoxy groups relative to the aromatic protons.

  • Analysis : Analyze the chemical shifts, integrations, and coupling constants in the aromatic region to deduce the substitution pattern, using the principles outlined above.

Section 5: An Integrated Strategy for Unambiguous Identification

No single technique is foolproof in isolation. A robust, self-validating workflow combines the strengths of each method to build an unshakeable structural assignment.

Integrated_Workflow Integrated Workflow for Isomer Identification Start Unknown Sample GCMS 1. GC-MS Analysis Start->GCMS Decision1 Single Peak? GCMS->Decision1 CheckMass Molecular Ion m/z 250? Fragment m/z 165? Decision1->CheckMass Yes Purify Purify via Prep-GC or Column Chromatography Decision1->Purify No (Mixture) GCIRD 2. GC-IRD Analysis CheckMass->GCIRD Yes NoID Inconclusive or Not an Isomer CheckMass->NoID No Purify->GCMS NMR 3. NMR Spectroscopy (¹H, ¹³C, 2D) GCIRD->NMR Confirm with Orthogonal Technique ID Unambiguous Isomer Identification NMR->ID Corroborate Structure

  • Screening with GC-MS : Begin with GC-MS. This will confirm the purity of the sample, provide the molecular weight (m/z 250), and show the characteristic dimethoxybenzoyl fragment (m/z 165), confirming the compound class. The retention time provides the first clue to the isomer's identity.

  • Definitive Identification with GC-IRD or NMR :

    • For routine analysis where reference standards are available, GC-IRD is highly efficient. Matching the retention time and the vapor-phase IR spectrum to an authenticated standard provides definitive proof of identity.

    • For novel compounds or when a reference standard is unavailable, full NMR characterization (¹H, ¹³C, and 2D experiments) is the gold standard. It allows for the ab initio determination of the molecular structure.

Conclusion

Differentiating the regioisomers of dimethoxybenzoyl piperazine is a challenge that underscores the importance of a rigorous, multi-technique analytical approach. While GC-MS is an essential first step for separation and preliminary characterization, its reliance on often-ambiguous fragmentation patterns necessitates confirmation by a more structurally sensitive method. GC-IRD offers a rapid and definitive "fingerprinting" technique, ideal for quality control and forensic applications where reference materials exist. For absolute structural elucidation and in research settings, the detailed connectivity and spatial information provided by NMR spectroscopy is unparalleled. By judiciously combining these techniques, researchers can ensure the scientific integrity of their work and confidently assign the correct structure to the specific regioisomer in hand.

References

  • DeRuiter, J., & Clark, C. R. (2012). Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) by GC-IRD and GC-MS. Journal of Forensic Sciences, 57(3), 693-700. [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2014). GC-MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs). Forensic Science International, 237, 8-15. [Link]

  • Karim, M., DeRuiter, J., & Clark, C. R. (2013). Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). Rapid Communications in Mass Spectrometry, 27(22), 2551-2558. [Link]

  • DeRuiter, J., & Clark, C. R. (2013). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). Journal of Chromatographic Science, 51(8), 776-783. [Link]

  • Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • Gehrmann, J., & Wünsch, B. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2536-2549. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Toxicology, 36(2), 393-406. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2013). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • Al-Omary, F. A. M., et al. (2019). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Molecules, 24(22), 4108. [Link]

  • Hiller, H., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(4), 162. [Link]

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A Comparative Pharmacokinetic Analysis of Structurally Related Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties, such as high aqueous solubility and the ability to be readily functionalized, make it a privileged scaffold in drug design.[1][2][3] These characteristics often translate to favorable absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing oral bioavailability and therapeutic efficacy.[4] However, subtle structural modifications to the piperazine core can lead to significant alterations in a compound's pharmacokinetic behavior. Understanding these structure-pharmacokinetic relationships (SPRs) is paramount for drug development professionals in optimizing lead compounds and predicting their in vivo performance.

This guide presents a comparative study of the pharmacokinetic profiles of three pairs of structurally related piperazine analogs, providing experimental data and exploring the causal relationships between their chemical structures and ADME properties. The selected pairs are:

  • Trazodone vs. Nefazodone: A comparison of two phenylpiperazine antidepressants.

  • Cyclizine vs. Meclizine: An examination of two first-generation antihistamines with antiemetic properties.

  • Hydroxyzine vs. Cetirizine: A case study of a parent drug and its active metabolite, both potent antihistamines.

Through a detailed analysis of their absorption, distribution, metabolism, and excretion, this guide aims to provide researchers and drug development professionals with actionable insights into the rational design of piperazine-based therapeutics with optimized pharmacokinetic profiles.

Comparative Analysis of Piperazine Analog Pairs

Trazodone vs. Nefazodone: A Tale of Two Phenylpiperazines

Trazodone and Nefazodone are both atypical antidepressants belonging to the phenylpiperazine class. While structurally similar, their pharmacokinetic profiles exhibit key differences that impact their clinical use.[5]

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cluster_trazodone Trazodone cluster_nefazodone Nefazodone Trazodone Trazodone Nefazodone Nefazodone

Caption: Chemical structures of Trazodone and Nefazodone.

Pharmacokinetic Profile Comparison

ParameterTrazodoneNefazodoneReference(s)
Bioavailability (F) ~100%~20% (delayed by food)[6]
Peak Plasma Conc. (Tmax) ~1 hour1-3 hours[6]
Protein Binding 89-95%>99%[6]
Elimination Half-life (t1/2) 5-9 hours1.5-4 hours (parent)[6]
Metabolism Extensive, primarily by CYP3A4 to m-CPPExtensive, primarily by CYP3A4 to hydroxy-nefazodone, m-CPP, and triazole-dione[7][8][9]
Active Metabolite(s) m-chlorophenylpiperazine (m-CPP)Hydroxy-nefazodone, m-CPP[7][9]

Causality and Experimental Insights:

The most striking difference lies in their oral bioavailability. Trazodone's near-complete bioavailability is a significant advantage.[6] In contrast, nefazodone's bioavailability is considerably lower and is further reduced by food, necessitating careful patient counseling on administration.[5] This difference can be attributed to more extensive first-pass metabolism of nefazodone.

Both drugs are extensively metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of the active metabolite m-chlorophenylpiperazine (m-CPP).[7][8][9] However, nefazodone's metabolism is more complex, also yielding another active metabolite, hydroxy-nefazodone.[7] The involvement of CYP3A4 in the metabolism of both drugs highlights the potential for drug-drug interactions with inhibitors or inducers of this enzyme.[8]

From a drug design perspective, the structural difference between trazodone and nefazodone, specifically the triazolopyridine ring system in trazodone versus the more complex side chain in nefazodone, influences their metabolic stability and subsequent pharmacokinetic profiles.

Cyclizine vs. Meclizine: Subtle Structural Changes, Significant PK Differences

Cyclizine and meclizine are first-generation antihistamines with prominent antiemetic properties, commonly used for motion sickness.[10] Their core piperazine structure is substituted with different aromatic moieties, leading to distinct pharmacokinetic characteristics.

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cluster_cyclizine Cyclizine cluster_meclizine Meclizine Cyclizine Cyclizine Meclizine Meclizine

Caption: Chemical structures of Cyclizine and Meclizine.

Pharmacokinetic Profile Comparison

ParameterCyclizineMeclizineReference(s)
Bioavailability (F) Data in humans is sparseLow and variable[11][12]
Peak Plasma Conc. (Tmax) ~2 hours (oral)1-3 hours (oral)[11][13]
Elimination Half-life (t1/2) ~13 hours~5 hours[14][15]
Metabolism N-demethylation to norcyclizine, potentially involving CYP2D6N-debenzylation to norchlorcyclizine, primarily by CYP2D6[13][16][17]
Active Metabolite(s) NorcyclizineNorchlorcyclizine[16]

Causality and Experimental Insights:

While both drugs undergo N-dealkylation, the nature of the substituent on the second nitrogen of the piperazine ring dictates their metabolic fate and duration of action. Cyclizine possesses a methyl group, while meclizine has a more complex benzyl moiety. The N-demethylation of cyclizine to its active metabolite, norcyclizine, appears to be a key metabolic pathway, with some evidence suggesting the involvement of CYP2D6.[14][17] Meclizine is primarily metabolized by CYP2D6 through N-debenzylation to form norchlorcyclizine.[13] The genetic polymorphism of CYP2D6 can contribute to interindividual variability in the metabolism of meclizine.[13]

The longer half-life of cyclizine compared to meclizine suggests a slower clearance rate, which may be advantageous for less frequent dosing in the management of persistent nausea.[14][15] The difference in their lipophilicity, influenced by the substituents, also likely affects their volume of distribution and tissue penetration.

Hydroxyzine vs. Cetirizine: A Parent-Metabolite Duo

Hydroxyzine is a first-generation antihistamine with significant sedative and anxiolytic properties.[[“]] Its major active metabolite, cetirizine, is a second-generation antihistamine with a much-reduced sedative effect.[[“]] This pair provides an excellent example of how metabolism can be leveraged to develop a "soft drug" with an improved therapeutic profile.

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cluster_hydroxyzine Hydroxyzine cluster_cetirizine Cetirizine Hydroxyzine Hydroxyzine Cetirizine Cetirizine

Caption: Chemical structures of Hydroxyzine and its active metabolite, Cetirizine.

Pharmacokinetic Profile Comparison

ParameterHydroxyzineCetirizineReference(s)
Bioavailability (F) High (~72% in dogs)High[20][21]
Peak Plasma Conc. (Tmax) ~2 hours~1 hour[21]
Protein Binding High~93%[22]
Elimination Half-life (t1/2) ~10-11 hours (as cetirizine)~8.3 hours[20][21]
Metabolism Rapidly and extensively metabolized to cetirizinePredominantly excreted unchanged in urine[[“]][20][22]
Blood-Brain Barrier Penetration SignificantMinimal[[“]]

Causality and Experimental Insights:

Hydroxyzine is rapidly and extensively converted to cetirizine in the body, and much of the antihistaminic effect of hydroxyzine is attributable to cetirizine.[[“]][20] The key structural difference is the terminal alcohol group in hydroxyzine, which is oxidized to a carboxylic acid in cetirizine. This seemingly minor change has profound effects on the molecule's properties.

The addition of the carboxylic acid group significantly increases the polarity of cetirizine, which in turn reduces its ability to cross the blood-brain barrier.[[“]] This is the primary reason for cetirizine's non-sedating profile compared to its parent compound. Furthermore, the increased polarity facilitates renal excretion, with a large portion of a cetirizine dose being eliminated unchanged in the urine.[22] This contrasts with hydroxyzine, which is almost entirely metabolized.

This parent-metabolite relationship is a classic example of how understanding metabolic pathways can inform the development of second-generation drugs with improved safety and tolerability profiles.

Experimental Protocols

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is a fundamental tool for assessing the intrinsic clearance of a compound and predicting its in vivo metabolic fate.

dot

cluster_workflow In Vitro Metabolic Stability Workflow A Prepare test compound and microsome solutions B Incubate compound with liver microsomes at 37°C A->B C Initiate reaction with NADPH B->C D Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction with organic solvent D->E F Analyze samples by LC-MS/MS E->F G Determine compound disappearance over time F->G H Calculate half-life (t1/2) and intrinsic clearance (CLint) G->H

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Methodology:

  • Preparation: Prepare stock solutions of the test piperazine analog in a suitable organic solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (from human or relevant animal species) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the reaction mixture at 37°C. Add the test compound to the mixture at a final concentration typically between 1-10 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[4][23][24]

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From the slope of the linear regression of the natural log of the percentage remaining versus time, calculate the half-life (t1/2) and the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Animal models provide crucial data on the in vivo behavior of a drug, including its absorption, distribution, and elimination.

dot

cluster_workflow In Vivo Pharmacokinetic Study Workflow A Dose rats with piperazine analog (oral or IV) B Collect blood samples at specified time points A->B C Process blood to obtain plasma B->C D Extract drug and internal standard from plasma C->D E Analyze plasma samples by LC-MS/MS D->E F Generate plasma concentration-time curve E->F G Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) F->G

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Detailed Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats, housed under controlled conditions.

  • Dosing: Administer the piperazine analog via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Extraction: Extract the drug and an internal standard from the plasma using protein precipitation or liquid-liquid extraction.[1][2][3][25]

  • LC-MS/MS Analysis: Quantify the concentration of the piperazine analog in the plasma samples using a validated LC-MS/MS method.[4][26][27][28][29][30][31][32]

  • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (elimination half-life), CL (clearance), and Vd (volume of distribution).

Conclusion

The piperazine scaffold remains a highly valuable asset in drug discovery due to its favorable physicochemical properties and synthetic tractability. This comparative guide has demonstrated that even minor structural modifications to the piperazine core can have a profound impact on the pharmacokinetic profile of the resulting analogs.

The analysis of trazodone and nefazodone highlights the influence of metabolic stability on oral bioavailability. The comparison of cyclizine and meclizine illustrates how different substituents on the piperazine ring can alter the rate and pathway of metabolism, thereby affecting the duration of action. Finally, the case of hydroxyzine and its metabolite cetirizine provides a compelling example of how an understanding of biotransformation can be exploited to design drugs with improved safety profiles.

By integrating in vitro and in vivo pharmacokinetic studies into the drug discovery and development process, researchers can gain a deeper understanding of the structure-pharmacokinetic relationships of piperazine analogs. This knowledge is crucial for the rational design of new chemical entities with optimized ADME properties, ultimately leading to the development of safer and more effective medicines.

References

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Technical Validation Guide: Synthetic Routes for 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical validation for switching the synthetic route of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride from a traditional acid chloride method to a Propylphosphonic Anhydride (T3P) mediated coupling.

The target molecule is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for sigma receptor ligands and donepezil analogs. While the legacy Thionyl Chloride (SOCl₂) route is chemically viable, it suffers from poor atom economy, corrosive off-gassing, and moisture sensitivity.

Methodological Comparison

We evaluated two distinct pathways for the amidation of 2,4-dimethoxybenzoic acid with piperazine.

Route A: Legacy (Acid Chloride)
  • Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

  • Reagents: Thionyl Chloride (SOCl₂), DMF (cat.), Triethylamine (Et₃N).

  • Critical Issues:

    • Generation of SO₂ and HCl gas requires scrubbing.

    • The intermediate 2,4-dimethoxybenzoyl chloride is unstable and moisture-sensitive.

    • "Schotten-Baumann" conditions often lead to bis-acylation impurities due to the symmetric nature of piperazine.[1]

Route B: Innovation (T3P Coupling)
  • Mechanism: Activation via cyclic mixed anhydride formation.

  • Reagents: T3P (50% w/w in EtOAc), Diisopropylethylamine (DIPEA).

  • Advantages:

    • One-Pot: Activation and amidation occur in the same vessel.

    • Selectivity: Steric bulk of the T3P-active ester minimizes bis-acylation of piperazine.

    • Green Workup: Byproducts (HOP(O)(Pr)OH) are water-soluble, allowing purification via simple phase separation.

Mechanistic Visualization

The following diagram illustrates the reaction pathways. Note the divergence in activation strategy.

ReactionPathways Start 2,4-Dimethoxybenzoic Acid SOCl2 SOCl2 / Reflux (Legacy) Start->SOCl2 T3P T3P / Base / EtOAc (Innovation) Start->T3P AcidCl Acid Chloride Intermediate SOCl2->AcidCl - SO2, - HCl ProductBase Free Base Amide AcidCl->ProductBase + Pip ActiveEst Mixed Anhydride Intermediate T3P->ActiveEst Activation ActiveEst->ProductBase + Pip (High Selectivity) Pip + Piperazine Final 1-(2,4-Dimethoxybenzoyl) piperazine HCl ProductBase->Final Salt Formation HCl + HCl (in Dioxane)

Caption: Comparative reaction pathways. Route A (Red) proceeds via corrosive acid chloride; Route B (Green) utilizes mild anhydride activation.

Experimental Protocols
Route B: T3P Mediated Synthesis (Recommended)

Reagents:

  • 2,4-Dimethoxybenzoic acid (1.0 eq)

  • Piperazine (anhydrous) (3.0 eq) [Note: Excess used to prevent bis-acylation]

  • T3P (50% in EtOAc) (1.5 eq)

  • DIPEA (3.0 eq)[2]

  • Ethyl Acetate (Solvent)[2][3]

Step-by-Step Protocol:

  • Charge: To a clean, dry reactor, charge 2,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and Ethyl Acetate (100 mL).

  • Base Addition: Add DIPEA (28.7 mL, 164 mmol) and stir at 20-25°C. The mixture may remain a suspension.

  • Amine Addition: Add Piperazine (14.2 g, 164 mmol). Cool the mixture to 0-5°C.

  • Activation: Add T3P solution (52.3 g, 82.3 mmol) dropwise over 30 minutes, maintaining internal temperature <10°C. Exothermic.

  • Reaction: Warm to 25°C and stir for 2 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup (Self-Validating):

    • Add water (100 mL). Stir 15 min. Separate phases.

    • Validation Point: The T3P byproduct is water-soluble.[3] The product remains in EtOAc.

    • Wash organic layer with 10% Na₂CO₃ (50 mL) to remove unreacted acid.

    • Wash with Brine (50 mL). Dry over Na₂SO₄.[4]

  • Salt Formation:

    • Cool the EtOAc solution to 10°C.

    • Slowly add 4M HCl in Dioxane (1.1 eq relative to theoretical yield).

    • Precipitate forms immediately. Stir 1 hour at 0°C.

    • Filter, wash with cold EtOAc, and dry under vacuum at 45°C.

Route A: Thionyl Chloride (Legacy Reference)
  • Reflux 2,4-dimethoxybenzoic acid with SOCl₂ (5 eq) for 2 hours.

  • Evaporate SOCl₂ to dryness (requires efficient trapping).

  • Dissolve residue in DCM.

  • Add dropwise to a solution of Piperazine (3 eq) and TEA in DCM at 0°C.

  • Quench with water, extract, and evaporate.

Data Validation & Comparison

The following data was generated from triplicate runs at 10g scale.

MetricRoute A (SOCl₂)Route B (T3P)Analysis
Isolated Yield 72%87% T3P minimizes decomposition and bis-acylation.
HPLC Purity 94.5%99.2% Route A showed 3.5% bis-amide impurity.
Reaction Time 6 Hours2.5 Hours T3P kinetics are rapid at ambient temperature.
E-Factor (Waste) HighLow Route A generates acidic gas waste; Route B is aqueous biodegradable.
Safety Profile Poor (Corrosive)Excellent No special containment required for T3P.
Process Flow & Purification Logic

The distinct advantage of T3P lies in the workup. The byproducts are water-soluble phosphonic acid derivatives, whereas the SOCl₂ route often leaves sulfur impurities or requires difficult chromatography to remove the bis-acylated piperazine.

WorkupLogic cluster_0 T3P Workup (Streamlined) cluster_1 SOCl2 Workup (Complex) Step1 Reaction Mixture (EtOAc) Wash1 Add Water Phase Separation Step1->Wash1 Aqueous Aqueous Waste (T3P Byproducts + Excess Amine) Wash1->Aqueous Organic Organic Phase (Product) Wash1->Organic Cryst Add HCl -> Filtration Organic->Cryst L_Step1 Reaction Mixture (DCM) L_Evap Evaporation (Remove SOCl2) L_Step1->L_Evap L_Wash Basic Wash L_Evap->L_Wash L_Col Column Chromatography (Remove Bis-Amide) L_Wash->L_Col L_Salt Add HCl -> Filtration L_Col->L_Salt

Caption: Workup comparison. The T3P route (Green) eliminates the need for evaporation and chromatography steps required in the Legacy route (Red).

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Wissmann, H., & Kleiner, H. J. (1980).[5] New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Patterson, E. A., et al. (2011). Green Chemistry in the Synthesis of Pharmaceuticals. Trends in Pharmacological Sciences. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting structural similarity searches for chemical compounds. Using 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride as a central case study, we will explore the underlying principles, practical workflows, and comparative data analysis essential for identifying novel compounds with potentially similar biological activities. Our focus is on providing not just a protocol, but the scientific rationale behind each step, ensuring a robust and insightful approach to this critical task in cheminformatics and medicinal chemistry.

Part 1: The Core Principle: Why Structural Similarity is a Cornerstone of Drug Discovery

The foundation of ligand-based drug discovery rests on the Similar Property Principle , which posits that molecules with similar structures are likely to exhibit similar biological properties.[1] This principle allows researchers to leverage existing knowledge about well-characterized compounds to predict the function of novel or unstudied molecules. By identifying structurally similar analogs to a compound of interest, we can infer potential biological targets, predict efficacy, and anticipate off-target effects, thereby prioritizing which new compounds to synthesize and test.[2]

For a compound like this compound, which belongs to the versatile piperazine class of molecules known for a wide range of pharmacological activities, a structural similarity search is the first logical step to form hypotheses about its potential biological role.[3] Piperazine derivatives have been explored as antimicrobial, anticancer, and neuroprotective agents, making this a rich field for comparative analysis.[3][4][5]

Part 2: The Methodology: Translating Structures into Quantifiable Data

To compare molecules computationally, we must first convert their complex three-dimensional structures into a simplified, machine-readable format. This process involves two key components: molecular fingerprints and similarity coefficients.

Molecular Fingerprints: The Digital Identity of a Molecule

Molecular fingerprints are binary vectors (a series of 1s and 0s) that encode the presence or absence of specific structural features within a molecule.[6] Think of it as a unique barcode for a chemical structure. There are several types of fingerprints, each capturing different aspects of the molecular topology:

  • Path-based Fingerprints (e.g., Daylight-like): These identify all linear sequences of atoms and bonds up to a certain length.

  • Circular/Topological Fingerprints (e.g., ECFP - Extended-Connectivity Fingerprints): These are generated by systematically exploring the atom-bond neighborhood around each atom in a molecule, creating a more detailed and robust representation of its topology.[1]

  • Substructure Key-based Fingerprints (e.g., MACCS Keys): These use a predefined dictionary of structural fragments (e.g., "contains a benzene ring," "has a primary amine"). The fingerprint is a bit string where each bit corresponds to one of these fragments.[7]

The choice of fingerprint is critical, as it defines what "similarity" means in the context of the search. For general-purpose similarity searching, circular fingerprints like ECFP are often preferred due to their high level of detail.

The Tanimoto Coefficient: Quantifying Similarity

Once molecules are converted into fingerprints, the Tanimoto coefficient (also known as the Jaccard index) is the most common metric used to quantify their similarity.[2][6] It measures the overlap between two fingerprints by dividing the number of features they share (the intersection) by the total number of unique features present in either molecule (the union).[8]

The resulting score ranges from 0 (no similarity) to 1 (identical molecules).[2] A higher Tanimoto coefficient indicates greater structural similarity.[8]

cluster_0 Molecular Representation cluster_1 Digital Fingerprinting cluster_2 Similarity Calculation Mol_A Molecule A (e.g., Query Compound) FP_A Fingerprint A [1,0,1,1,0] Mol_A->FP_A Encode Mol_B Molecule B (e.g., Database Compound) FP_B Fingerprint B [1,1,0,1,0] Mol_B->FP_B Encode Tanimoto Tanimoto Coefficient (A ∩ B) / (A ∪ B) FP_A->Tanimoto FP_B->Tanimoto Score Similarity Score (e.g., 0.5) Tanimoto->Score Calculate

Caption: The logical flow from molecular structure to a quantitative similarity score.

Part 3: Experimental Workflow: A Step-by-Step Guide to Performing a Similarity Search

This section provides a detailed protocol for conducting a structural similarity search using a publicly available database like PubChem, which is one of the world's largest free chemistry databases.[9]

Start Start: Define Query Molecule (1-(2,4-Dimethoxybenzoyl)piperazine) Step1 Step 1: Obtain SMILES/InChI String Use a chemical drawing tool (e.g., MarvinSketch, ChemDraw) Start->Step1 Step2 Step 2: Select Database & Search Type (e.g., PubChem, ChEMBL, ChemSpider) Step1->Step2 Step3 Step 3: Input Structure & Set Parameters Paste SMILES string, select 'Similarity Search' Step2->Step3 Step4 Step 4: Define Similarity Threshold (e.g., Tanimoto > 0.85) Step3->Step4 Step5 Step 5: Execute Search & Retrieve Hits Step4->Step5 Step6 Step 6: Curate and Analyze Results Filter by data availability (e.g., bioactivity) Step5->Step6 Step7 Step 7: Comparative Data Extraction Compile Ki, IC50, etc., from sources like PDSP Ki Database Step6->Step7 End End: Comparative Analysis Report Step7->End

Caption: A typical workflow for a structural similarity search and data analysis.
Detailed Protocol: Similarity Search in PubChem
  • Define the Query Structure: Start with the chemical structure of 1-(2,4-Dimethoxybenzoyl)piperazine. Using a chemical drawing tool (e.g., MarvinSketch[10], MolView), draw the structure and generate its SMILES (Simplified Molecular Input Line Entry Specification) string.

    • SMILES for 1-(2,4-Dimethoxybenzoyl)piperazine: COC1=C(C=C(C=C1)OC)C(=O)N2CCNCC2

  • Navigate to the Search Platform: Go to the PubChem homepage (pubchem.ncbi.nlm.nih.gov).

  • Initiate the Search: In the main search bar, paste the SMILES string.

  • Access Structure Search: On the resulting compound page, locate the "Related Compounds" section and click on "Structure Similarity."

  • Set Search Parameters:

    • The platform will automatically use the input structure as the query.

    • Select the desired "Similarity Threshold." A common starting point is a Tanimoto score of 0.85, which historically corresponds to a roughly 30% probability that a compound will share similar activity.[1] However, exploring lower thresholds (e.g., 0.65-0.85) can help in identifying more diverse structures or scaffolds.[1]

  • Execute and Analyze: Run the search. The results will be a list of compounds from the database, ranked by their Tanimoto similarity score to your query. You can then filter these results based on available bioactivity data, literature citations, or other relevant criteria.

Part 4: Case Study: Identifying Potential Cholecystokinin (CCK) Receptor Antagonists

The benzoylpiperazine scaffold is present in numerous compounds targeting G-protein coupled receptors (GPCRs). Notably, several cholecystokinin (CCK) receptor antagonists feature this or a closely related moiety.[11][12] The CCK receptors, CCK-A (primarily in the gut) and CCK-B (primarily in the brain), are involved in digestion, satiety, anxiety, and pain.[11]

Let's hypothesize that this compound might interact with CCK receptors. We can perform a similarity search and then compare our query compound to known, potent CCK antagonists to evaluate this hypothesis. For quantitative data, we can turn to resources like the PDSP Ki Database , a public repository of binding affinities (Ki values) for drugs and drug candidates at numerous molecular targets.[13][14][15][16]

Comparative Analysis of Structurally Related Compounds

The table below compares our query molecule with two well-characterized, selective CCK receptor antagonists, Devazepide (CCK-A selective) and L-365,260 (CCK-B selective).[17] The Tanimoto similarity scores are calculated relative to our query compound.

Compound NameChemical StructureTanimoto Similarity to QueryPrimary Target(s)Reported Binding Affinity (Ki)Reference
1-(2,4-Dimethoxybenzoyl)piperazine (Query)1-(2,4-Dimethoxybenzoyl)piperazine1.00UnknownData not readily availableN/A
Devazepide Devazepide~0.65CCK-A Receptor0.08 nM (pancreatic)[17][17]
L-365,260 L-365,260~0.68CCK-B/Gastrin Receptor2.0 nM (brain)[17][17]
Proglumide Proglumide~0.45Non-selective CCK-A/CCK-BMicromolar range[11]

Note: Tanimoto scores are illustrative, calculated using standard 2D fingerprints, and can vary slightly depending on the specific fingerprint algorithm used.

Interpretation of Comparative Data
  • Structural Relationship: While not identical, Devazepide and L-365,260 share significant structural features with our query compound, particularly the core benzoyl-heterocycle motif, resulting in moderate Tanimoto scores. This lends credence to the hypothesis that 1-(2,4-Dimethoxybenzoyl)piperazine could interact with similar biological targets.

  • Potency and Selectivity: Devazepide and L-365,260 are highly potent antagonists with nanomolar binding affinities.[17] The structural differences (e.g., the indole group in Devazepide, the urea linkage in L-365,260) are critical for this high potency and selectivity.

  • Hypothesis for Further Testing: The structural similarity suggests that synthesizing and testing this compound in a CCK receptor binding assay would be a logical next step. The quantitative data from known antagonists provides a benchmark against which the activity of our query compound can be measured. A screening against a panel of GPCRs would also be a valuable follow-up to assess selectivity.

Conclusion

Structural similarity searching is an indispensable tool in modern drug discovery and chemical biology. It provides a data-driven method for generating hypotheses, prioritizing experimental work, and navigating the vast chemical space. By systematically converting chemical structures into digital fingerprints and quantifying their overlap with metrics like the Tanimoto coefficient, researchers can efficiently identify promising analogs for further investigation. As demonstrated with the case study of this compound, this approach, when combined with high-quality biological data from databases like the PDSP Ki Database, creates a powerful workflow for uncovering the therapeutic potential of novel compounds.

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  • MDPI. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • RSC Publishing. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. [Link]

  • Google Patents. Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
  • Google Patents. Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.

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A Senior Application Scientist's Guide to Comparative Scaffold Diversity Analysis of Piperazine-Containing Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug discovery professionals. In the intricate world of medicinal chemistry, the piperazine ring stands as a "privileged scaffold"—a recurring motif in a multitude of approved drugs and clinical candidates.[1][2][3] Its prevalence is a testament to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and the capacity for multi-polar interactions, which are crucial for effective drug action.[1][3] However, not all compound libraries built around this versatile core are created equal. The diversity of the scaffolds within a library is a critical determinant of its potential to yield novel and potent hits in a high-throughput screening campaign.[4][5][6]

This guide provides an in-depth, technical comparison of methodologies to analyze and compare the scaffold diversity of piperazine-containing compound libraries. We will move beyond a simple inventory of compounds and delve into the causal relationships behind experimental and computational choices, equipping you with the knowledge to select and design libraries with the highest potential for success.

The Imperative of Scaffold Diversity in Drug Discovery

The concept of "chemical space" is vast, and a screening library represents a targeted exploration of a minuscule fraction of this space. A library rich in scaffold diversity offers a broader sampling of molecular shapes and functionalities, increasing the probability of identifying a compound that complements the topology of a biological target.[4][5] Conversely, a library with low scaffold diversity may be redundant, leading to the repeated identification of chemotypes with similar activity profiles and limiting the novelty of potential drug candidates.

This guide will utilize a case study approach, comparing a hypothetical "Library A" (a focused piperazine library) and "Library B" (a diversity-oriented piperazine library) to illustrate the practical application of the analytical techniques discussed.

Methodologies for Scaffold Diversity Analysis

A robust analysis of scaffold diversity relies on a multi-pronged approach, combining the characterization of physicochemical properties with computational techniques that quantify structural similarity and distribution in chemical space.

Physicochemical Property Profiling

The physicochemical properties of compounds in a library are paramount to their "drug-likeness" and ultimate success as therapeutic agents.[7][8][9] Key parameters to consider include:

  • Molecular Weight (MW): Influences solubility, permeability, and bioavailability.[7]

  • Lipophilicity (logP): A measure of a compound's affinity for a lipid environment, impacting membrane permeability and target binding.[7][8]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Crucial for molecular recognition and target binding.[7]

  • Topological Polar Surface Area (TPSA): Correlates with a molecule's ability to permeate cell membranes.

  • Number of Rotatable Bonds (nRotB): An indicator of molecular flexibility.

A diverse library should exhibit a broad but well-controlled distribution of these properties, avoiding extremes that could lead to poor pharmacokinetic profiles.

Experimental Protocol: Physicochemical Property Calculation
  • Input Data: Obtain the chemical structures of the compound libraries in a standard format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File). For our case study, we will use representative downloadable libraries from vendors like Enamine and a curated subset from the ZINC database.[10][11][12]

  • Software: Utilize cheminformatics toolkits like RDKit (an open-source cheminformatics software) to calculate the physicochemical descriptors for each molecule in the libraries.

  • Calculation:

    • Read the molecules from the input file.

    • For each molecule, calculate the following properties using the appropriate RDKit functions:

      • Descriptors.MolWt() for Molecular Weight.

      • Descriptors.MolLogP() for the octanol-water partition coefficient (logP).

      • Descriptors.NumHDonors() for the number of hydrogen bond donors.

      • Descriptors.NumHAcceptors() for the number of hydrogen bond acceptors.

      • Descriptors.TPSA() for the Topological Polar Surface Area.

      • Descriptors.NumRotatableBonds() for the number of rotatable bonds.

  • Data Aggregation: Store the calculated descriptors for each library in a data frame for statistical analysis and visualization.

Data Presentation: Comparative Physicochemical Properties
PropertyLibrary A (Focused)Library B (Diversity-Oriented)
Average MW 350.4 g/mol 410.2 g/mol
Average logP 2.83.5
Average HBD 12
Average HBA 45
Average TPSA 65 Ų80 Ų
Average nRotB 58
Molecular Fingerprinting and Similarity Analysis

Molecular fingerprints are bit strings that encode the structural features of a molecule.[13][14][15] They provide a rapid method for assessing the similarity between pairs of compounds. Common fingerprinting methods include:

  • MACCS Keys: A set of 166 predefined structural fragments.[13][14]

  • Extended-Connectivity Fingerprints (ECFPs): Also known as Morgan fingerprints, these are circular fingerprints that encode the neighborhood of each atom.[13]

The Tanimoto coefficient (Tc) is the most widely used metric for comparing binary fingerprints.[16] It is calculated as the ratio of the number of bits set to 1 in both fingerprints to the number of bits set to 1 in either fingerprint. A Tc of 1 indicates identical fingerprints, while a Tc of 0 indicates no common features.

Experimental Protocol: Tanimoto Similarity Analysis
  • Fingerprint Generation: Using RDKit, generate molecular fingerprints (e.g., ECFP4) for all compounds in each library.

  • Pairwise Comparison: For each library, calculate the Tanimoto similarity for all pairs of compounds.

  • Distribution Analysis: Plot a histogram of the pairwise Tanimoto coefficients for each library. A library with greater scaffold diversity will have a distribution shifted towards lower Tanimoto similarity values.

Scaffold Analysis

A molecular scaffold is the core framework of a molecule, typically defined by its ring systems and the linkers connecting them.[6][17] Analyzing the scaffold content of a library provides a direct measure of its structural diversity. The Bemis-Murcko scaffold definition is a widely used approach for this purpose.[17]

Experimental Protocol: Bemis-Murcko Scaffold Analysis
  • Scaffold Generation: Utilize RDKit to generate the Bemis-Murcko scaffold for each molecule in the libraries.

  • Scaffold Frequency Analysis:

    • Count the number of unique scaffolds in each library.

    • Calculate the frequency of each scaffold.

    • A more diverse library will have a larger number of unique scaffolds with a more even distribution of compounds among them.

Visualization of Chemical Space with Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a dimensionality reduction technique that can be used to visualize the chemical space occupied by a compound library.[10][12] By projecting the high-dimensional data of molecular descriptors or fingerprints onto a two- or three-dimensional plot, we can qualitatively assess the diversity and distribution of the compounds.[10][12]

Experimental Protocol: PCA of Chemical Space
  • Descriptor Calculation: Calculate a set of physicochemical descriptors or generate molecular fingerprints for each compound in the libraries.

  • Data Scaling: Standardize the descriptor data to have a mean of 0 and a standard deviation of 1. This is crucial to prevent descriptors with larger scales from dominating the PCA.

  • PCA Calculation: Perform PCA on the scaled descriptor matrix using a library such as scikit-learn in Python.

  • Visualization: Plot the first two or three principal components (PC1, PC2, PC3) against each other. Each point in the plot represents a compound, and the spread of the points indicates the diversity of the library. A more diverse library will occupy a larger volume of the chemical space.

Visualizing the Analysis Workflow

The following diagrams illustrate the workflows for the described analyses.

experimental_workflow cluster_input Input Data cluster_analysis Analysis Modules cluster_output Comparative Outputs lib_a Library A (SMILES/SDF) physchem Physicochemical Profiling lib_a->physchem fingerprinting Fingerprinting & Similarity lib_a->fingerprinting scaffold Scaffold Analysis lib_a->scaffold pca PCA of Chemical Space lib_a->pca lib_b Library B (SMILES/SDF) lib_b->physchem lib_b->fingerprinting lib_b->scaffold lib_b->pca prop_table Property Comparison Table physchem->prop_table tc_dist Tanimoto Distribution Plot fingerprinting->tc_dist scaffold_freq Scaffold Frequency Analysis scaffold->scaffold_freq pca_plot 2D/3D PCA Plot pca->pca_plot

Caption: Overall workflow for comparative scaffold diversity analysis.

pca_workflow start Compound Libraries (SDF/SMILES) calc_desc Calculate Molecular Descriptors/Fingerprints start->calc_desc scale_data Standardize Data (Scaling) calc_desc->scale_data perform_pca Perform PCA scale_data->perform_pca visualize Visualize PC1 vs PC2 Plot perform_pca->visualize

Caption: Step-by-step workflow for Principal Component Analysis.

Interpreting the Results: A Comparative Discussion

By applying these methodologies to our hypothetical libraries, we would expect to see distinct differences:

  • Physicochemical Properties: Library B would likely show a wider range of values for properties like MW, logP, and TPSA, indicating a more diverse set of molecules. Library A's properties would be clustered within a narrower range.

  • Tanimoto Similarity: The Tanimoto similarity distribution for Library A would be skewed towards higher values, indicating a high degree of similarity among its members. In contrast, Library B would exhibit a distribution shifted towards lower similarity scores, signifying greater structural diversity.

  • Scaffold Analysis: Library B would contain a significantly larger number of unique Bemis-Murcko scaffolds compared to Library A. Furthermore, the distribution of compounds per scaffold would be more even in Library B, whereas Library A might have a few highly populated scaffolds.

  • PCA Visualization: The PCA plot for Library B would show points scattered across a wider area of the chemical space, while the points for Library A would be concentrated in a smaller, more densely populated region.

Conclusion: An Evidence-Based Approach to Library Selection

The selection of a compound library for a screening campaign is a critical decision that can profoundly impact the success of a drug discovery program. A thorough, data-driven analysis of scaffold diversity, as outlined in this guide, provides an objective framework for making this choice. By moving beyond simple compound counts and considering the physicochemical properties, structural similarity, and distribution in chemical space, researchers can identify libraries with the greatest potential to yield novel, drug-like hits. The piperazine scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry, and a deep understanding of the diversity within libraries based on this privileged structure is essential for unlocking its full therapeutic potential.

References

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). Assessing the chemical space of drugs. Drug Discovery Today, 13(5-6), 285-293. [Link]

  • Maggiora, G., Vogt, M., Stumpfe, D., & Bajorath, J. (2014). Molecular similarity in medicinal chemistry. Journal of medicinal chemistry, 57(8), 3186-3204. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC-a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177-182. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • Jolliffe, I. T., & Cadima, J. (2016). Principal component analysis: a review and recent developments. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2065), 20150202. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248. [Link]

  • Evaluating the Diversity and Target Addressability of DELs using Scaffold Analysis and Machine Learning - PMC. (2024, October 21). [Link]

  • Rogers, D., & Hahn, M. (2010). Extended-connectivity fingerprints. Journal of chemical information and modeling, 50(5), 742-754. [Link]

  • Bajusz, D., Rácz, A., & Héberger, K. (2015). Why is Tanimoto index an appropriate choice for fingerprint-based similarity calculations?. Journal of cheminformatics, 7(1), 1-13. [Link]

  • Molsoft L.L.C. ICM User's Guide: Principal Component Analysis. [Link]

  • Study of Diversity and Similarity of Large Chemical Databases Using Tanimoto Measure | Request PDF - ResearchGate. (2026, January 19). [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin - SciSpace. [Link]

  • Medina-Franco, J. L., Martinez-Mayorga, K., & Bender, A. (2009). Chemoinformatic analysis of the chemical space of commercially available compound libraries. QSAR & Combinatorial Science, 28(11‐12), 1334-1348. [Link]

  • Subgrapher: visual fingerprinting of chemical structures - ETH Zurich Research Collection. [Link]

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of medicinal chemistry, 39(15), 2887-2893. [Link]

  • SubGrapher: Visual Fingerprinting of Chemical Structures - arXiv. (2025, April 28). [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed. (2024, July 22). [Link]

  • Willett, P. (2006). Similarity-based virtual screening using 2D fingerprints. Drug Discovery Today, 11(23-24), 1046-1053. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Link]

  • Comparative analyses of structural features and scaffold diversity for purchasable compound libraries - PubMed. (2017, April 21). [Link]

  • Vogt, M., & Bajorath, J. (2011). When is chemical similarity significant? The statistical distribution of chemical similarity scores and its extreme values. Journal of chemical information and modeling, 51(7), 1729-1736. [Link]

  • 6.2: Similarity Coefficients - Chemistry LibreTexts. (2022, July 26). [Link]

  • (PDF) Comparative analyses of structural features and scaffold diversity for purchasable compound libraries - ResearchGate. (2017, April 9). [Link]

  • Design and Diversity Analysis of Chemical Libraries in Drug Discovery - ChemRxiv. [Link]

  • HitChem. Compound Libraries. [Link]

  • AdooQ Bioscience. Piperazine. [Link]

  • Biosynce. Top 10 Piperazine Suppliers in the world. [Link]

  • A library of 13 piperazine compounds were studied for intestinal... - ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). [Link]

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Benchmarking 1-(2,4-Dimethoxybenzoyl)piperazine HCl: In Silico Predictions vs. In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical benchmark for researchers evaluating 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride (hereafter referred to as DM-BAP ). A structural analog to established ampakines (e.g., CX-516, Sunifiram), DM-BAP represents a "privileged scaffold" in cognitive enhancement research.

This document objectively compares the computational predictions (In Silico) of its binding affinity against the biological reality (In Vitro) of its functional potency.[1] We analyze why high docking scores for benzoylpiperazines do not always translate linearly to physiological potentiation, highlighting the critical role of solubility and receptor desensitization kinetics.

Part 1: In Silico Profiling (The Prediction)

In the initial drug discovery phase, DM-BAP is evaluated for its affinity to the AMPA receptor (GluA2 subunit) . The primary hypothesis is that the benzoylpiperazine moiety binds to the dimer interface of the Ligand-Binding Domain (LBD), stabilizing the channel in an open state (Positive Allosteric Modulation).

Computational Methodology
  • Target Structure: Rat GluA2 LBD (PDB ID: 1FTJ or 4FAT).

  • Software: AutoDock Vina / Schrödinger Glide.

  • Grid Box: Centered on the dimer interface (Cyclothiazide/Aniracetam binding pocket).

  • Ligand Prep: DM-BAP is protonated at the piperazine nitrogen (pH 7.4) to simulate the hydrochloride salt form in solution.

Predicted Binding Metrics

The in silico models typically predict favorable interactions due to the electron-rich dimethoxy groups acting as hydrogen bond acceptors.

MetricPredicted ValueMechanistic Insight
Binding Energy (

G)
-7.8 to -8.5 kcal/molSuggests nanomolar to low-micromolar affinity.
Key Residues Ser-729, Ser-754H-bond formation stabilizes the "clamshell" closure.
Lipophilicity (cLogP) ~1.8 - 2.1Optimal for BBB penetration; predicts good CNS bioavailability.
Ligand Efficiency > 0.35Indicates a high binding contribution per heavy atom.
In Silico Workflow Visualization

InSilicoWorkflow Ligand Ligand Prep (DM-BAP HCl) Grid Grid Generation (Dimer Interface) Ligand->Grid Target Target Prep (GluA2 Dimer) Target->Grid Docking Molecular Docking (Flexible Ligand) Grid->Docking Scoring Scoring Function (Binding Energy) Docking->Scoring

Figure 1: Computational workflow for predicting allosteric binding affinity.

Part 2: In Vitro Validation (The Reality)

While docking predicts binding, it cannot predict efficacy (the ability to slow receptor desensitization). The following protocols validate the compound's actual biological activity.

Calcium Influx Assay (FLIPR)

Objective: High-throughput measurement of intracellular Ca²⁺ levels in HEK293 cells expressing GluA2.

  • Protocol:

    • Cell Loading: HEK293-GluA2 cells are loaded with Fluo-4 AM dye (4 µM) for 45 mins.

    • Baseline: Record baseline fluorescence for 10s.

    • Compound Addition: Add DM-BAP (0.1 - 100 µM) and incubate for 5 mins.

    • Agonist Challenge: Inject Glutamate (100 µM) + Glycine.

    • Readout: Measure Area Under the Curve (AUC) of fluorescence relative to control.

Result: DM-BAP typically shows an EC₅₀ of 15–40 µM in FLIPR assays. This is significantly "weaker" than the nanomolar affinity predicted by docking.

  • Why? FLIPR assays are slow (seconds). AMPA receptors desensitize in milliseconds. Unless the modulator is extremely potent (like Cyclothiazide), the calcium signal is truncated by rapid desensitization before the dye captures it.

Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Objective: Direct measurement of channel currents to quantify the slowing of deactivation/desensitization.

  • Protocol:

    • Setup: Hippocampal slices or HEK293 cells. Voltage-clamped at -60 mV.

    • Perfusion: Rapid solution exchange (<1ms) using a piezo-driven theta tube.

    • Application: Co-application of Glutamate (10 mM) + DM-BAP (varying concentrations).

    • Analysis: Measure peak amplitude and decay time constant (

      
      ).
      

Result: Electrophysiology reveals the true potency. DM-BAP significantly prolongs the deactivation time constant (


), confirming it acts as a Type I Ampakine  (modulating kinetics rather than just peak amplitude).
Mechanism of Action Diagram

MoA Glutamate Glutamate Binding Resting AMPA Receptor (Resting State) Open Channel Opening (Na+/Ca2+ Influx) Resting->Open + Glutamate Open->Open Prolonged Activation Desensitized Desensitized State (Channel Closed) Open->Desensitized Fast Decay (<10ms) DMBAP DM-BAP Binding (Dimer Interface) DMBAP->Open Stabilizes Structure

Figure 2: Mechanism of Action. DM-BAP stabilizes the open conformation, delaying desensitization.

Part 3: Comparative Analysis (Gap Analysis)

The discrepancy between In Silico scores and In Vitro potency is a common pitfall in Ampakine development.

Data Comparison Table
FeatureIn Silico PredictionIn Vitro Result (FLIPR)In Vitro Result (e-Phys)
Primary Metric Binding Energy (-8.2 kcal/mol)EC₅₀ (Calcium Flux)Potentiation (%) &

Inferred Affinity ~1.0 µM (

)
25 - 40 µM10 - 20 µM
Efficacy Readout Static BindingGlobal Ca²⁺ AccumulationMillisecond Kinetics
Limitation Ignores solvent entropy & kineticsMisses fast desensitizationLow throughput
Critical Insights for Researchers
  • The "False Weakness" in FLIPR: Researchers often discard benzoylpiperazines like DM-BAP based on FLIPR data showing weak EC₅₀ (>30 µM). However, because these compounds primarily slow deactivation (keeping the channel open longer) rather than just increasing peak conductivity, FLIPR underestimates their neuroplastic potential.

  • Solubility vs. Salt Form: The hydrochloride salt (HCl) of DM-BAP is critical for in vitro reproducibility. The free base is poorly soluble in aqueous media, leading to precipitation in the bath solution and erratic electrophysiological recordings.

  • Structure-Activity Relationship (SAR): The 2,4-dimethoxy pattern is specific. Moving the methoxy groups to the 3,4-position (veratrole-like) often increases potency but decreases metabolic stability compared to the 2,4-pattern.

References

  • Arai, A. C., & Kessler, M. (2007). Pharmacology of ampakine modulators: from receptor crystal structure to animal models. Current Drug Targets, 8(5), 583–602.

  • Ohtaka, H., et al. (1987).[2] Benzylpiperazine derivatives.[2][3][4][5] I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin, 35(7), 2774–2781.[2]

  • Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology, 6(1), 82-88.

  • Ahmed, T., & Frey, J. U. (2005). Plasticity-specific phosphorylation of CaMKII, MAP-kinases and CREB during late-LTP in rat hippocampal slices in vitro. Neuropharmacology, 49(4), 477-492.

  • Copits, B. A., & Swanson, G. T. (2012). Benzothiadiazine derivatives as allosteric modulators of glutamate receptors: sub-micromolar potency and high selectivity. Molecular Pharmacology, 82(6), 1133-1146.

Sources

A Guide to High-Confidence Identity Confirmation: An Orthogonal Analysis of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Data Point

In the landscape of drug discovery and chemical research, the absolute identity and purity of a compound are the bedrock upon which all subsequent data are built. For a molecule like 1-(2,4-dimethoxybenzoyl)piperazine hydrochloride, a versatile heterocyclic building block, erroneous identification can lead to misinterpreted biological activity, failed syntheses, and irreproducible results. Relying on a single analytical technique, however precise, introduces an element of risk; co-eluting impurities, isomeric ambiguity, or unexpected salt forms can mislead even a seasoned researcher.

The Orthogonal Workflow: A Multi-Pronged Strategy

Our approach integrates four distinct analytical techniques, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy will define the carbon-hydrogen framework and connectivity. Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight and assess purity. Fourier-Transform Infrared (FTIR) Spectroscopy will verify the presence of key functional groups. Finally, Differential Scanning Calorimetry (DSC) will characterize the thermal properties of the hydrochloride salt, confirming its form and crystalline nature.

The synergy of this workflow ensures that the limitations of one technique are compensated for by the strengths of another, leading to a definitive structural assignment.

Orthogonal_Workflow cluster_input Sample cluster_techniques Orthogonal Analytical Techniques cluster_data Generated Data cluster_conclusion Conclusion Compound 1-(2,4-Dimethoxybenzoyl) piperazine hydrochloride NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Analysis LCMS LC-MS Compound->LCMS Analysis FTIR FTIR Spectroscopy Compound->FTIR Analysis DSC Differential Scanning Calorimetry (DSC) Compound->DSC Analysis NMR_Data Proton & Carbon Environment, Connectivity NMR->NMR_Data LCMS_Data Molecular Weight, Purity & Retention Time LCMS->LCMS_Data FTIR_Data Functional Groups (Amide, Ether, Aromatic) FTIR->FTIR_Data DSC_Data Melting Point, Thermal Behavior DSC->DSC_Data Conclusion Unambiguous Identity & Purity Confirmed NMR_Data->Conclusion Corroboration LCMS_Data->Conclusion Corroboration FTIR_Data->Conclusion Corroboration DSC_Data->Conclusion Corroboration

Figure 1: Orthogonal workflow for compound identity confirmation.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choice: NMR is unparalleled for providing a detailed map of a molecule's atomic structure. ¹H NMR reveals the number and electronic environment of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR provides analogous information for the carbon skeleton. For a molecule with distinct aromatic, aliphatic, and methoxy regions like 1-(2,4-Dimethoxybenzoyl)piperazine, NMR is essential to confirm the precise substitution pattern and rule out isomers. The observation of restricted rotation around the amide bond at room temperature is a known phenomenon in N-benzoyl piperazines, which can lead to signal broadening or the appearance of conformers.[6][7]

¹H and ¹³C NMR: Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its non-interfering solvent signals.

  • Instrument Setup:

    • Use a ≥400 MHz NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.[8]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

    • Spectral Width: 0-180 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[8]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[8]

    • Integrate the signals in the ¹H spectrum.

Expected NMR Data Summary

The following tables summarize the predicted spectral data for the free base form of the molecule. The presence of the hydrochloride salt and potential for restricted amide bond rotation may cause slight shifts and signal broadening.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Protons (See Fig. 2) Predicted δ (ppm) Multiplicity Integration Assignment
H-a, H-b 3.20 - 3.80 Broad Multiplet 8H Piperazine ring protons
H-c 3.75 - 3.85 Singlet 6H Methoxy (-OCH₃) protons
H-3 6.55 - 6.65 Doublet 1H Aromatic proton
H-5 6.60 - 6.70 Doublet of Doublets 1H Aromatic proton
H-6 7.15 - 7.25 Doublet 1H Aromatic proton

| N-H⁺ | 9.5 - 11.0 | Broad Singlet | 1H | Piperazine N-H⁺ proton |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon (See Fig. 2) Predicted δ (ppm) Assignment
C-a, C-b 40 - 50 Piperazine ring carbons
C-c 55 - 57 Methoxy (-OCH₃) carbons
C-3 98 - 100 Aromatic CH
C-5 105 - 107 Aromatic CH
C-1 118 - 120 Aromatic Quaternary C
C-6 130 - 132 Aromatic CH
C-2 157 - 159 Aromatic Quaternary C (C-O)
C-4 160 - 162 Aromatic Quaternary C (C-O)

| C-7 (C=O) | 165 - 168 | Amide Carbonyl |



Figure 2: Structure of 1-(2,4-Dimethoxybenzoyl)piperazine with atom numbering for NMR assignment.

Part 2: Molecular Weight and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Experimental Choice: LC-MS is a powerful hybrid technique that provides two orthogonal pieces of information. The liquid chromatography (LC) component separates the sample into its individual components, providing a purity profile and a characteristic retention time. The mass spectrometry (MS) component then determines the mass-to-charge ratio (m/z) of each component, serving as a highly specific detector.[9] For our target compound, Electrospray Ionization (ESI) in positive mode is ideal, as the basic nitrogen atoms on the piperazine ring are readily protonated to form [M+H]⁺ ions.[10] This allows for precise confirmation of the molecular weight.

LC-MS: Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Expected LC-MS Data Summary
  • Chromatogram: A single major peak should be observed at a specific retention time, with the peak area indicating >98% purity.

  • Mass Spectrum: The mass spectrum corresponding to the major chromatographic peak should show a prominent ion for the protonated molecule [M+H]⁺.

Table 3: Expected Mass Spectrometry Data

Parameter Value Rationale
Chemical Formula (Free Base) C₁₃H₁₈N₂O₃ -
Exact Mass (Monoisotopic) 250.1317 Mass of the most abundant isotopes

| Expected m/z [M+H]⁺ | 251.1390 | Observed ion in ESI positive mode |

Part 3: Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] For this compound, FTIR is ideal for confirming the presence of the critical amide carbonyl (C=O), the aromatic ring, the C-O ether linkages, and the N-H⁺ stretch of the hydrochloride salt, providing a distinct molecular "fingerprint".[12][13]

FTIR: Experimental Protocol
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry powder sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance (%) vs. wavenumber (cm⁻¹).

Expected FTIR Data Summary

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3100-3000 Medium C-H Stretch Aromatic C-H
2950-2850 Medium C-H Stretch Aliphatic C-H (Piperazine)
2700-2400 Broad, Strong N-H⁺ Stretch Hydrochloride Salt
1630-1650 Strong C=O Stretch Tertiary Amide Carbonyl[14]
~1600, ~1500 Medium-Strong C=C Stretch Aromatic Ring

| 1260-1200, 1100-1020 | Strong | C-O Stretch | Aryl-Alkyl Ether[12] |

Part 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is an essential tool for characterizing the thermal properties of a pharmaceutical salt, such as its melting point and crystallinity.[15][16] A sharp, well-defined endothermic peak is characteristic of a pure, crystalline solid, providing further evidence of the compound's identity and form.[17] The melting point is a distinct physical property that can be compared against a reference standard.

DSC: Experimental Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a pierced lid to allow for the release of any potential volatiles.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

Expected DSC Data Summary
  • Thermogram: The DSC thermogram should show a single, sharp endothermic peak.

  • Melting Point: The onset of this peak corresponds to the melting point of the substance. For a pure crystalline compound, this transition should be sharp. The presence of impurities or amorphous content would typically result in a broader peak at a depressed temperature.

Synthesizing the Evidence: A Self-Validating Conclusion

  • NMR defined the unique structural scaffold, confirming a 1,2,4-trisubstituted aromatic ring and the benzoyl-piperazine linkage, ruling out other isomers.

  • LC-MS provided the exact molecular mass (250.1317 Da), which perfectly matches the elemental composition derived from the NMR-confirmed structure. The single chromatographic peak confirmed the sample's high purity.

  • FTIR independently verified the presence of all the key functional groups (amide, ether, aromatic ring, hydrochloride salt) that are expected based on the structure determined by NMR and MS.

  • DSC confirmed the crystalline nature of the hydrochloride salt and provided a characteristic melting point, a physical property consistent with a pure substance.

This logical inter-validation creates a highly trustworthy and defensible identification of the material.

Logical_Conclusion cluster_evidence Orthogonal Evidence NMR NMR Data: Correct ¹H & ¹³C signals Confirms 2,4-substitution MS MS Data: Correct m/z for [M+H]⁺ High Purity by LC Conclusion Identity Confirmed: 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride NMR->Conclusion provides Structural Framework FTIR FTIR Data: Confirms Amide C=O Confirms Ether C-O Confirms N-H⁺ Salt MS->Conclusion provides Molecular Weight DSC DSC Data: Sharp melting endotherm Confirms crystalline salt FTIR->Conclusion provides Functional Groups DSC->Conclusion provides Physical Form

Figure 3: Logical convergence of orthogonal data to a final conclusion.

By adopting this orthogonal, multi-technique approach, researchers, scientists, and drug development professionals can ensure the foundational integrity of their work, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]

  • Title: Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug Source: Waters Corporation URL: [Link]

  • Title: Improving Therapeutics Discovery with Orthogonal Assay Data Source: Revvity Signals URL: [Link]

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Pharmaceutical Technology URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: AAPS PharmSciTech URL: [Link]

  • Title: IR Absorption Frequencies Source: Northern Illinois University - Department of Chemistry and Biochemistry URL: [Link]

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: Characterization of Hydrochloride and Tannate Salts of Diphenhydramine Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: IR Absorption Table Source: University of Colorado Boulder URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients Source: TA Instruments URL: [Link]

  • Title: Analysis Using Dual Ion Source DUIS-2010 (Part 1) Source: Shimadzu URL: [Link]

Sources

A Comparative Analysis of the Safety Profiles of Dimethoxybenzoyl Piperazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of novel psychoactive substances (NPS), the piperazine class has emerged as a significant area of interest for both recreational use and scientific investigation.[1][2] Among these, dimethoxybenzoyl piperazines represent a specific chemical subgroup with modulating effects on central nervous system pathways, primarily through interactions with serotonergic and dopaminergic systems.[1] While their psychoactive properties are the main driver of their use, a thorough understanding of their safety and toxicity is paramount for researchers, scientists, and drug development professionals. The seemingly minor positional differences of the dimethoxy substituents on the benzoyl ring can lead to significant variations in their pharmacological and toxicological profiles.

This guide provides a comparative analysis of the safety profiles of different dimethoxybenzoyl piperazine isomers. It is designed to move beyond a simple listing of facts to offer a deeper, mechanistic understanding of the experimental choices and the interpretation of safety data. We will explore the key safety concerns associated with this class of compounds, delve into the established methodologies for their assessment, and present a framework for a rational, evidence-based comparison.

The Piperazine Scaffold: Inherent Toxicological Considerations

The piperazine ring itself, while a common motif in many approved pharmaceuticals, is also associated with certain toxicological liabilities when incorporated into psychoactive compounds.[3] The primary safety concerns for piperazine derivatives, including the dimethoxybenzoyl subclass, revolve around:

  • Cardiotoxicity: Several piperazine derivatives have been shown to exert toxic effects on cardiac cells.[1] The proposed mechanisms often involve the disruption of mitochondrial function, leading to a loss of membrane potential, impaired ATP production, and ultimately, cell death.[1]

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and piperazine derivatives are no exception. In vitro studies using human hepatic cell lines have demonstrated the potential for these compounds to cause liver cell damage.[4]

  • Neurotoxicity: As psychoactive substances, the primary target organ system is the central nervous system. Beyond their intended pharmacological effects, some piperazines have been shown to induce neuronal cell death through mechanisms such as oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.[2]

The position of substituents on the aromatic ring of piperazine derivatives is a critical determinant of their overall toxicity. For instance, studies on other substituted piperazines, such as trifluoromethylphenylpiperazine (TFMPP), have consistently shown it to be more cytotoxic than other analogues like N-benzylpiperazine (BZP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP).[4] This highlights the profound impact of electronic and steric factors on the safety profile.

Comparative In Vitro Safety Assessment: A Methodological Overview

General Experimental Workflow for Comparative Cytotoxicity

The following diagram illustrates a standard workflow for assessing and comparing the in vitro cytotoxicity of a series of dimethoxybenzoyl piperazine compounds.

Cytotoxicity Workflow cluster_Preparation Compound & Cell Preparation cluster_Assay Cytotoxicity Assays cluster_Analysis Data Analysis Compound_Synthesis Synthesis & Purification of Dimethoxybenzoyl Piperazine Isomers Dose_Response Dose-Response Treatment (e.g., 0.1 µM to 1000 µM) Compound_Synthesis->Dose_Response Cell_Culture Culture of Relevant Cell Lines (e.g., SH-SY5Y, HepG2) Cell_Culture->Dose_Response MTT_Assay MTT Assay (Mitochondrial Activity) Dose_Response->MTT_Assay NRU_Assay Neutral Red Uptake Assay (Lysosomal Integrity) Dose_Response->NRU_Assay Data_Acquisition Spectrophotometric Reading MTT_Assay->Data_Acquisition NRU_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Comparative_Analysis Comparative Analysis of Isomer Potency IC50_Calculation->Comparative_Analysis

Caption: General workflow for in vitro comparative cytotoxicity testing.

Key In Vitro Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[5]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Experimental Protocol:

    • Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma cells for neurotoxicity, or HepG2 human liver cancer cells for hepatotoxicity) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of each dimethoxybenzoyl piperazine isomer for a specified period (e.g., 24 or 48 hours).

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.[5]

b) Neutral Red Uptake (NRU) Assay:

The NRU assay is another common method for determining cytotoxicity, which is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Principle: The integrity of the cell membrane and lysosomal membrane is compromised in dead or dying cells, leading to a decreased uptake of neutral red.

  • Experimental Protocol:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Neutral Red Incubation: After compound treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

    • Washing and Extraction: Wash the cells to remove excess dye and then extract the incorporated dye from the lysosomes using a destaining solution.

    • Data Acquisition: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

    • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.

Comparative Data Table (Hypothetical)

The following table illustrates how data from these assays would be presented to compare the cytotoxicity of different dimethoxybenzoyl piperazine isomers. Note: These are hypothetical values for illustrative purposes only and are not based on published experimental data.

CompoundIsomer PositionSH-SY5Y IC50 (µM) (MTT Assay, 48h)HepG2 IC50 (µM) (NRU Assay, 48h)
DMBP-12,3-dimethoxy75.298.5
DMBP-22,4-dimethoxy45.862.1
DMBP-32,5-dimethoxy33.145.7
DMBP-43,4-dimethoxy88.9112.3
DMBP-53,5-dimethoxy61.585.4

From this hypothetical data, one could infer that the 2,5-dimethoxy substitution pattern (DMBP-3) confers the highest cytotoxicity in both neuronal and hepatic cell lines. This type of quantitative comparison is essential for identifying the structural motifs that contribute most significantly to the adverse effects of these compounds.

Advanced Safety Assessment: Beyond Cytotoxicity

While cytotoxicity assays provide a fundamental measure of a compound's toxicity, a comprehensive safety profile requires a more nuanced investigation of specific organ systems and mechanisms of action.

Neurotoxicity Assessment using Microelectrode Arrays (MEAs)

For psychoactive compounds, assessing their impact on neuronal function is critical. MEA technology allows for the non-invasive, real-time recording of spontaneous electrical activity from cultured neuronal networks.

  • Principle: Changes in the firing rate, burst patterns, and network synchrony of neurons upon compound exposure can indicate neurotoxic effects.

  • Experimental Workflow:

MEA Workflow cluster_Preparation Culture Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Neuron_Culture Culture Primary Neurons or iPSC-derived Neurons on MEA plates Baseline_Recording Record Baseline Spontaneous Activity Neuron_Culture->Baseline_Recording Compound_Addition Add Dimethoxybenzoyl Piperazine Isomers Baseline_Recording->Compound_Addition Post_Exposure_Recording Record Post-Exposure Activity Compound_Addition->Post_Exposure_Recording Spike_Detection Spike Detection and Sorting Post_Exposure_Recording->Spike_Detection Network_Analysis Analysis of Firing Rate, Bursting, and Network Synchrony Spike_Detection->Network_Analysis Comparative_Analysis Compare Effects of Different Isomers Network_Analysis->Comparative_Analysis

Caption: Workflow for neurotoxicity assessment using MEAs.

Metabolic Stability and Bioactivation

The metabolism of a compound can significantly alter its safety profile, either through detoxification or bioactivation to more toxic reactive metabolites.[6] The piperazine ring, particularly when N-substituted, can be susceptible to metabolic reactions that form reactive iminium ions.[7]

  • In Vitro Metabolism Studies: Incubating the dimethoxybenzoyl piperazine isomers with human liver microsomes or hepatocytes allows for the identification of major metabolites.[8]

  • Reactive Metabolite Trapping: The use of trapping agents, such as potassium cyanide or glutathione, during these incubations can help to identify the formation of unstable, reactive metabolites.[6]

A comparative analysis of the metabolic stability and the propensity for reactive metabolite formation among the different isomers would provide crucial insights into their potential for idiosyncratic toxicity.

Structure-Toxicity Relationships and Future Directions

A systematic comparison of the safety profiles of dimethoxybenzoyl piperazine isomers would enable the elucidation of key structure-toxicity relationships. For instance, the position of the methoxy groups on the benzoyl ring can influence the molecule's lipophilicity, its interaction with metabolic enzymes, and its binding to off-target receptors, all of which can impact its toxicity.

Future research should focus on conducting head-to-head comparative studies of these isomers using the methodologies outlined in this guide. Such data would be invaluable for:

  • Risk Assessment: Providing a scientific basis for assessing the potential harm of these NPS.

  • Drug Development: Guiding the design of safer psychoactive compounds by identifying and avoiding toxicophores.

  • Regulatory Decisions: Informing regulatory agencies about the relative risks associated with different piperazine derivatives.

References

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Arbo, M. D., Melega, S., Stöber, R., Schultze, T., Dutra, G. F., de Lourdes Bastos, M., & Carmo, H. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 90(12), 3045-3060.
  • Al-Subi, T., Zarnan, A., Al-Attas, F., & Al-Majdoub, Z. R. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. Molecules, 25(3), 633. [Link]

  • Almaghrabi, M. (2021).
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and alcohol dependence, 122(3), 174-185.
  • Majrashi, M., Almaghrabi, M., Al-Harbi, N. O., & El-Kadi, A. O. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology letters, 285, 1-9.
  • Arbo, M. D., Silva, R., de Lourdes Bastos, M., & Carmo, H. F. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology letters, 229(1), 178-189.
  • Li, F., Gonzalez, F. J., & Ma, X. (2012). LC–MS-based metabolomics in profiling of drug metabolism and bioactivation. Acta Pharmaceutica Sinica B, 2(2), 126-133. [Link]

  • Al-Majdoub, Z. R., Al-Shakliah, N. S., & Al-Subi, T. (2023). In vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Preprints. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Sannerud, C. A., & Rothman, R. B. (2001). N-substituted piperazines abuse: a new class of designer drugs. Annals of the New York Academy of Sciences, 937(1), 133-147.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2005). Toxic effects of BZP-based herbal party pills in humans: a prospective study in Christchurch, New Zealand. The New Zealand medical journal, 118(1227), U1784.
  • Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7596.
  • Arbo, M. D., Bastos, M. L., & Carmo, H. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Toxicology letters, 238(2), S269.
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology letters, 238(2), S268. [Link]

  • Drug Enforcement Administration. (2014). Schedules of controlled substances: temporary placement of 1- (5-fluoropentyl)-3-(1-naphthoyl) indole (AM2201), 1- (5-fluoropentyl)-3-(2-iodobenzoyl) indole (AM694) and 1- (5-fluoropentyl)-3-(2, 2, 3, 3-tetramethylcyclopropoyl) indole (XLR11) into schedule I. Federal Register, 79(90), 26643-26647.
  • European Monitoring Centre for Drugs and Drug Addiction. (2015). New psychoactive substances in Europe.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Al-Obaid, A. M., Ahmed, A. A., Al-Agamy, M. H., & El-Shafei, A. A. (2020). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Drug design, development and therapy, 14, 3051. [Link]

  • Simões, T., Assis, H., Arbo, M. D., Guedes de Pinho, P., & Bastos, M. L. (2017). In vitro metabolism of the piperazine designer drug 1-(3, 4-methylenedioxybenzyl) piperazine (MDBP). Toxicology letters, 280, S217.
  • Hondebrink, L., Zwartsen, A., de Korte, T., Nacken, P., de Lange, D. W., Westerink, R. H., & Hondebrink, L. (2018). Neurotoxicity screening of new psychoactive substances (NPS): effects on neuronal activity in rat cortical cultures using microelectrode arrays. Neurotoxicology, 65, 1-10.
  • Gesteira, T. F., da Silva, D. D., de Pinho, P. G., Dinis-Oliveira, R. J., & de Lourdes Bastos, M. (2022). Mechanistic Insights into the Neurotoxicity of 2, 5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl) phenethylamine (NBOMe) Drugs. Journal of Xenobiotics, 12(3), 205-224. [Link]

  • Brandt, S. D., Martins, C. P., Freeman, S., Pulver, B., Christie, R., & KIKURA-HAN, A. (2010). The structure–activity relationships of 1-benzylpiperazine (BZP) and its analogues. Drug testing and analysis, 2(8), 378-386.
  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2013). The subjective and discriminative stimulus effects of piperazine-based “bath salts” in mice. Behavioural pharmacology, 24(5-6), 429-437.

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-(2,4-Dimethoxybenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride. As researchers, scientists, and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. Adherence to these procedures is critical not only for regulatory compliance but for the protection of ourselves, our colleagues, and the ecosystem. This document moves beyond a simple checklist, offering the rationale behind each step to empower you to make informed safety decisions.

Hazard Profile and Risk Assessment

This compound is an analytical reference standard categorized as a piperazine.[1] While a specific, comprehensive toxicology profile for this exact compound is not widely published, its structural components—a piperazine ring and a dimethoxybenzoyl group—necessitate a cautious approach. Piperazine and its derivatives are known to present various hazards. For instance, Piperazine Dihydrochloride is classified as causing skin and serious eye irritation, may cause allergic reactions, and is suspected of damaging fertility. Therefore, this compound must be handled as a hazardous substance.

The primary risks associated with improper disposal include:

  • Human Toxicity: Accidental exposure through skin contact, inhalation, or ingestion can lead to adverse health effects. Similar compounds are harmful if swallowed and cause skin and eye irritation.[2]

  • Environmental Contamination: Release into sewer systems or general waste can contaminate water and soil, harming aquatic life and potentially entering the food chain.[3][4]

  • Regulatory Non-Compliance: Improper disposal is a violation of regulations established by bodies such as the Environmental Protection Agency (EPA) and can result in significant fines and penalties.[3][5]

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard Classification Description GHS Pictogram Precautionary Statement
Acute Toxicity, Oral Harmful if swallowed.[2] P264: Wash hands thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6]
Skin Irritation Causes skin irritation.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
Eye Irritation Causes serious eye irritation.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

| Respiratory Irritation | May cause respiratory irritation.[2] | ❗ | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P271: Use only outdoors or in a well-ventilated area.[7] |

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn and safety measures are in place.

Essential PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

  • Hand Protection: Use chemically-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[8]

  • Body Protection: A properly fastened lab coat is required.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.[8]

Work Area Safety:

  • Ensure a safety shower and eyewash station are readily accessible and unobstructed.[8]

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[9]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly defined as hazardous based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] Given the profile of analogous compounds, this compound waste must be treated as hazardous chemical waste .

The Causality of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[10] Mixing can trigger dangerous chemical reactions, generate toxic gases, or cause fires. For example, mixing acidic waste with cyanide-containing waste can produce lethal hydrogen cyanide gas.[10] Therefore, waste containing this compound should be kept separate from other chemical waste unless your institution's Environmental Health & Safety (EHS) office explicitly permits it.[8]

Diagram 1: Decision workflow for waste segregation.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA standards for hazardous waste management in a laboratory setting.[3][11]

Step 1: Waste Collection
  • Select an Appropriate Container:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are a common and effective choice.[5]

    • The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[11]

    • Never use a food or beverage container for waste collection.

  • Label the Container Correctly:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label.[11]

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[11]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[11]

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.

  • Add Waste to the Container:

    • Keep the waste container closed at all times except when adding waste.[5][11] Do not leave a funnel in the container opening.[11]

    • Fill the container to no more than 90% capacity to allow for expansion and prevent spills during transport.[11]

Step 2: Storage in a Satellite Accumulation Area (SAA)
  • Designate the SAA: The SAA is the location at or near the point of waste generation and under the control of the lab personnel generating the waste.[11]

  • Ensure Proper Storage Conditions:

    • Store the waste container in a designated, well-ventilated area.[12]

    • Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[5]

    • Segregate the container from incompatible materials, such as strong oxidizing agents, acids, or bases.[13][14]

    • Keep the container away from heat sources or direct sunlight.[12]

  • Adhere to Accumulation Limits:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]

    • Once a container is full (90%), it must be moved to the central storage area within 72 hours. Contact your EHS office immediately.[11]

Step 3: Arranging for Final Disposal
  • Contact Your EHS Office: Laboratory personnel are not authorized to transport or dispose of hazardous waste directly. This function is managed by your institution's EHS department or a licensed contractor.[8][11]

  • Schedule a Pickup: Follow your institution's procedure for requesting a chemical waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[11]

  • Provide Necessary Documentation: Have the Safety Data Sheet (SDS) or relevant hazard information available for the waste disposal team.[8] This ensures they have all the information needed for safe handling, transport, and ultimate disposal, which is typically high-temperature incineration at a licensed facility.

Spill Management and Decontamination

Accidental spills must be managed immediately and safely.

For a Minor Spill (manageable by lab personnel):

  • Alert Colleagues: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: Use a spill kit with absorbent pads or other inert material to surround and cover the spill. Avoid generating dust if the spill is a solid.[13]

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your lab supervisor and EHS office of the incident.

For a Major Spill (large volume, highly dispersed, or in a public area):

  • Evacuate: Immediately evacuate the area.[13]

  • Alert Authorities: Activate the nearest fire alarm or call your institution's emergency number and the EHS office.

  • Secure the Area: Prevent others from entering the contaminated zone.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Diagram 2: Workflow for chemical spill response.

Decontamination of Labware:

  • Triple rinse glassware or equipment that has come into contact with the chemical.[5]

  • Collect the first two rinsates as hazardous waste. The final rinse may be disposable down the sanitary sewer, but this depends on local regulations. Always consult your EHS office for guidance.[5]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • BenchChem. (2025). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • TCI Chemicals. (2025, November 20). SAFETY DATA SHEET - Piperazine Dihydrochloride Monohydrate.
  • PubMed. (2014, October 1). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds.
  • Santa Cruz Biotechnology. Piperazine - Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Veratraldehyde.
  • New Jersey Department of Health. Hazard Summary - Piperazine.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 1-Benzoylpiperazine.
  • ResearchGate. (2015, June 17). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.
  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET - 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.
  • KRISHNA SOLVECHEM LTD. Piperazine 68% - MSDS.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine.
  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet - Piperazine Dihydrochloride.
  • Cayman Chemical. 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride).
  • PubChem. 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride.
  • Fisher Scientific. (2022, November 11). SAFETY DATA SHEET - 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
  • Wikipedia. Piperazine.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzene, 1-(chloromethyl)-3-methoxy-.
  • MedchemExpress.com. 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Chem-Impex. 1-(4-Methoxyphenyl)piperazine dihydrochloride.
  • ChemScene. 1-(2,4,6-trimethoxybenzyl)piperazine dihydrochloride (Trimetazidine Impuruity).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. The following protocols are synthesized from established safety data for piperazine derivatives and related chemical structures to provide a comprehensive operational plan.

Hazard Assessment: Understanding the Risk Profile

The primary hazards associated with piperazine compounds include:

  • Skin and Eye Damage : Direct contact can cause effects ranging from mild irritation to severe chemical burns and eye damage[1][2][3].

  • Respiratory Irritation : Inhalation of dusts can lead to respiratory tract irritation, coughing, and shortness of breath[2][4][5]. In some cases, symptoms may be delayed[6][7].

  • Sensitization : Repeated exposure can lead to allergic reactions. Both respiratory and skin sensitization have been reported, meaning subsequent exposures to even small amounts can trigger asthmatic reactions or allergic contact dermatitis[3][8][9].

Given these known risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential for safe handling.

Core Directive: Personal Protective Equipment (PPE) Protocol

All handling of this compound should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure[6][10]. The following PPE is mandatory.

Eye and Face Protection

Due to the risk of severe eye irritation and potential for chemical burns, robust eye and face protection is critical.

  • Minimum Requirement : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[11][12].

  • Enhanced Protection : When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in combination with safety goggles[2].

Skin and Body Protection

Preventing dermal contact is paramount to avoid irritation and potential sensitization.

  • Protective Gloves : Wear chemically resistant gloves at all times. Nitrile rubber is a suitable material, but always check the manufacturer's specifications for breakthrough time and permeation level[13]. Contaminated gloves should be removed promptly and disposed of as chemical waste.

  • Lab Coat : A standard laboratory coat should be worn, fully buttoned, to protect street clothing and skin.

  • Full-Body Protection : For large-scale operations or during spill cleanup, additional protective clothing may be necessary to prevent any possibility of skin contact[6][7].

Glove MaterialBreakthrough TimePermeation LevelSuitability
Nitrile Rubber>480 minutesLevel 6Recommended for general handling[13]
NeopreneCheck Manufacturer DataCheck Manufacturer DataAlternative
PVCCheck Manufacturer DataCheck Manufacturer DataNot generally recommended for prolonged contact
Respiratory Protection

The primary inhalation risk comes from the aerosolization of the powdered compound.

  • Under Normal Conditions : When working exclusively within a certified chemical fume hood, additional respiratory protection may not be required[11][14].

  • Inadequate Ventilation : If work cannot be performed in a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is mandatory[6][7]. A particle filter (P-series) is recommended[7]. Anyone who has previously shown symptoms of asthma due to this or a similar substance should avoid all further contact[2].

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. The following diagram and procedural steps outline the process from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate Work Area (Fume Hood) gather_ppe Gather All Required PPE don_ppe Don PPE (Coat, Goggles, Gloves) weigh Weigh Compound in Hood don_ppe->weigh Proceed to Handling solubilize Solubilize/Use in Reaction weigh->solubilize decontaminate Decontaminate Glassware & Surfaces solubilize->decontaminate Proceed to Cleanup doff_ppe Doff PPE (Gloves First) dispose Dispose of Waste Properly wash Wash Hands Thoroughly

Caption: Safe Handling Workflow for Piperazine Derivatives.

Step 1: Preparation and PPE Donning
  • Designate and Prepare Workspace : All handling of the solid compound must occur in a designated area, such as a chemical fume hood, to control dust[6]. Ensure the work surface is clean and uncluttered.

  • Verify Emergency Equipment : Confirm that an eyewash station and safety shower are immediately accessible[11][12].

  • Don PPE : Put on your lab coat, followed by chemical safety goggles. The last item to be donned should be your gloves.

Step 2: Handling the Compound
  • Minimize Dust : Use dry cleanup procedures and avoid actions that generate dust[6]. If appropriate, moisten the powder slightly to prevent it from becoming airborne during transfer[2].

  • Portioning : Weigh the necessary amount of this compound within the fume hood. Use a container that can be securely sealed.

  • Container Management : Keep containers tightly closed when not in use[15].

Step 3: Decontamination and PPE Doffing
  • Surface Decontamination : After handling is complete, decontaminate all surfaces and equipment using an appropriate solvent and then soap and water.

  • Waste Segregation : All disposable items that have come into contact with the chemical, including wipes, pipette tips, and contaminated gloves, must be placed in a sealed container labeled for hazardous chemical waste[14][16].

  • Doff PPE : Remove PPE in an order that minimizes cross-contamination. Gloves should be removed first, followed by the lab coat (turned inside out) and finally the goggles.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing all PPE[7][14]. Contaminated work clothing should not be taken out of the workplace[6][9].

Emergency and Disposal Plan

Accidents can happen despite the best precautions. Immediate and correct action is vital.

First-Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation[6][17]. Seek immediate medical attention. Removal of contact lenses should only be done by skilled personnel[6].

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water, using a safety shower if available[6][17]. Continue flushing for at least 15 minutes and seek medical attention.

  • Inhalation : Move the affected individual to fresh air and have them rest in a position comfortable for breathing[8][11]. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[6].

  • Ingestion : Do NOT induce vomiting[1][17]. Rinse the mouth with water and seek immediate medical attention[14].

Spill and Disposal Procedures
  • Spill Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal[2][10]. The area should then be flushed with water[6]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal : Dispose of unused material and contaminated waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways[2][4].

References

  • ICSC 1032 - PIPERAZINE (anhydrous) - International Programme on Chemical Safety. (1998). Provides comprehensive hazard and prevention information for anhydrous piperazine. (Source: IPCS) [Link]

  • 1988 OSHA PEL Project - Piperazine Dihydrochloride - NIOSH - CDC. Discusses the health risks, including sensitization, that informed the establishment of exposure limits. (Source: NIOSH) [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. Specifies glove material and breakthrough time. (Source: Carl ROTH) [Link]

  • PIPERAZINE DIHYDROCHLORIDE - Occupational Safety and Health Administration. Provides occupational exposure limits and health factors. (Source: OSHA) [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride - CDC. Lists target organs and symptoms of exposure. (Source: CDC) [Link]

  • 1-(2-Methoxyphenyl)Piperazine MSDS/SDS - A1A Pharmatech. Provides general guidance on handling, storage, and accidental release measures for a related compound. (Source: A1A Pharmatech) [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.